Cyclohexanecarbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexanecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMKXVYQBRGGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7390-42-3 | |
| Record name | cyclohexanecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel Cyclohexanecarbothioamide Derivatives for Drug Discovery
Foreword: The Thioamide Moiety as a Privileged Scaffold in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel molecular entities with enhanced therapeutic potential is a perpetual endeavor. Within the vast landscape of medicinal chemistry, the thioamide functional group has emerged as a compelling bioisostere of the ubiquitous amide bond. The replacement of the carbonyl oxygen with sulfur imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and enhanced target affinity.[1] These attributes have positioned thioamide-containing compounds as promising candidates for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.[2] This guide provides an in-depth exploration of the synthesis of novel cyclohexanecarbothioamide derivatives, a class of compounds demonstrating significant potential for biological activity.
This document deviates from a rigid, templated format to provide a narrative that is both scientifically rigorous and practically insightful. As a senior application scientist, the emphasis is not merely on the "what" but critically, the "why" behind the synthetic strategies and experimental choices. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Strategic Approaches to the Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly approached through two primary strategies: the direct thionation of a pre-synthesized cyclohexanecarboxamide or the construction of the thioamide functionality from a suitable cyclohexyl precursor. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the thioamide nitrogen, and the overall complexity of the target molecule.
Method 1: Thionation of Cyclohexanecarboxamides using Lawesson's Reagent
The direct conversion of an amide to a thioamide via a thionating agent is a robust and widely employed method. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a preferred reagent for this transformation due to its mild reaction conditions and generally high yields.[3] The mechanism involves the nucleophilic attack of the amide oxygen onto the phosphorus of Lawesson's reagent, followed by a series of rearrangements that ultimately lead to the formation of the thioamide and a phosphorus-containing byproduct.
Causality of Experimental Choices: The selection of an appropriate solvent is crucial for the success of this reaction. Toluene is often chosen for its ability to dissolve both the amide and Lawesson's reagent at elevated temperatures, driving the reaction to completion. The molar ratio of Lawesson's reagent to the amide is typically 0.5 to 0.6, as one molecule of the reagent can thionate two molecules of the amide. Post-reaction workup with ethanol is a critical step to decompose the phosphorus-containing byproducts, simplifying purification.[4]
Experimental Protocol: Synthesis of N-(benzo[d]thiazol-2-yl)this compound
This protocol is adapted from a reported synthesis of novel benzothiazole-containing cyclohexanecarbothioamides with demonstrated cytotoxic and antimicrobial activities.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide (1.0 mmol) in anhydrous toluene (20 mL).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.6 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add ethanol (10 mL) and reflux for an additional 2 hours to decompose the byproducts.[4]
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(benzo[d]thiazol-2-yl)this compound.
Caption: Multicomponent synthesis via the Willgerodt-Kindler reaction.
Characterization of Novel this compound Derivatives
The unambiguous characterization of newly synthesized compounds is paramount for establishing their structure and purity. A combination of spectroscopic techniques is typically employed.
Spectroscopic Analysis
| Technique | Key Observables for Cyclohexanecarbothioamides |
| ¹H NMR | - Cyclohexyl protons: A complex multiplet in the aliphatic region (typically δ 1.0-2.5 ppm).- N-H proton (for secondary thioamides): A broad singlet, often at a downfield chemical shift (δ 8.0-10.0 ppm) due to the deshielding effect of the thiocarbonyl group.- Aromatic/heterocyclic protons (on N-substituent): Signals in the aromatic region (δ 7.0-9.0 ppm). |
| ¹³C NMR | - Thiocarbonyl carbon (C=S): A characteristic downfield signal, typically in the range of δ 190-210 ppm. - Cyclohexyl carbons: Signals in the aliphatic region (δ 25-50 ppm).- Aromatic/heterocyclic carbons (on N-substituent): Signals in the aromatic region (δ 110-160 ppm). |
| FTIR | - N-H stretch (for secondary thioamides): A medium to strong band in the region of 3100-3300 cm⁻¹.- C=S stretch: A strong band typically observed in the range of 1200-1400 cm⁻¹, although its position can be influenced by substitution. [1]- C-N stretch: A band in the region of 1300-1500 cm⁻¹. |
| Mass Spec. | - Provides the molecular weight of the synthesized compound, confirming its elemental composition. Fragmentation patterns can offer additional structural information. |
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides unequivocal proof of structure, including the precise bond lengths, bond angles, and stereochemistry. While a crystal structure for a novel this compound was not found in the immediate search, the structure of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide reveals key features of a molecule containing both a cyclohexyl ring and a thioamide group. [6][7][8]X-ray analysis of such compounds allows for the detailed study of intermolecular interactions, such as hydrogen bonding involving the thioamide N-H and C=S groups, which are crucial for understanding their packing in the solid state and can provide insights into their interactions with biological targets. [7][8]
Biological Potential of Novel this compound Derivatives
The incorporation of the this compound scaffold into various molecular frameworks has led to the discovery of compounds with promising biological activities.
Anticancer Activity
Several studies have highlighted the potential of thioamide-containing molecules as anticancer agents. [2]For instance, a series of N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides were synthesized and evaluated for their cytotoxic effects. [5][6]Notably, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide demonstrated significant cytotoxicity against A549 (lung carcinoma), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma) cell lines. [5]The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the benzothiazole ring plays a crucial role in the observed anticancer activity.
Antimicrobial Activity
The thioamide moiety is also a key feature in a number of antimicrobial agents. The aforementioned N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides also exhibited moderate inhibitory effects against Staphylococcus aureus and some fungi. [5][6]This dual activity profile underscores the potential of this chemical class in addressing the growing challenge of drug-resistant infections.
Visualization of the Drug Discovery and Development Pathway
Caption: Iterative process of synthesis and evaluation in drug discovery.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological potential of novel this compound derivatives. The synthetic methodologies discussed, particularly the thionation of amides with Lawesson's reagent and the Willgerodt-Kindler reaction, offer versatile and efficient routes to access a wide range of these compounds. The promising anticancer and antimicrobial activities exhibited by certain derivatives highlight the therapeutic potential of this scaffold.
Future research in this area should focus on expanding the chemical diversity of this compound libraries through the exploration of novel multicomponent reactions and the derivatization of the cyclohexyl ring and the thioamide nitrogen. In-depth structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography, will be crucial for the rational design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. The continued investigation of the mechanism of action of these compounds will further illuminate their therapeutic potential and pave the way for their development as novel drug candidates.
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Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl) Cyclohexanecarboxamides and (Benzo[d]Thiazol-2-yl)Cyclohexanecarbothioamides. Bentham Science. [Link]
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The Rising Therapeutic Potential of Cyclohexanecarbothioamides: A Technical Guide to Their Biological Activities
Abstract
Cyclohexanecarbothioamide and its derivatives are emerging as a significant class of bioactive molecules with a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into these compounds. We delve into their promising anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate further investigation and therapeutic development of this versatile chemical scaffold.
Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry
The this compound moiety, which integrates a flexible cyclohexane ring with a reactive thioamide group, represents a "privileged scaffold" in medicinal chemistry. The cyclohexane ring provides a three-dimensional framework that can be readily functionalized to optimize steric and electronic interactions with biological targets. The thioamide group, an isostere of the amide bond, imparts unique physicochemical properties, including altered hydrogen bonding capabilities and increased metabolic stability.[1][2] This combination of features has led to the exploration of this compound derivatives across a spectrum of therapeutic areas. This guide will systematically explore the synthesis, biological activities, and underlying mechanisms of action of this promising class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a versatile and efficient multi-step process. The general approach involves the reaction of a cyclohexanecarbonyl chloride with a thiocyanate salt to form a cyclohexanecarbonyl isothiocyanate intermediate, which is then reacted with a primary or secondary amine to yield the desired N-substituted this compound.
General Synthetic Protocol for N-Aryl-Cyclohexanecarbothioamides
This protocol outlines a reliable method for the synthesis of N-aryl substituted cyclohexanecarbothioamides.
Experimental Protocol:
-
Preparation of Cyclohexanecarbonyl Isothiocyanate:
-
In a round-bottom flask, suspend potassium thiocyanate (1.0 equivalent) in anhydrous acetone.
-
To this suspension, add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous acetone dropwise at room temperature with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 30-60 minutes. The formation of the isothiocyanate can be monitored by infrared (IR) spectroscopy, looking for the characteristic strong absorption band around 2000-2100 cm⁻¹.
-
-
Formation of the N-Aryl-Cyclohexanecarbothioamide:
-
Cool the reaction mixture containing the in-situ generated cyclohexanecarbonyl isothiocyanate to room temperature.
-
Add a solution of the desired primary aryl amine (1.0 equivalent) in anhydrous acetone dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, pour the mixture into a beaker containing dilute hydrochloric acid (e.g., 0.1 N HCl).
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-dichloromethane mixture, to afford the pure N-aryl-cyclohexanecarbothioamide.
-
Anticancer Activity of this compound Derivatives
A growing body of evidence highlights the potent anticancer activities of this compound and related cyclohexane derivatives against various cancer cell lines.[3] These compounds have been shown to induce apoptosis and inhibit cell proliferation through multiple mechanisms.
Cytotoxicity Against Human Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of novel 1,1-disubstituted cyclohexane-1-carboxamides, which share the core cyclohexane scaffold. For instance, certain derivatives have shown significant activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colon carcinoma) cell lines.[3]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | A549 | 3.03 | [3] |
| 8a | A549 | 5.21 | [3] |
| Doxorubicin (Control) | A549 | 3.01 | [3] |
Table 1: In vitro cytotoxic activity of representative 1,1-disubstituted cyclohexane-1-carboxamides against the A549 human lung carcinoma cell line.[3]
Mechanistic Insights into Anticancer Activity
The anticancer effects of these compounds are often attributed to their ability to induce apoptosis through both intrinsic and extrinsic pathways. Studies have shown that treatment with these compounds can lead to the activation of caspases-3, -8, and -9, key executioners of apoptosis.[3] Furthermore, they have been observed to cause cell cycle arrest at the G2/M phase.[3]
At the molecular level, these compounds can upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while modulating the Bax/Bcl-2 ratio to favor apoptosis.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antimicrobial Activity of this compound Derivatives
This compound derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[1][4][5][6][7]
Spectrum of Antimicrobial Activity
Studies on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives and other related structures have shown potent activity against both Gram-positive and Gram-negative bacteria.[4] Some compounds have exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like tetracycline.[4] Promising antifungal activity has also been observed against species such as Candida albicans, Candida glabrata, and Geotrichum candidium.[4]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 17 | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 | [4] |
| 18 | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 | [4] |
| 19 | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 | [4] |
| 20 | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 | [4] |
| Tetracycline (Control) | Varies | Varies | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) values of selected N,N-dibenzyl-cyclohexane-1,2-diamine derivatives.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Experimental Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anti-inflammatory Activity and Signaling Pathways
Cyclohexane derivatives have been investigated for their anti-inflammatory properties, with evidence suggesting their ability to modulate key inflammatory signaling pathways.[8][9]
Inhibition of Inflammatory Mediators
Certain bicyclic cyclohexenones have been identified as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8] Inhibition of NF-κB activation can therefore lead to a reduction in the inflammatory response.
Postulated Signaling Pathway: Inhibition of NF-κB Activation
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the potential point of intervention for this compound derivatives. These compounds may act by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as elucidating the precise molecular targets and signaling pathways involved in their mechanisms of action. The development of more efficient and scalable synthetic routes will also be crucial for advancing these compounds towards clinical applications. The versatility of the this compound scaffold suggests that it will continue to be a valuable platform for the discovery of novel therapeutics.
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Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling. (2012). ACS Med Chem Lett, 3(6), 459-464. [Link]
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An In-depth Technical Guide on the Mechanism of Action of Cyclohexanecarbothioamide and Related Thioamide Compounds in Biological Systems
Disclaimer: As of the latest literature review, specific mechanistic data for cyclohexanecarbothioamide is not extensively published. This guide therefore provides a comprehensive overview of the known mechanisms of action for the broader class of thioamide-containing compounds. The principles and experimental workflows detailed herein establish a robust framework for the investigation of novel thioamides such as this compound.
Executive Summary
Thioamides, structural analogs of amides where a sulfur atom replaces the carbonyl oxygen, represent a versatile chemical class with significant therapeutic potential.[1][2] This substitution imparts unique physicochemical properties, including altered reactivity and hydrogen bonding capabilities, which have been exploited in medicinal chemistry to enhance the stability and pharmacokinetic profiles of bioactive molecules.[3][4] Thioamide-containing compounds have demonstrated a range of biological activities, acting as antibacterial, anticancer, and antithyroid agents through diverse mechanisms of action.[5][6][7] This guide synthesizes the current understanding of how these compounds function at a molecular level, details the signaling pathways they modulate, and provides a validated experimental framework for elucidating the precise mechanism of action of novel thioamide derivatives.
The Thioamide Moiety: A Key Pharmacophore
The replacement of an amide's carbonyl oxygen with sulfur introduces significant changes to the molecule's electronic and steric properties.[3] These alterations are fundamental to the biological activity observed in many thioamide compounds.
Key Physicochemical Properties of Thioamides:
-
Increased Acidity: The N-H group of a thioamide is more acidic than its amide counterpart.[4]
-
Enhanced Hydrogen Bond Donation: The thioamide N-H group is a stronger hydrogen bond donor.[4]
-
Reduced Hydrogen Bond Acceptance: The sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen.[4]
-
Altered Conformation: A longer C=S bond and a higher rotational barrier for the C-N bond can reduce conformational flexibility, locking the molecule into a bioactive conformation.[4]
-
Reactivity: Thioamides are generally more reactive with both nucleophiles and electrophiles than amides.[3]
These properties dictate how thioamide-containing molecules interact with biological targets, often forming the basis for their potency and selectivity. The thioamide moiety is frequently indispensable for the compound's biological activity.[3]
Established Mechanisms of Action of Thioamide Compounds
Thioamides exert their biological effects primarily through the inhibition of key enzymes. The following sections detail the most well-characterized mechanisms.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A critical mechanism for the antibacterial activity of certain thioamides is the disruption of DNA replication through the inhibition of type II topoisomerases.
-
Target: DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE).
-
Example Compound: Closthioamide.[6]
-
Molecular Mechanism: Closthioamide has been shown to inhibit the ATPase activity of both DNA gyrase and topoisomerase IV, which is essential for their function in relieving topological stress during DNA replication.[3][6] The inhibition may occur allosterically rather than by direct competition with ATP.[6] This action effectively halts DNA replication, leading to bacterial cell death.
-
Biological Outcome: Potent, broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[6]
Caption: Kinase Inhibition by Thioamides in Cancer Cells.
Inhibition of Thyroid Peroxidase
Thionamides, a subclass of thioamides, are cornerstone therapies for hyperthyroidism.
-
Target: Thyroid Peroxidase (TPO). [7]* Example Compounds: Methimazole, Propylthiouracil (PTU). [8][9]* Molecular Mechanism: These drugs inhibit TPO-catalyzed iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these residues to form thyroid hormones (T3 and T4). [7]This action effectively reduces the synthesis of new thyroid hormones.
-
Biological Outcome: Amelioration of hyperthyroidism. It is important to note that these drugs can have extrathyroidal side effects, including immunosuppression and the potential for oxidative stress. [7][8][9]
A Practical Framework for Elucidating the Mechanism of Action of a Novel Thioamide
For a novel compound like this compound, a systematic, multi-faceted approach is required to identify its target and elucidate its mechanism.
Phase 1: Target Identification and Initial Validation
The initial phase focuses on identifying the cellular context where the compound is active and then isolating its molecular target(s).
Workflow: Target Identification
Caption: Experimental Workflow for Novel Thioamide Target Identification.
Experimental Protocols:
-
Protocol 3.1.1: Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed chosen cell lines (e.g., a panel of cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
-
Protocol 3.1.2: Affinity Chromatography for Target Pull-Down [8] 1. Probe Synthesis: Synthesize a derivative of this compound with a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads). 2. Cell Lysate Preparation: Grow a large culture of responsive cells, harvest, and lyse them in a non-denaturing buffer containing protease inhibitors. 3. Incubation: Incubate the cell lysate with the thioamide-conjugated beads (and control beads) for several hours at 4°C with gentle rotation. 4. Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. 5. Elution: Elute the specifically bound proteins, for example, by using a competitive ligand or changing buffer conditions (e.g., pH, salt concentration). 6. Analysis: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify them using mass spectrometry (LC-MS/MS).
Phase 2: Biochemical and Biophysical Characterization
Once a putative target is identified (e.g., an enzyme), the next step is to characterize the direct interaction between the compound and the protein.
Table 1: Comparison of Enzyme Inhibition Types
| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |
| Competitive | Unchanged | Increases | Binds to active site; competes with substrate |
| Non-competitive | Decreases | Unchanged | Binds to allosteric site; does not prevent substrate binding |
| Uncompetitive | Decreases | Decreases | Binds only to the enzyme-substrate (ES) complex |
| Mixed | Decreases | Varies | Binds to allosteric site; affects substrate binding |
Data synthesized from principles described in multiple sources. [10][11][] Experimental Protocols:
-
Protocol 3.2.1: Enzyme Inhibition Kinetics Assay [11] 1. Assay Setup: In a 96-well plate, set up reactions containing buffer, the purified target enzyme at a constant concentration, and varying concentrations of the substrate. 2. Inhibitor Addition: To parallel sets of reactions, add varying concentrations of this compound. Include a no-inhibitor control. 3. Reaction Initiation: Initiate the reaction by adding the final component (e.g., substrate or enzyme). 4. Data Acquisition: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). This is the initial velocity (v₀). [13] 5. Data Analysis:
- Plot v₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.
- Create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visually determine the type of inhibition. [11] * Use non-linear regression to fit the data to enzyme inhibition models and calculate the inhibition constant (Ki).
-
Protocol 3.2.2: Surface Plasmon Resonance (SPR) for Binding Kinetics [14] 1. Chip Preparation: Immobilize the purified target protein onto a sensor chip. 2. Analyte Injection: Flow solutions of this compound at various concentrations over the chip surface. 3. Measurement: Monitor the change in the refractive index at the chip surface in real-time, which corresponds to the binding (association) and unbinding (dissociation) of the compound. 4. Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Phase 3: Cellular Pathway Analysis
The final phase connects the biochemical activity to a cellular response by mapping the downstream signaling consequences of target engagement.
Experimental Protocols:
-
Protocol 3.3.1: Western Blot for Target Engagement and Downstream Signaling
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a positive control (if available) and a vehicle control.
-
Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target protein, as well as key downstream signaling nodes (e.g., phospho-Akt, phospho-ERK).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the effect of the compound on the phosphorylation status and expression levels of the proteins of interest.
-
-
Protocol 3.3.2: Phospho-Proteomics for Global Pathway Mapping [15] 1. Sample Preparation: Treat cells with and without the thioamide compound, lyse the cells, and digest the proteins into peptides. 2. Phosphopeptide Enrichment: Use techniques like titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides. 3. LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4. Data Analysis: Use bioinformatics software to identify and quantify thousands of phosphosites. Compare the phosphoproteomes of treated vs. untreated cells to identify signaling pathways that are significantly modulated by the compound.
Conclusion and Future Directions
The thioamide scaffold is a privileged structure in medicinal chemistry, capable of engaging a diverse range of biological targets through well-defined molecular interactions. While the primary mechanisms observed to date involve potent enzyme inhibition, the full scope of their biological activity is still being explored. For a novel agent like this compound, the systematic application of phenotypic screening, target identification proteomics, biochemical kinetics, and cellular pathway analysis will be crucial to unlocking its therapeutic potential. This integrated approach, grounded in the principles outlined in this guide, ensures a rigorous and comprehensive characterization of its mechanism of action, paving the way for its development as a potential therapeutic agent.
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Investigating the Therapeutic Potential of Cyclohexanecarbothioamide Derivatives: A Preclinical Development Guide
This technical guide provides a comprehensive framework for the preclinical investigation of novel Cyclohexanecarbothioamide (CCT) derivatives, a promising class of compounds with potential therapeutic applications in oncology and infectious diseases. Drawing upon established methodologies and recent findings in related chemical scaffolds, this document outlines a structured approach to identifying and validating the therapeutic potential of a lead CCT candidate.
Introduction: The Emerging Promise of this compound Scaffolds
The cyclohexane ring is a prevalent motif in numerous biologically active compounds, valued for its conformational flexibility that allows for optimal binding to a variety of molecular targets. When functionalized with a carbothioamide group, this scaffold presents a unique chemical entity with the potential for diverse pharmacological activities. Recent studies on related structures, such as (benzo[d]thiazol-2-yl)cyclohexanecarbothioamides, have demonstrated significant cytotoxic effects against cancer cell lines and moderate antimicrobial properties.[1] This guide will delineate a strategic pathway for the systematic evaluation of a novel, representative this compound derivative, herein referred to as "CCT-1," to elucidate its therapeutic promise.
Rationale for Investigation: Targeting Cancer and Infectious Pathogens
The therapeutic investigation of CCT-1 is predicated on two primary areas of unmet medical need: the demand for novel anticancer agents with improved efficacy and reduced side effects, and the escalating threat of multidrug-resistant bacteria. The structural similarity of CCT derivatives to compounds known to interfere with fundamental cellular processes in both cancer cells and bacteria provides a strong rationale for their exploration.
Anticancer Potential
Derivatives of cyclohexanecarboxamides and cyclohexanecarbothioamides have shown significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma).[1] This suggests that the this compound core may serve as a valuable pharmacophore for the development of new antineoplastic agents. The potential mechanisms of action to be investigated include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.
Antimicrobial Activity
The thioamide moiety is a key feature of several natural product antibiotics. For instance, closthioamide, a polythioamide, has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial replication.[2] This mode of action is distinct from that of established antibiotic classes like quinolones and aminocoumarins, suggesting a lower likelihood of cross-resistance.[2] The investigation of CCT-1 will therefore include a thorough assessment of its antibacterial activity, particularly against clinically relevant Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[2]
Proposed Research Workflow: A Phased Approach to Preclinical Evaluation
The preclinical development of CCT-1 will follow a structured, multi-phase workflow designed to systematically evaluate its efficacy and safety.
Figure 1: A phased workflow for the preclinical evaluation of CCT-1.
Detailed Experimental Protocols
Phase 1: In Vitro Characterization
A robust and scalable synthetic route for CCT-1 and its analogs will be established. This will likely involve the reaction of a corresponding cyclohexanecarbonyl chloride with a primary amine to form the amide, followed by thionation using a reagent such as Lawesson's reagent. Full structural characterization will be performed using standard analytical techniques including NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Objective: To determine the in vitro anticancer activity of CCT-1 across a panel of human cancer cell lines.
Protocol:
-
Cell Lines: A panel of well-characterized cancer cell lines representing different tumor types (e.g., A549, MCF-7, HCT-116) will be used.[3]
-
Cell Culture: Cells will be maintained in appropriate media and conditions as recommended by the supplier.
-
MTT Assay:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Treat cells with a serial dilution of CCT-1 (e.g., 0.1 to 100 µM) for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Objective: To determine the in vitro antimicrobial activity of CCT-1 against a panel of clinically relevant bacterial and fungal strains.
Protocol:
-
Microbial Strains: A panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans) will be used.[4][5]
-
Broth Microdilution Method (CLSI guidelines):
-
Prepare a serial dilution of CCT-1 in a 96-well microtiter plate containing appropriate broth media.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of CCT-1 that completely inhibits visible growth.
-
Phase 2: Mechanistic Deep Dive
Based on the initial screening results, potential molecular targets will be investigated. For antimicrobial activity, this will include assays to assess the inhibition of essential bacterial enzymes.
DNA Gyrase Inhibition Assay: Objective: To determine if CCT-1 inhibits bacterial DNA gyrase, a potential target for thioamide antibiotics.[2]
Protocol:
-
Enzyme and Substrate: Purified DNA gyrase from E. coli or S. aureus and supercoiled plasmid DNA will be used.
-
Inhibition Assay:
-
Incubate CCT-1 at various concentrations with DNA gyrase and relaxed plasmid DNA in the presence of ATP.
-
Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Visualize the DNA bands using a fluorescent dye (e.g., ethidium bromide).
-
Quantify the inhibition of supercoiling activity.
-
For anticancer activity, investigations may focus on pathways like cyclooxygenase (COX) inhibition, as some cyclohexane-containing compounds have shown activity against these enzymes.[6][7]
COX-2 Inhibition Assay: Objective: To evaluate the selective inhibitory activity of CCT-1 on the COX-2 enzyme.
Protocol:
-
Enzyme and Substrate: Use commercially available human recombinant COX-1 and COX-2 enzymes and arachidonic acid as the substrate.
-
Inhibition Assay:
-
Pre-incubate the enzymes with varying concentrations of CCT-1.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
-
Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 to assess the selectivity of CCT-1.
Figure 2: A potential signaling pathway for the anticancer activity of CCT-1 via COX-2 inhibition.
Data Presentation and Interpretation
Quantitative data from the in vitro assays will be summarized in tables for clear comparison of the activity of CCT-1 across different cell lines and microbial strains.
| Table 1: In Vitro Anticancer Activity of CCT-1 | |
| Cancer Cell Line | IC₅₀ (µM) |
| A549 (Lung) | [Insert Data] |
| MCF-7 (Breast) | [Insert Data] |
| HCT-116 (Colon) | [Insert Data] |
| Panc-1 (Pancreatic) | [Insert Data] |
| Table 2: In Vitro Antimicrobial Activity of CCT-1 | |
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | [Insert Data] |
| Escherichia coli (ATCC 25922) | [Insert Data] |
| Candida albicans (ATCC 90028) | [Insert Data] |
| MRSA (Clinical Isolate) | [Insert Data] |
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical investigation of this compound derivatives. The successful completion of these studies will provide a robust data package to support the advancement of a lead candidate into further preclinical development, including in vivo efficacy studies and formal toxicology assessments. The ultimate goal is to translate the therapeutic potential of this chemical class into novel treatments for cancer and infectious diseases.
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Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. PubMed, [Link].[1]
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Mode of action of closthioamide: the first member of the polythioamide class of bacterial DNA gyrase inhibitors. PubMed, [Link].[2]
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Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. ResearchGate, [Link].[3]
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Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC, [Link].[4]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI, [Link].[5]
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Therapeutic potential of selective cyclooxygenase-2 inhibitors in the management of tumor angiogenesis. PubMed, [Link].[6]
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Preliminary Screening of Cyclohexanecarbothioamide for Anticancer Activity: An In-Depth Technical Guide
Abstract
This guide provides a comprehensive framework for the preliminary in vitro screening of Cyclohexanecarbothioamide for potential anticancer activity. This compound belongs to the thioamide class of compounds, several of which have demonstrated promising anticancer properties by targeting various cellular pathways. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust initial evaluation. The protocols are designed to be self-validating, ensuring a high degree of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction and Scientific Rationale
The quest for novel anticancer agents is a cornerstone of modern oncological research. Thioamides, characterized by a C=S bond, have emerged as a promising class of small molecules with diverse biological activities. Several thioamide-containing compounds have been shown to exhibit anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[1] For instance, some thioamides act as potent inhibitors of SIRT2, leading to the degradation of c-Myc, a critical oncoprotein.[1] Others have been found to target the TGF-β signaling pathway, which plays a dual role in cancer, initially acting as a tumor suppressor before promoting tumor progression in later stages.[2][3][4][5]
The core structure of this compound combines a thioamide group with a cyclohexane ring. The cyclohexane moiety is also a common feature in various biologically active compounds, including some with demonstrated anticancer properties.[6] A recent study on N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides revealed significant cytotoxicity against several human cancer cell lines, including A549 (lung carcinoma), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma).[7] This finding provides a strong impetus for investigating the anticancer potential of the parent compound, this compound.
This guide details a preliminary screening strategy to ascertain the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines. The proposed workflow is designed to generate reliable and reproducible data to inform decisions on further, more detailed mechanistic studies.
Compound Handling and Preparation
Given the novelty of this compound in this context, careful handling and preparation are paramount.
2.1. Synthesis and Procurement
2.2. Solubility and Stock Solution Preparation
-
Solubility Testing: The solubility of this compound should be determined in various solvents commonly used for in vitro assays, with Dimethyl Sulfoxide (DMSO) being the primary choice.
-
Stock Solution: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in sterile, anhydrous DMSO. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Experimental Workflow for Preliminary Screening
The preliminary screening will be conducted in a tiered approach, starting with a broad cytotoxicity assessment across multiple cell lines, followed by a more detailed dose-response analysis on the most sensitive lines.
Caption: High-level experimental workflow for anticancer screening.
Detailed Experimental Protocols
4.1. Cell Line Selection and Culture
A diverse panel of human cancer cell lines is recommended to assess the breadth of this compound's activity. A selection from the NCI-60 panel is a standard approach. The panel should include, but not be limited to:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
A549: Lung carcinoma
-
HCT116: Colon carcinoma
-
PC-3: Prostate adenocarcinoma (androgen-independent)
-
HeLa: Cervical adenocarcinoma
-
A non-cancerous cell line (e.g., MCF-10A - non-tumorigenic breast epithelial cells) to assess selectivity.
All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
4.2. Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[8][9]
Step-by-Step Methodology:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[10]
-
Washing: Wash the plates four to five times with slow-running tap water and allow to air dry completely.[10]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]
-
Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[9][10]
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[10]
4.3. MTT Assay Protocol
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 of the SRB assay protocol.
-
MTT Addition: After the 72-hour incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubation for Solubilization: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Reading: Gently mix the contents of each well and measure the absorbance between 550 and 600 nm.
Data Analysis and Interpretation
5.1. Calculation of Percentage Growth Inhibition
The percentage of cell growth inhibition is calculated using the following formula:
% Growth Inhibition = 100 - [(Mean OD of Treated Cells - Mean OD of Blank) / (Mean OD of Vehicle Control - Mean OD of Blank)] * 100
5.2. IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability. This value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
5.3. Data Presentation
The IC₅₀ values for this compound and the positive control across the tested cell lines should be summarized in a clear, tabular format.
Table 1: Hypothetical IC₅₀ Values (µM) of this compound after 72h Treatment
| Cell Line | This compound (IC₅₀ in µM) | Doxorubicin (IC₅₀ in µM) |
| MCF-7 | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 | 8.9 ± 1.1 | 1.2 ± 0.2 |
| HCT116 | 25.6 ± 3.2 | 0.5 ± 0.08 |
| PC-3 | 12.4 ± 1.5 | 1.5 ± 0.3 |
| HeLa | 18.7 ± 2.1 | 0.9 ± 0.1 |
| MCF-10A | > 100 | 5.8 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Preliminary Mechanistic Insights
Based on the known mechanisms of other thioamide-containing anticancer agents, a plausible hypothesis is that this compound may interfere with critical signaling pathways such as the TGF-β pathway.[1] The TGF-β signaling cascade plays a complex, context-dependent role in cancer, often switching from a tumor-suppressive to a tumor-promoting function as the disease progresses.[2][3][5]
Caption: Hypothetical inhibition of the TGF-β signaling pathway.
A significant IC₅₀ value, particularly if coupled with selectivity for cancer cells over non-cancerous cells, would warrant further investigation into the molecular mechanism of action. Subsequent studies could involve Western blotting to assess the phosphorylation status of key proteins in the TGF-β pathway (e.g., SMAD2/3) or cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest.
Conclusion
This guide provides a robust and scientifically sound framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By employing standardized assays and a logical workflow, researchers can generate high-quality, reproducible data. The results of this preliminary screening will be crucial in determining whether to advance this compound into more comprehensive preclinical studies, including mechanism of action elucidation and in vivo efficacy models.
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The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Characterization of Novel Cyclohexanecarbothioamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutic agents has led researchers down a multitude of chemical avenues. Among these, the cyclohexanecarbothioamide scaffold has emerged as a promising framework for the development of new drugs, particularly in the realm of oncology. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of new this compound analogs. We will delve into the rationale behind their design, provide detailed, field-proven protocols for their synthesis and characterization, and explore their potential as potent anti-cancer agents, with a specific focus on their role as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, empowering them to explore and expand upon this exciting new class of compounds.
Introduction: The Untapped Potential of the this compound Scaffold
The this compound core, a unique amalgamation of a cyclohexane ring and a carbothioamide functional group, presents a compelling starting point for drug discovery. The cyclohexane moiety offers a versatile, three-dimensional scaffold that can be readily functionalized to explore a wide range of chemical space and optimize pharmacokinetic properties. The carbothioamide group, a bioisostere of the more common amide bond, is known to exhibit a diverse range of biological activities and can participate in various non-covalent interactions with biological targets.[1][2] The strategic combination of these two entities offers the potential for the development of highly potent and selective therapeutic agents.
Recent studies have highlighted the anticancer potential of compounds containing the carbothioamide functional group.[3][4][5] This has spurred interest in the systematic exploration of novel analogs, with a particular focus on their mechanism of action. One of the most promising avenues of investigation is their potential to inhibit PARP1, a key enzyme in the DNA damage response (DDR) pathway.[6][7] Inhibition of PARP1 has proven to be a successful strategy in the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.[8][9] This guide will therefore place a special emphasis on the evaluation of novel this compound analogs as PARP1 inhibitors.
Rational Design and Synthesis of Novel this compound Analogs
The design of a new series of therapeutic agents begins with a clear understanding of the target and the desired pharmacological properties. In the context of anticancer drug discovery, the goal is to design molecules that selectively target cancer cells while minimizing toxicity to healthy cells. The this compound scaffold provides a flexible platform for achieving this.
Design Strategy: Leveraging Bioisosterism and Structure-Activity Relationships
Our design strategy focuses on the synthesis of a library of N-substituted this compound analogs. The rationale behind this approach is to systematically probe the structure-activity relationship (SAR) by introducing a variety of substituents on the nitrogen atom of the carbothioamide group.[10][11] This allows for the exploration of different electronic, steric, and lipophilic properties, which can significantly impact the compound's binding affinity to its target, as well as its pharmacokinetic profile.[12][13]
The core synthetic strategy involves a two-step process:
-
Amide Formation: Reaction of cyclohexanecarbonyl chloride with a diverse range of primary amines to generate a library of N-substituted cyclohexanecarboxamides.[14]
-
Thionation: Conversion of the synthesized amides to their corresponding thioamides using a thionating agent, such as Lawesson's reagent.[8][15][16][17]
This modular approach allows for the rapid generation of a diverse library of analogs for biological screening.
Diagram 1: Proposed Synthesis Workflow
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The Untapped Potential of the Cyclohexanecarbothioamide Scaffold: A Technical Guide for Drug Discovery
Abstract
The exploration of novel chemical spaces is a cornerstone of modern drug discovery. Within this landscape, the cyclohexanecarbothioamide scaffold has emerged as a promising, yet underexplored, territory for the development of new therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological potential of this compound derivatives. By elucidating the key synthetic pathways, structure-activity relationships, and potential mechanisms of action, this guide aims to empower researchers to unlock the full therapeutic potential of this versatile chemical class.
Introduction: The Allure of the this compound Core
The cyclohexane ring is a ubiquitous structural motif in medicinal chemistry, prized for its conformational flexibility and its ability to present substituents in well-defined three-dimensional orientations. When combined with the bioisosterically significant carbothioamide functional group, the resulting this compound scaffold offers a unique combination of lipophilicity, hydrogen bonding capabilities, and metal-chelating properties. These features make it an attractive starting point for the design of molecules targeting a wide array of biological targets.
This guide will navigate the chemical space of this compound derivatives, providing a robust framework for their synthesis, analysis, and application in drug discovery programs. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
Navigating the Synthetic Landscape: Pathways to this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern on the nitrogen atom and the availability of starting materials.
The Willgerodt-Kindler Reaction: A Classic Approach to Thioamides
The Willgerodt-Kindler reaction is a powerful one-pot method for the synthesis of thioamides from ketones or aldehydes.[1][2][3][4][5] This reaction is particularly well-suited for the preparation of N-substituted cyclohexanecarbothioamides from readily available cyclohexyl methyl ketone.
Reaction Principle: The reaction involves the interaction of a ketone with elemental sulfur and a secondary amine, such as morpholine, at elevated temperatures. The mechanism is thought to proceed through the formation of an enamine, which then reacts with sulfur. A series of rearrangements ultimately leads to the formation of the thioamide at the terminal carbon of the alkyl chain.[3]
Experimental Protocol: Synthesis of N-Morpholinylthis compound via the Willgerodt-Kindler Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexyl methyl ketone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heating: Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with a suitable organic solvent (e.g., dichloromethane) and washed sequentially with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired N-morpholinylthis compound.
Synthesis from Cyclohexanecarbonitrile: A Versatile Precursor
Cyclohexanecarbonitrile serves as a versatile starting material for the synthesis of this compound. This can be achieved through a two-step process involving reduction followed by thionation, or more directly through reaction with a source of hydrogen sulfide. Several methods for the high-yield synthesis of cyclohexanecarbonitrile from cyclohexanone have been reported, making it an economically viable precursor.[6][7]
Reaction Principle: The nitrile group can be reduced to a primary amine, which can then be converted to the corresponding thioamide. Alternatively, direct conversion can be achieved under specific reaction conditions.
Experimental Workflow: From Cyclohexanecarbonitrile to this compound
Caption: Synthesis of this compound from Cyclohexanecarbonitrile.
Acyl Thioureas: Building Blocks for N-Aryl Derivatives
A highly effective method for the synthesis of N-aryl substituted this compound derivatives involves the use of N-(arylcarbamothioyl)cyclohexanecarboxamides.[8]
Reaction Principle: This approach involves the reaction of cyclohexanecarbonyl isothiocyanate with a substituted aniline. The isothiocyanate can be generated in situ from cyclohexanecarbonyl chloride and a thiocyanate salt.
Experimental Protocol: Synthesis of N-(phenylcarbamothioyl)cyclohexanecarboxamide [8]
-
Formation of Isothiocyanate: To a solution of cyclohexanecarbonyl chloride (1.0 eq) in dry acetone, add potassium thiocyanate (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Aniline: To the above mixture, add a solution of aniline (1.0 eq) in acetone dropwise.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 2-3 hours. The product typically precipitates from the reaction mixture.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water and a small amount of cold acetone, and then dried to yield the N-(phenylcarbamothioyl)cyclohexanecarboxamide.
Structural Elucidation and Characterization: Ensuring Scientific Integrity
The unambiguous characterization of synthesized this compound derivatives is paramount for establishing their identity, purity, and for subsequent biological evaluation. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Fingerprints
-
Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative will exhibit characteristic absorption bands. Key vibrations include the N-H stretching (for primary and secondary thioamides) typically in the range of 3100-3400 cm⁻¹, C-H stretching of the cyclohexane ring just below 3000 cm⁻¹, and the C=S stretching vibration, which is often found in the region of 1200-1250 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed information about the structure. The protons on the cyclohexane ring typically appear as a series of multiplets in the upfield region (δ 1.0-2.5 ppm). The N-H proton of the thioamide group is often observed as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its chemical shift being dependent on the solvent and concentration.[8][9]
-
¹³C NMR: The carbon NMR spectrum is also highly informative. The carbons of the cyclohexane ring resonate in the aliphatic region (δ 25-50 ppm). The thiocarbonyl carbon (C=S) is a key diagnostic signal, appearing significantly downfield, typically in the range of δ 180-210 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure.
Table 1: Representative Spectroscopic Data for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide [8]
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (cm⁻¹) | 3227, 3134 (N-H); 1682 (C=O); 1238 (C=S) |
| ¹H NMR (δ, ppm) | 12.62 (s, 1H, N-H); 9.21 (s, 1H, N-H); 7.5-8.2 (m, Ar-H); 1.2-2.5 (m, 11H, Cyclohexyl-H) |
Exploring the Biological Frontier: Potential Therapeutic Applications
Derivatives of the cyclohexane scaffold have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[2][8][10][11][12][13] The introduction of the carbothioamide moiety is expected to modulate and potentially enhance these activities.
Antimicrobial Potential
Thioamide-containing compounds are known to possess significant antimicrobial activity.[11] this compound derivatives are therefore promising candidates for the development of new antibacterial and antifungal agents. Their mechanism of action may involve the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes.
Anticancer Activity
Numerous cyclohexane derivatives have been investigated for their anticancer properties.[12][13][14][15] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, arrest the cell cycle, or inhibit enzymes crucial for cancer cell proliferation, such as topoisomerase I.[12] The incorporation of the carbothioamide group can enhance these effects through various mechanisms, including increased interaction with biological targets or altered pharmacokinetic properties.
Table 2: Reported Anticancer Activities of Related Cyclohexane Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone | Tamoxifen-resistant MCF-7 | - | [12] |
| Cyclohexene oxide derivative of zeylenone | Glioblastoma | - | [15] |
Note: Specific IC₅₀ values for this compound derivatives are an active area of research.
Structure-Activity Relationships (SAR) and Future Perspectives
Understanding the structure-activity relationships of this compound derivatives is crucial for the rational design of more potent and selective therapeutic agents. Key areas for future exploration include:
-
Substitution on the Nitrogen Atom: The nature of the substituent on the thioamide nitrogen can significantly influence biological activity. Aromatic, heteroaromatic, and aliphatic groups can be systematically varied to probe interactions with the target binding site.
-
Substitution on the Cyclohexane Ring: The introduction of various functional groups on the cyclohexane ring can modulate the lipophilicity, polarity, and steric profile of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
-
Conformational Analysis: The conformational preferences of the cyclohexane ring and its influence on the orientation of the carbothioamide moiety and its substituents will be a critical aspect of future drug design efforts.
Logical Workflow for SAR Exploration
Caption: A logical workflow for exploring the structure-activity relationships of this compound derivatives.
Conclusion
The chemical space defined by the this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. This technical guide has provided a foundational understanding of the synthesis, characterization, and potential biological applications of this promising class of compounds. By leveraging the synthetic strategies and analytical principles outlined herein, researchers are well-equipped to systematically explore this chemical space and unlock its therapeutic potential. The continued investigation of this compound derivatives holds the promise of delivering next-generation drugs to address unmet medical needs in infectious diseases and oncology.
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Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. (2008). Molecules. [Link]
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Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
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Cytotoxicities against a Set of Cancer Cell Lines, Measured... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. (2005). European Journal of Medicinal Chemistry. [Link]
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literature review on the synthesis and applications of Cyclohexanecarbothioamide
An In-depth Technical Guide to the Synthesis and Applications of Cyclohexanecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a sulfur-containing organic compound, holds significant potential across various scientific disciplines, primarily in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, and potential applications of this compound. We will explore established synthetic methodologies for the thionation of its amide precursor, Cyclohexanecarboxamide, with a focus on the mechanistic underpinnings and practical execution of these transformations. Furthermore, this guide will delve into the prospective applications of this compound, drawing parallels from structurally related compounds to highlight its promise in drug discovery as an antimicrobial and anti-inflammatory agent, and in industrial settings as a corrosion inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel thioamides.
Introduction
Thioamides are a fascinating class of organosulfur compounds characterized by the presence of a carbon-sulfur double bond adjacent to a nitrogen atom. The replacement of the carbonyl oxygen in an amide with a sulfur atom imparts unique physicochemical properties, including altered polarity, hydrogen bonding capabilities, and coordination chemistry.[1] These properties make thioamides valuable synthons in organic chemistry and confer a wide range of biological activities.
This compound, the thio-analogue of Cyclohexanecarboxamide, is a relatively under-explored member of this family. Its molecular structure, featuring a flexible cyclohexyl ring appended to the thioamide functional group, provides a unique scaffold for the design of novel bioactive molecules and functional materials. This guide aims to consolidate the existing knowledge on the synthesis of thioamides and apply it to the specific case of this compound, while also exploring its potential applications based on the established activities of related compounds.
Synthesis of this compound
The most direct and common route to this compound is through the thionation of its corresponding amide, Cyclohexanecarboxamide.[2] This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Several reagents can effect this conversion, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most prominent.
Thionation using Lawesson's Reagent
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and efficient thionating agent for a wide variety of carbonyl compounds, including amides.[3][4] The reaction proceeds through a four-membered ring intermediate, leading to the desired thioamide and a stable phosphorus-oxygen byproduct.
Causality Behind Experimental Choices: The use of an inert, high-boiling solvent like toluene or dioxane is crucial to facilitate the reaction, which typically requires elevated temperatures to proceed at a reasonable rate. The stoichiometry of Lawesson's reagent is critical; while a 0.5 equivalent is theoretically sufficient, a slight excess (0.6 equivalents) is often used to ensure complete conversion of the starting amide.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of complete consumption of the starting material and prevent the formation of byproducts from prolonged heating.
Experimental Protocol: Synthesis of this compound using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Cyclohexanecarboxamide (1.0 eq) in anhydrous toluene (10 mL per gram of amide).
-
Reagent Addition: Add Lawesson's reagent (0.6 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, eluting with a mixture of ethyl acetate and hexane. The disappearance of the starting amide spot indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
-
Data Presentation: Thionation with Lawesson's Reagent
| Parameter | Value | Reference |
| Starting Material | Cyclohexanecarboxamide | [2] |
| Reagent | Lawesson's Reagent | [3][4] |
| Stoichiometry | 1 : 0.6 | [5] |
| Solvent | Toluene | [5] |
| Temperature | Reflux (~110 °C) | [5] |
| Reaction Time | 2-4 hours | [5] |
| Purification | Column Chromatography | General Practice |
Visualization: Reaction Pathway for Lawesson's Reagent Thionation
Caption: Thionation of Cyclohexanecarboxamide with Lawesson's Reagent.
Thionation using Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a more classical and cost-effective thionating agent.[6][7] It is generally more reactive than Lawesson's reagent and may require careful control of reaction conditions to avoid side reactions. The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to improve yields and simplify the work-up procedure.[7][8][9]
Causality Behind Experimental Choices: The use of a less polar solvent like dichloromethane can be advantageous with the P₄S₁₀/HMDO system.[8] HMDO acts as a scavenger for the phosphoric byproducts, forming soluble silyl ethers that are more easily removed during work-up.[7] The reaction is typically performed at room temperature or with gentle heating, reflecting the higher reactivity of P₄S₁₀.
Experimental Protocol: Synthesis of this compound using P₄S₁₀/HMDO
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Cyclohexanecarboxamide (1.0 eq) and phosphorus pentasulfide (0.5 eq) in anhydrous dichloromethane (15 mL per gram of amide).
-
Reagent Addition: Add hexamethyldisiloxane (1.0 eq) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Thionation with P₄S₁₀/HMDO
| Parameter | Value | Reference |
| Starting Material | Cyclohexanecarboxamide | [2] |
| Reagents | P₄S₁₀, HMDO | [7][8] |
| Stoichiometry | 1 : 0.5 : 1 | [7] |
| Solvent | Dichloromethane | [8] |
| Temperature | Room Temperature | [7] |
| Reaction Time | 4-6 hours | [7] |
| Purification | Column Chromatography | General Practice |
Visualization: Experimental Workflow for P₄S₁₀/HMDO Thionation
Caption: Workflow for P₄S₁₀/HMDO mediated thionation.
Potential Applications of this compound
While specific studies on this compound are limited, the broader class of thioamides and cyclohexane-containing molecules exhibit a wide range of valuable applications.
Medicinal Chemistry
The thioamide functionality is a known pharmacophore, and cyclohexane derivatives are prevalent in many bioactive compounds.[10][11]
-
Antimicrobial and Antifungal Activity: Numerous cyclohexane derivatives have demonstrated significant antimicrobial and antifungal properties.[10] The presence of the thioamide group in this compound could enhance these activities, as sulfur-containing compounds are known for their broad-spectrum antimicrobial effects. Derivatives of amidrazones containing a cyclohexanecarboxylic acid moiety have shown antibacterial and anti-mycobacterial activity.[12]
-
Anti-inflammatory and Antinociceptive Properties: Compounds with a cyclohexanecarboxylic acid scaffold have been reported to possess anti-inflammatory and antinociceptive effects.[12] The structural similarity of this compound suggests it could be a candidate for the development of new anti-inflammatory agents.
-
Enzyme Inhibition: Carbothioamide derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase II and 15-lipoxygenase, which are implicated in several diseases.[13] The cyclohexyl group can provide a lipophilic handle to improve binding to enzyme active sites.
Corrosion Inhibition
Organic compounds containing heteroatoms like sulfur and nitrogen are effective corrosion inhibitors for metals, particularly in acidic media.[14][15] Thioamides and their derivatives, such as thiosemicarbazones and hydrazinecarbothioamides, have been shown to form a protective film on metal surfaces, preventing corrosion.[14][16][17]
Mechanism of Action: The sulfur and nitrogen atoms in the thioamide group of this compound can coordinate with the metal surface, leading to the formation of a stable, adsorbed layer.[14] This layer acts as a barrier, inhibiting both the anodic and cathodic reactions of the corrosion process.[18] The cyclohexyl group can further enhance this protective effect by increasing the surface coverage.
Potential Application: this compound could be a promising corrosion inhibitor for mild steel in industrial applications such as acid pickling and oil and gas exploration.[14][18]
Agricultural Applications
While no direct agricultural uses of this compound have been reported, some thiourea derivatives, which are structurally related, are used as insecticides, fungicides, and herbicides.[1] The biological activity of this compound suggests it could be investigated for potential applications in crop protection. The use of biostimulants in agriculture is a growing field, and novel organic molecules are continuously being explored for their ability to enhance plant growth and stress tolerance.[19][20]
Spectroscopic Characterization (Expected)
In the absence of published experimental spectra for this compound, the following are the expected spectroscopic features based on its structure.
¹H NMR Spectroscopy:
-
-NH₂ protons: A broad singlet in the region of 7-9 ppm. The chemical shift and broadness are due to quadrupole broadening and chemical exchange.
-
Cyclohexyl protons: A series of multiplets in the range of 1.2-2.5 ppm. The proton attached to the carbon bearing the thioamide group would be expected to be the most downfield.
¹³C NMR Spectroscopy:
-
C=S carbon: A signal in the downfield region, typically around 190-210 ppm.
-
Cyclohexyl carbons: A set of signals in the aliphatic region, between 25-50 ppm.
IR Spectroscopy:
-
N-H stretching: Two bands in the region of 3300-3100 cm⁻¹, characteristic of a primary thioamide.
-
C-N stretching: A strong band around 1400-1600 cm⁻¹.
-
C=S stretching: A band in the region of 1200-1000 cm⁻¹. The exact position can be variable.
Conclusion
This compound is a molecule with significant untapped potential. Its synthesis from the readily available Cyclohexanecarboxamide can be achieved through established thionation methodologies, offering a straightforward entry into this interesting chemical space. The structural features of this compound, combining a flexible lipophilic ring with a versatile thioamide group, make it a compelling target for investigation in medicinal chemistry, particularly in the development of new antimicrobial and anti-inflammatory agents. Furthermore, its potential as a corrosion inhibitor warrants exploration for industrial applications. This guide provides a foundational framework for researchers and scientists to embark on the synthesis and exploration of the diverse applications of this compound.
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MDPI. (2010). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. [Link]
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MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
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National Institutes of Health. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Cyclohexanecarbothioamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of cyclohexanecarbothioamide, a valuable building block in medicinal chemistry and organic synthesis. We present a detailed, field-proven protocol centered on the thionation of cyclohexanecarboxamide using Lawesson's reagent. This guide is designed for researchers and professionals in drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures, purification techniques, and critical safety considerations to ensure a reliable and high-yield synthesis.
Introduction and Scientific Context
Thioamides are a pivotal class of organosulfur compounds, serving as essential intermediates in the synthesis of various heterocycles like thiazoles, thiadiazoles, and thiophenes. This compound, with its aliphatic cyclohexane moiety, is of particular interest as a precursor for novel therapeutic agents and functional materials. The conversion of a stable amide carbonyl group (C=O) into a thiocarbonyl group (C=S) is the most common strategy for thioamide synthesis.
Several methods exist for this transformation, including the reaction of nitriles with a sulfur source like hydrogen sulfide (H₂S) or the thionation of amides.[1][2][3] While the nitrile route is effective, it often involves the handling of highly toxic and gaseous H₂S.[1][4] Consequently, the thionation of the corresponding amide offers a more practical and controlled laboratory-scale approach. Among various thionating agents, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] has emerged as a superior choice due to its mild reaction conditions, high efficiency, and broad substrate scope.[5]
This guide will focus exclusively on the robust and reproducible synthesis of this compound from its readily available amide precursor, cyclohexanecarboxamide, using Lawesson's reagent.
The Thionation Reaction: Mechanism and Rationale
The efficacy of Lawesson's reagent lies in its ability to efficiently exchange an oxygen atom for a sulfur atom in a carbonyl group. The reaction mechanism is a well-established process that ensures the high-yield formation of the desired thioamide.[5]
Mechanism Overview:
-
Reagent Dissociation: In solution, Lawesson's reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[5]
-
[2+2] Cycloaddition: The carbonyl oxygen of the cyclohexanecarboxamide performs a nucleophilic attack on the electrophilic phosphorus atom of the reactive ylide. This is followed by an attack from the ylide's sulfur atom onto the carbonyl carbon, forming a four-membered ring intermediate known as a thiaoxaphosphetane.
-
Cycloreversion: The driving force of the reaction is the subsequent fragmentation of this unstable intermediate. This cycloreversion step is analogous to the mechanism of a Wittig reaction. It results in the formation of the desired thiocarbonyl group (C=S) on the cyclohexane backbone and a stable P=O bond in the phosphine oxide byproduct.[5]
This clear, stepwise mechanism with a strong thermodynamic driving force (P=O bond formation) is the reason for the high efficiency and clean conversion observed in this protocol. The choice of an inert, high-boiling solvent like toluene is critical as it facilitates the reaction at elevated temperatures, ensuring completion without interfering with the reagents.[6]
Experimental Protocol: Synthesis of this compound
This section details the complete, step-by-step procedure for the synthesis.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Purity | CAS No. |
| Cyclohexanecarboxamide | C₆H₁₁CONH₂ | 127.18 | 10.0 g (78.6 mmol) | Sigma-Aldrich, 97% | 1122-56-1[7] |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 17.5 g (43.3 mmol, 0.55 eq) | Acros Organics, 97% | 19172-47-5 |
| Toluene | C₇H₈ | 92.14 | 200 mL | Fisher Scientific, Anhydrous | 108-88-3 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~500 mL | VWR, ACS Grade | 141-78-6 |
| Hexanes | C₆H₁₄ | 86.18 | ~500 mL | VWR, ACS Grade | 110-54-3 |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~200 mL | Prepared in-house | 144-55-8 |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~100 mL | Prepared in-house | 7647-14-5 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~20 g | Sigma-Aldrich | 7487-88-9 |
| Silica Gel | SiO₂ | 60.08 | As needed | Sorbent Technologies, 60Å | 7631-86-9 |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon inlet
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel, F254)
3.3. Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
3.4. Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxamide (10.0 g, 78.6 mmol) and anhydrous toluene (200 mL). Stir the mixture to achieve a suspension.
-
Addition of Reagent: In a well-ventilated fume hood, carefully add Lawesson's reagent (17.5 g, 43.3 mmol) to the flask. Note: Lawesson's reagent has a strong, unpleasant odor.
-
Initiate Reaction: Equip the flask with a reflux condenser and a nitrogen inlet. Begin stirring and gently heat the mixture to reflux (approximately 110°C) using a heating mantle.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amide spot is fully consumed.[6] A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is generally complete within 4-6 hours.
-
Cooling and Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Quenching and Extraction: Carefully pour the cooled reaction mixture into a 1 L separatory funnel. Dilute with 200 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (2x) to quench any acidic byproducts, followed by 100 mL of brine (1x).
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes is typically effective.
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure. The final product, this compound, should be obtained as a pale yellow or off-white solid. Dry under vacuum to remove residual solvent. The expected yield is typically in the range of 85-95%.
Safety and Handling Precautions
-
General: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Lawesson's Reagent: This reagent has a strong, unpleasant odor of hydrogen sulfide. Handle it exclusively in a fume hood. Weighing should be done rapidly to minimize exposure.
-
Toluene: Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin. Ensure the heating mantle is used with a temperature controller to prevent overheating.
-
Hydrogen Sulfide: The reaction and workup (especially the bicarbonate wash) may release small quantities of H₂S gas.[4][8] Although minimal, proper ventilation is crucial. H₂S is a toxic gas with the characteristic odor of rotten eggs.[4]
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By leveraging the efficiency of Lawesson's reagent for the thionation of cyclohexanecarboxamide, researchers can access this important synthetic intermediate in high yield. The detailed mechanistic insights and step-by-step instructions are intended to ensure the successful and safe execution of this procedure in a standard organic chemistry laboratory.
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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- Obrebski, S., et al. (2002). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin.
-
Crimi, S., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. ResearchGate. Retrieved from [Link]
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-
Quora. (2021). What is the outcome of the reaction of hydrogen sulfide gas with an aqueous solution of sodium bicarbonate? Retrieved from [Link]
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Application Notes & Protocols: Cyclohexanecarbothioamide as a Versatile Building Block in Modern Organic Synthesis
Abstract
Cyclohexanecarbothioamide is a potent and versatile chemical building block, prized for its dual-functionality: a robust, non-planar cyclohexane scaffold and a highly reactive thioamide group. This combination makes it an invaluable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery.[1][2][3] The thioamide moiety serves as a linchpin for constructing key pharmacophores such as thiazoles, thiophenes, and pyrimidines through well-established and efficient synthetic methodologies. This guide provides an in-depth exploration of the primary applications of this compound, complete with mechanistic insights, detailed experimental protocols, and data to empower researchers in leveraging this reagent for their synthetic targets.
The Strategic Advantage of this compound
The utility of this compound in organic synthesis stems from the predictable and high-yielding reactivity of its thioamide functional group. Unlike its amide analogue, the thioamide group features a more nucleophilic sulfur atom and a C=S bond that readily participates in cyclization reactions. The presence of the cyclohexane ring is also a strategic advantage in drug design, as this saturated carbocycle can enhance metabolic stability, improve lipophilicity, and provide a three-dimensional vector for substituents to explore protein binding pockets, a desirable feature for modern drug candidates.[4][5]
Core Application: Synthesis of 2-Cyclohexyl-Substituted Thiazoles via Hantzsch Synthesis
The Hantzsch thiazole synthesis is arguably the most prominent application of thioamides.[6] This reaction provides a direct and efficient pathway to the thiazole core, a privileged scaffold in numerous FDA-approved drugs.[6][7] The reaction involves the condensation of a thioamide with an α-halocarbonyl compound.
Mechanistic Rationale
The reaction proceeds via a well-elucidated mechanism. The sulfur atom of this compound, acting as a potent nucleophile, initiates the sequence by attacking the electrophilic carbon of the α-haloketone in an SN2 fashion.[8] The resulting intermediate subsequently undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the aromatic 2-cyclohexylthiazole ring.
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Analytical Strategies for the Purification and Characterization of Cyclohexanecarbothioamide
An Application and Protocol Guide
Abstract: This comprehensive guide provides detailed application notes and validated protocols for the purification and analysis of Cyclohexanecarbothioamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the underlying principles and causality behind experimental choices. It integrates purification techniques such as recrystallization and chromatography with a suite of analytical methods including HPLC, GC-MS, and spectroscopy (FTIR, NMR) to ensure the isolation and characterization of high-purity this compound.
Introduction: The Significance of this compound
This compound is an organic compound featuring a cyclohexane ring attached to a primary thioamide group (-CSNH₂). The thioamide functional group is a fascinating bioisostere of the common amide bond, where the carbonyl oxygen is replaced by sulfur. This substitution imparts significant changes in physicochemical properties, including increased acidity of the N-H protons, altered hydrogen bonding capabilities, and unique spectroscopic signatures.[1] Thioamides are found in several natural products and are utilized by medicinal chemists to enhance the stability and pharmacokinetic profiles of peptide-based compounds.[1]
Given its potential role in synthetic and medicinal chemistry, the ability to purify this compound from reaction byproducts and accurately verify its structure and purity is paramount. This guide establishes a systematic workflow to achieve this, ensuring reproducible and reliable results.
Purification Methodologies: Isolating the Target Compound
The purification of thioamides can be challenging due to potential side reactions like desulfurization (reversion to the amide) under harsh conditions.[2] Therefore, a carefully selected purification strategy is critical.
Recrystallization: The Classic Approach to Purity
Recrystallization is the gold-standard technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3] The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4]
Causality of Solvent Selection: The choice of solvent is the most critical step. For this compound, a molecule of moderate polarity, solvents like ethanol, isopropanol, or solvent pairs such as ethanol/water or toluene/hexane are excellent starting points.[3][5] A solvent pair is used when no single solvent provides the ideal solubility profile; one solvent (the "soluble" solvent) dissolves the compound completely, and the second (the "insoluble" solvent) is added to the hot solution until turbidity appears, promoting crystallization upon cooling.[6] Slow cooling is crucial as it allows for the formation of a pure crystalline lattice, excluding impurities.[7]
Workflow for Purification and Analysis
Caption: General workflow for the purification and subsequent analysis of this compound.
Column Chromatography
If recrystallization fails to remove closely related impurities, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase (eluent) flows through it. For this compound, a mobile phase gradient of ethyl acetate in hexane is typically effective. The process should be monitored by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.
Analytical Techniques for Structural and Purity Verification
Once purified, a battery of analytical techniques is employed to confirm the compound's identity and quantify its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of non-volatile organic compounds.[8] A reversed-phase method is typically employed for molecules like this compound.
-
Principle: The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution.[8] More polar compounds elute faster, while less polar compounds are retained longer.
-
Detection: The thioamide C=S bond provides a useful UV chromophore with an absorption maximum around 265 nm, making UV detection highly effective.[1] Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Analysis
Spectroscopy provides unambiguous structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful tool for identifying functional groups.[9] For this compound, the IR spectrum provides a unique fingerprint. Key expected vibrational bands include:
-
N-H Stretching: Primary thioamides show two bands in the 3100-3500 cm⁻¹ region.[10]
-
C-H Stretching: Bands around 2850-2950 cm⁻¹ corresponding to the cyclohexane ring.[11]
-
C=S Stretching (Thioamide "G band"): This is a crucial band, typically found in the 600-800 cm⁻¹ range, though it can be coupled with other vibrations.[10]
-
N-H Bending (Thioamide "B band"): A strong band in the 1400-1600 cm⁻¹ range.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum will show complex multiplets for the axial and equatorial protons of the cyclohexane ring. At room temperature, rapid chair-flipping may average these signals into a broad peak, but at low temperatures, distinct signals for axial and equatorial protons can be resolved.[12] The -NH₂ protons will appear as a broad singlet.
-
¹³C NMR: The most diagnostic signal is the thioamide carbon (C=S), which is significantly deshielded and appears far downfield, typically in the 200–210 ppm range, compared to a standard amide carbon (~170 ppm).[1] The carbons of the cyclohexane ring will appear in the aliphatic region (25-45 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and confirming the molecular weight of volatile compounds.[13]
-
Principle: The sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.[14]
-
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern provides additional structural evidence.
| Technique | Primary Application | Key Information Provided for this compound |
| HPLC | Purity Assessment & Quantification | Retention time; peak area percentage for purity calculation. |
| FTIR | Functional Group Identification | Presence of N-H, C-H (aliphatic), and the characteristic C=S thioamide bands.[10][11] |
| ¹H NMR | Proton Environment Mapping | Chemical shifts and coupling patterns of cyclohexane and NH₂ protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Diagnostic downfield shift (~200-210 ppm) of the C=S carbon.[1] |
| GC-MS | Molecular Weight & Structure | Molecular ion peak (M⁺) confirming mass; fragmentation pattern for structural clues.[14] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound to a high degree of crystallinity.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Candidate solvents (e.g., 95% Ethanol, Isopropanol, Water)
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Screening (Small Scale): Place ~20 mg of crude solid into a small test tube. Add a candidate solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is insoluble, heat the test tube in a hot water bath. The ideal solvent will dissolve the solid completely when hot but show low solubility when cold.[4]
-
Dissolution: Place the bulk crude solid into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Stir continuously.[7]
-
Decoloration (Optional): If the solution is colored by impurities, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution near its boiling point to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals.[7]
-
Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air-dry until a constant weight is achieved.
Validation: The success of the purification can be initially assessed by a sharp melting point and subsequently confirmed by HPLC analysis showing a single major peak.
Protocol 2: Purity Analysis by Reversed-Phase HPLC
Objective: To determine the purity of the this compound sample.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Purified this compound
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water. Degas the mobile phase before use.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detector Wavelength: 265 nm (based on the known absorbance of thioamides[1])
-
-
Analysis: Inject the prepared sample and run the analysis. An isocratic elution may be sufficient. If early or late eluting impurities are present, a gradient elution (e.g., starting at 30% ACN and ramping to 90% ACN over 15 minutes) may be necessary to resolve all components.[15]
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Analytical Workflow Logic
Caption: A decision-based workflow for the analytical verification of this compound.
Protocol 3: Structural Confirmation by GC-MS
Objective: To confirm the molecular weight and obtain structural information for this compound.
Materials:
-
GC-MS system with an Electron Ionization (EI) source
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[14]
-
Helium carrier gas
-
Sample dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent.
-
GC-MS Instrument Setup (Typical Conditions): [14]
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless or Split (10:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temp 70 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Ion Source Temp: 230 °C
-
MS Transfer Line Temp: 280 °C
-
Ionization Mode: EI at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject 1 µL of the sample into the GC-MS.
-
Data Interpretation:
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum for that peak.
-
Locate the molecular ion peak (M⁺). For C₇H₁₃NS, the expected monoisotopic mass is ~143.08 Da.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Conclusion
This guide outlines a robust and logical workflow for the purification and comprehensive analysis of this compound. By combining classical purification techniques like recrystallization with modern analytical methods such as HPLC, FTIR, NMR, and GC-MS, researchers can confidently isolate, identify, and quantify this compound. The causality-driven explanations and detailed protocols provided herein serve as a practical resource for ensuring the integrity and quality of this compound for its intended applications in research and development.
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020-02-15). [Link]
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Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - MDPI. [Link]
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Synthesis and Characterization of Polythioamides from Elemental Sulfur for Efficient Hg(II) Adsorption - MDPI. [Link]
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Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. [Link]
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Recrystallization - YouTube. (2014-11-20). [Link]
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Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010-02-04). [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022-07-08). [Link]
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Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC - NIH. [Link]
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Aggregation analysis of Innovator and Biosimilar Rituximab using the Agilent Cary 630 FTIR Analyzer. [Link]
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Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide | Request PDF - ResearchGate. [Link]
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Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - NIH. [Link]
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Gas Chromatography‐Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio radicans (L. f.) P.V. Heath - PMC - PubMed Central. [Link]
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Synthesis, characterization, and efficacy of antimicrobial chlorhexidine hexametaphosphate nanoparticles for applications in biomedical materials and consumer products - PMC - NIH. [Link]
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Gas chromatography-mass spectrometry analysis and biological activities of hexane extract from Boesenbergia xiphostachya (Gagnep - ThaiJO. (2019-10-31). [Link]
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Cyclohexanecarbothioamide as a Ligand in Coordination Chemistry: Application Notes and Protocols
Introduction: The Untapped Potential of Cyclohexanecarbothioamide in Coordination Chemistry
This compound (CHTA), a thioamide derivative of the ubiquitous cyclohexane ring, represents a compelling yet underexplored ligand in the field of coordination chemistry. The inherent electronic and steric properties of the thioamide functional group (-C(S)NH₂) make it a versatile donor for a variety of metal ions. The sulfur atom, being a soft donor, exhibits a strong affinity for soft and borderline Lewis acidic metal centers, while the nitrogen atom can also participate in coordination, leading to diverse binding modes. This dual-donor capability allows CHTA to act as a monodentate or a bridging ligand, and potentially as a bidentate chelating agent, particularly in its deprotonated form. The presence of the bulky and conformationally flexible cyclohexyl group introduces significant steric influence, which can be strategically employed to control the coordination number and geometry of the resulting metal complexes, thereby fine-tuning their reactivity and physical properties.
This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its use in the synthesis of transition metal complexes, and a thorough discussion of the analytical techniques required for their characterization. Furthermore, we will explore the potential applications of these novel coordination compounds, drawing parallels from the well-established chemistry of related thioamide-metal complexes in areas such as catalysis and antimicrobial research.
Part 1: Synthesis of this compound (CHTA) Ligand
The synthesis of primary thioamides like CHTA can be reliably achieved through two principal routes: the thionation of the corresponding carboxamide or the reaction of an aldehyde with a sulfur source and ammonia.
Protocol 1.1: Thionation of Cyclohexanecarboxamide using Lawesson's Reagent
This is a widely used and generally high-yielding method for the conversion of a carbonyl group to a thiocarbonyl group.[1][2][3][4]
Causality of Experimental Choices:
-
Lawesson's Reagent: This thionating agent is preferred over others like phosphorus pentasulfide (P₄S₁₀) for its milder reaction conditions and often cleaner product formation.[1]
-
Anhydrous Solvent (Toluene or THF): The reaction is sensitive to moisture, which can decompose the Lawesson's reagent. Toluene is often chosen for its higher boiling point, allowing for reactions at elevated temperatures to ensure complete conversion.
-
Inert Atmosphere (Nitrogen or Argon): This prevents side reactions and degradation of the reactants and products.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclohexanecarboxamide (1.0 eq).
-
Solvent Addition: Add anhydrous toluene via a syringe.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 1.2: Synthesis from Cyclohexanecarbaldehyde, Sulfur, and Ammonia (Willgerodt-Kindler Reaction Variant)
This one-pot, three-component reaction is an atom-economical approach to primary thioamides.[5][6][7][8]
Causality of Experimental Choices:
-
Elemental Sulfur: A readily available and effective sulfur source.
-
Ammonia Source: Aqueous or methanolic ammonia provides the nitrogen for the thioamide.
-
Solvent (e.g., Pyridine or DMF): A polar aprotic solvent is typically used to facilitate the reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a sealable pressure tube, combine cyclohexanecarbaldehyde (1.0 eq), elemental sulfur (1.5 eq), and a solution of ammonia in methanol (excess).
-
Reaction: Seal the tube and heat the mixture in an oil bath at a specified temperature (e.g., 100-120 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully vent the tube. Pour the reaction mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization to obtain this compound.
Part 2: Synthesis of this compound Metal Complexes
The thioamide group in CHTA can coordinate to metal ions in several ways, primarily through the sulfur atom (thione form) or, after deprotonation, through both sulfur and nitrogen atoms (thiolate form). The following are general protocols for the synthesis of transition metal complexes with CHTA.
Protocol 2.1: General Synthesis of M(II)-CHTA Complexes (M = Co, Ni, Cu, Zn)
Causality of Experimental Choices:
-
Metal Salts: Chloride or nitrate salts of the metals are commonly used due to their solubility in polar solvents like ethanol or methanol.
-
Solvent: Ethanol or methanol are good coordinating solvents that can be easily displaced by the CHTA ligand.
-
Molar Ratio: A 1:2 metal-to-ligand ratio is often employed to favor the formation of complexes with two coordinated ligands, such as [M(CHTA)₂Cl₂].
Step-by-Step Methodology:
-
Ligand Solution: Dissolve this compound (2.0 eq) in warm ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride or nitrate salt (1.0 eq) in ethanol.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution. A change in color and/or the formation of a precipitate often indicates complex formation.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for a few hours to ensure complete reaction.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.
-
Washing and Drying: Wash the isolated solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous calcium chloride.
Part 3: Characterization of CHTA and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential to unequivocally determine the structure and properties of the synthesized ligand and its metal complexes.
Spectroscopic Characterization
| Technique | Expected Observations for CHTA | Expected Changes Upon Coordination |
| FT-IR Spectroscopy | Characteristic bands for ν(N-H) (~3300-3100 cm⁻¹), ν(C-H) of cyclohexyl (~2930-2850 cm⁻¹), and the thioamide bands (around 1550 cm⁻¹ for thioamide I, ~1300 cm⁻¹ for thioamide II, and ~800 cm⁻¹ for thioamide IV, which has a significant ν(C=S) contribution).[9] | A shift in the thioamide bands, particularly a decrease in the frequency of the band with major ν(C=S) character and an increase in the band with major ν(C-N) character, indicates coordination through the sulfur atom. The appearance of new bands at lower frequencies (e.g., 400-500 cm⁻¹) can be attributed to ν(M-S) and ν(M-N) vibrations.[9] |
| ¹H NMR Spectroscopy | Signals for the cyclohexyl protons in the aliphatic region and a broad signal for the -NH₂ protons. The chemical shift of the NH₂ protons is solvent-dependent. | Coordination to a diamagnetic metal (e.g., Zn(II)) can lead to a downfield shift of the NH₂ protons due to the deshielding effect of the metal ion. For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), the signals will be significantly broadened and shifted, often outside the typical spectral window. |
| ¹³C NMR Spectroscopy | A signal for the thiocarbonyl carbon (C=S) at a characteristic downfield position (typically >180 ppm), along with signals for the carbons of the cyclohexyl ring. | Upon coordination through the sulfur atom, the thiocarbonyl carbon signal is expected to shift, providing further evidence of complexation. |
| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π → π* and n → π* transitions within the thioamide group. | The appearance of new absorption bands in the visible region for d-block metal complexes, corresponding to d-d electronic transitions. The position and intensity of these bands provide information about the coordination geometry of the metal ion. Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed. |
Structural and Thermal Analysis
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For thioamide complexes, it can confirm the coordination mode (e.g., S-monodentate, N,S-bidentate).[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules. The decomposition pattern can also offer insights into the structure of the complex.
Part 4: Potential Applications
While this compound-metal complexes are not yet widely studied, the known biological and catalytic activities of related thioamide complexes suggest promising avenues for research.
Antimicrobial Agents
Rationale: The chelation of metal ions by organic ligands can enhance the antimicrobial activity of both the ligand and the metal.[12][25] According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, increasing its lipophilicity and ability to cross the cell membranes of microorganisms. This can disrupt essential cellular processes.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial screening of CHTA and its metal complexes.
Protocol for Antimicrobial Screening (Broth Microdilution Method):
-
Preparation of Test Compounds: Prepare stock solutions of CHTA and its metal complexes in a suitable solvent (e.g., DMSO).
-
Preparation of Microbial Inoculum: Grow the test bacteria and fungi in appropriate culture media to a standardized concentration.
-
Serial Dilution: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include positive controls (medium with inoculum and a standard antibiotic) and negative controls (medium with inoculum and solvent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 28 °C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Homogeneous Catalysis
Rationale: Transition metal complexes are widely used as catalysts in organic synthesis. The electronic and steric properties of the ligands play a crucial role in determining the catalytic activity and selectivity. Thioamide ligands can stabilize metal centers in various oxidation states, making their complexes potential catalysts for reactions such as cross-coupling, oxidation, or reduction.
Logical Relationship: Ligand Properties and Catalytic Activity
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Introduction: The Thioamide Moiety as a Privileged Scaffold in Enzyme Inhibition
An Application Guide to the Development of Cyclohexanecarbothioamide-Based Enzyme Inhibitors
In the landscape of modern drug discovery, the inhibition of specific enzymes remains a cornerstone of therapeutic intervention.[1] The strategic design of small molecules that can potently and selectively modulate enzyme activity is paramount. Among the vast array of chemical scaffolds, the thioamide group has emerged as a compelling functional group in medicinal chemistry.[2] Functioning as a close bioisostere of the canonical amide bond, the thioamide offers unique physicochemical properties, including increased lipophilicity, altered hydrogen bonding capabilities, and a strong affinity for metal ions.[2][3] These characteristics have been successfully leveraged in the development of inhibitors for a diverse range of enzyme classes, including proteases, kinases, and metalloenzymes.[3][4][5]
This guide focuses on the development of enzyme inhibitors built upon the This compound scaffold. This structure marries the advantageous properties of the thioamide with a conformationally constrained, lipophilic cyclohexane ring. The cyclohexane moiety serves as a versatile three-dimensional framework, ideal for exploring the often-hydrophobic pockets of enzyme active sites and enabling the precise vectorial projection of substituents to achieve high-affinity interactions.
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals, outlining the key stages in the discovery and characterization of novel this compound-based enzyme inhibitors. We will proceed from the rational design and synthesis of inhibitor libraries to high-throughput screening, potency determination, and detailed mechanistic studies.
Part 1: Inhibitor Design and Synthesis
The foundation of any successful inhibitor development program is a well-designed chemical library. The this compound scaffold allows for systematic structural modifications to explore the chemical space around a target enzyme's active site.
Rationale for Chemical Design
The core strategy involves decorating the cyclohexane ring and the thioamide nitrogen with various substituents to probe for favorable interactions (Structure-Activity Relationships, SAR).
-
Cyclohexane Ring Substitution: Adding functional groups to the cyclohexane ring can enhance binding affinity through van der Waals, hydrophobic, or hydrogen bonding interactions. The stereochemistry of these substituents is critical and can dramatically influence potency.
-
Thioamide (N-H) Substitution: The nitrogen of the thioamide can be functionalized to introduce vectors that can interact with different sub-pockets of the enzyme active site.
-
Metal Chelation: For metalloenzymes, the sulfur atom of the thioamide group can act as a metal-chelating agent, coordinating with catalytic metal ions (e.g., Zn²⁺) in the active site, a mechanism crucial for inhibitors of targets like metallo-β-lactamases and carbonic anhydrases.[3][6][7][8]
General Synthetic Workflow
The synthesis of a this compound library typically begins with commercially available or readily synthesized cyclohexanecarboxylic acids or cyclohexylamines. A common and effective method for converting an amide to a thioamide is through the use of a thionating agent like Lawesson's reagent.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of N-aryl-Cyclohexanecarbothioamide
This protocol describes a representative synthesis of a this compound derivative.
Materials:
-
N-aryl-cyclohexanecarboxamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a solution of the N-aryl-cyclohexanecarboxamide in anhydrous toluene, add Lawesson's Reagent.
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-aryl-cyclohexanecarbothioamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expert Insight: The use of Lawesson's Reagent is a standard and reliable method for thionation. The reaction is typically performed under anhydrous conditions to prevent reagent decomposition. The workup with sodium bicarbonate is crucial to neutralize any acidic byproducts.
Part 2: High-Throughput Screening for Hit Identification
Once a library of this compound derivatives is synthesized, the next step is to screen them for inhibitory activity against the target enzyme. High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds.[9][10]
Caption: A typical workflow for a primary High-Throughput Screening (HTS) campaign.
Protocol 2: Primary HTS Assay (Generic Chromogenic Assay)
This protocol is a template for a primary screen using a generic enzyme that cleaves a chromogenic substrate.
Materials:
-
384-well microplates
-
This compound library (10 mM stocks in DMSO)
-
Target enzyme in assay buffer
-
Chromogenic substrate in assay buffer
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Positive Control: A known inhibitor of the enzyme
-
Negative Control: DMSO
-
Microplate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Also, dispense the positive control and negative control (DMSO) into designated wells.
-
Enzyme Addition: Add 10 µL of the enzyme solution to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the substrate solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 30 minutes at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) Where Signal_Max is the average of the negative controls (DMSO) and Signal_Min is the average of the positive controls.
Trustworthiness Note: Including multiple wells for positive and negative controls is essential for calculating the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 is generally considered indicative of a robust and reliable assay.[10]
Table 1: Example Primary HTS Data
| Compound ID | Concentration (µM) | % Inhibition | Hit? (Threshold >50%) |
| CHC-001 | 10 | 8.2 | No |
| CHC-002 | 10 | 65.7 | Yes |
| CHC-003 | 10 | 92.1 | Yes |
| CHC-004 | 10 | 15.3 | No |
Part 3: Hit Confirmation and Potency (IC₅₀) Determination
Compounds identified as "hits" in the primary screen must be validated to confirm their activity and determine their potency. This is typically done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Protocol 3: IC₅₀ Determination
Procedure:
-
Prepare a serial dilution series of the "hit" compound in DMSO (e.g., 10 points, 3-fold dilutions starting from 100 µM).
-
Follow the same procedure as the primary HTS assay (Protocol 2), but instead of a single concentration, add the dilution series of the compound to the plate.
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality Note: Determining the IC₅₀ provides a quantitative measure of a compound's potency. This value is crucial for comparing different compounds and for establishing a structure-activity relationship (SAR), which guides the next cycle of inhibitor design.[11]
Table 2: Example IC₅₀ Data for a Series of Analogs
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) |
| CHC-003 | 4-Fluorophenyl | H | 0.85 |
| CHC-015 | 4-Chlorophenyl | H | 0.62 |
| CHC-018 | 3-Methoxyphenyl | H | 2.31 |
| CHC-022 | 4-Chlorophenyl | Methyl | 5.45 |
Part 4: Mechanism of Action (MoA) Studies
Understanding how an inhibitor works is critical for its development. Enzyme kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[12][13]
Caption: Lineweaver-Burk plots illustrating different enzyme inhibition mechanisms.
Protocol 4: Enzyme Kinetic Analysis
Procedure:
-
Design a matrix of experiments varying the concentration of both the substrate and the inhibitor. Typically, use 5-7 substrate concentrations (e.g., ranging from 0.2 * Kₘ to 10 * Kₘ) and 4-5 inhibitor concentrations (e.g., centered around the IC₅₀ value, plus a zero-inhibitor control).
-
For each condition, measure the initial reaction velocity (V₀). This is done by taking multiple readings over a short period and determining the initial linear rate of product formation.
-
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot): 1/V₀ versus 1/[S].
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition.[13][14]
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Kₘ decrease).
-
-
Globally fit the raw kinetic data (V₀ vs [S] at different inhibitor concentrations) to the appropriate mechanistic equations to calculate the inhibition constant (Kᵢ).
Part 5: Structural Biology and Target Engagement
Confirming that the inhibitor binds to the intended target in the predicted manner is a critical validation step. X-ray crystallography or cryo-electron microscopy can provide an atomic-level picture of the enzyme-inhibitor complex.
Caption: Workflow for determining the co-crystal structure of an enzyme-inhibitor complex.
The resulting structural data is invaluable. It confirms the binding mode, reveals key interactions (hydrogen bonds, hydrophobic contacts), and explains the observed SAR.[15][16] This information provides a rational basis for the next round of inhibitor design, guiding modifications to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
The development of this compound-based enzyme inhibitors represents a promising avenue for therapeutic innovation. The scaffold's synthetic tractability and favorable physicochemical properties make it an excellent starting point for inhibitor design. By systematically applying the principles and protocols outlined in this guide—from rational synthesis and high-throughput screening to detailed mechanistic and structural studies—researchers can efficiently progress from an initial chemical concept to a well-characterized lead compound poised for further preclinical development.
References
- Unlocking the potential of the thioamide group in drug design and development - PMC - NIH. (2024). Vertex AI Search.
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe. (2021). Plant Methods.
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. (n.d.). Vertex AI Search.
- Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing). (2021). Chemical Science.
- Unlocking the potential of the thioamide group in drug design and development - Taylor & Francis. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Virtual Screening of Enzyme Inhibitors. (n.d.).
- Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. (2025). BellBrook Labs.
- Inhibitors of metallo-β-lactamases - PubMed. (2017). Current Opinion in Microbiology.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC - PubMed Central. (2022). Molecules.
- Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - MDPI. (2021).
- An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC - NIH. (2022). RSC Medicinal Chemistry.
- How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015).
- Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects - YouTube. (2020). YouTube.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central. (2019). Molecules.
- Structural analyses of covalent enzyme-substrate analog complexes reveal strengths and limitations of de novo enzyme design - PubMed. (2012). Journal of Molecular Biology.
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (n.d.). Brazilian Journal of Chemical Engineering.
- Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - MDPI. (2022). Molecules.
- Structural analyses of covalent enzyme-substrate analogue complexes reveal strengths and limitations of de novo enzyme design - NIH. (2012). Journal of Molecular Biology.
- Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Khan Academy.
- Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy - MedCrave online. (2019). MOJ Biology and Medicine.
- An Overview of CDK Enzyme Inhibitors in Cancer Therapy - PubMed. (2023). Current Cancer Drug Targets.
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- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]
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- 8. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors | MDPI [mdpi.com]
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- 13. Khan Academy [khanacademy.org]
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- 16. Structural analyses of covalent enzyme-substrate analogue complexes reveal strengths and limitations of de novo enzyme design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Scaling Up Cyclohexanecarbothioamide Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of Cyclohexanecarbothioamide, with a focus on scaling the process from laboratory benchtop to pilot-plant scale. We detail a robust protocol centered on the thionation of cyclohexanecarboxamide using Lawesson's reagent, a widely adopted and effective method for thioamide preparation.[1] This guide elucidates the underlying chemical principles, provides detailed, step-by-step protocols for both small and large-scale synthesis, and addresses the critical challenges associated with scale-up, including thermal management, reagent handling, and product purification. The protocols and insights herein are designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
This compound is a valuable chemical intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Thioamides, in general, are crucial isosteres of amides in medicinal chemistry, offering modified physicochemical properties such as improved metabolic stability, enhanced receptor affinity, and different hydrogen bonding capabilities.[2][3] The conversion of a readily available amide to its corresponding thioamide is, therefore, a fundamental transformation in drug discovery and development.
The most common and reliable method for this transformation is the use of a thionating agent, with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's Reagent (LR), being the gold standard due to its efficacy and generally high yields.[4] While effective, the scale-up of reactions involving LR presents unique challenges that must be systematically addressed to ensure safety, efficiency, and product quality.
This guide provides a two-part protocol:
-
Part I: Laboratory-Scale Synthesis (1-10 g) to establish a baseline and validate the methodology.
-
Part II: Pilot-Scale Synthesis (100-500 g) with detailed considerations for process optimization and safe scale-up.
The Chemistry: Thionation with Lawesson's Reagent
The core of this synthesis is the conversion of the carbonyl oxygen of cyclohexanecarboxamide to sulfur.
Reaction: Cyclohexanecarboxamide + Lawesson's Reagent → this compound
The mechanism involves the dissociation of Lawesson's reagent in solution into a reactive dithiophosphine ylide.[1][4] This species reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thioamide and a stable phosphorus-oxygen double bond byproduct.[1]
Caption: Reaction mechanism of amide thionation using Lawesson's Reagent.
Critical Safety Protocols: Handling Lawesson's Reagent
Lawesson's Reagent (LR) requires careful handling due to its specific hazards. Adherence to these safety protocols is mandatory at all scales.
-
Toxicity and Irritation: LR is harmful if swallowed, inhaled, or in contact with skin.[5] It can cause irritation to the skin, eyes, and respiratory tract.
-
Reaction with Water: In contact with water or moisture, LR releases flammable and toxic gases, including hydrogen sulfide (H₂S), which has the characteristic odor of rotten eggs and is a potent respiratory toxin.[6] The reaction should always be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Fire Hazard: Due to the release of flammable gases upon contact with moisture, there is a significant fire risk.[6]
Mandatory Personal Protective Equipment (PPE):
-
Chemical safety goggles or a face shield.[7]
-
Impervious gloves (e.g., nitrile).[7]
-
Flame-retardant lab coat.[8]
-
Work must be performed in a certified, well-ventilated chemical fume hood.[8]
Spill & Waste Management:
-
Spills: Do not use water to clean up spills. Spills should be swept up using dry methods and placed into a sealed, labeled container for hazardous waste disposal.[5]
-
Quenching/Waste: Unreacted LR and reaction byproducts should be quenched carefully. A common method is the slow addition of the reaction mixture to a stirred solution of aqueous sodium hypochlorite (bleach), which oxidizes the phosphorus and sulfur species. This must be done in a fume hood with extreme caution due to potential gas evolution.
Part I: Laboratory-Scale Synthesis Protocol (5 g Scale)
This protocol establishes the baseline reaction conditions.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Cyclohexanecarboxamide | 127.18 | 5.00 g | 39.32 | 1.0 eq |
| Lawesson's Reagent | 404.47 | 8.75 g | 21.63 | 0.55 eq |
| Anhydrous Toluene | - | 100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
| Silica Gel | - | As needed | - | - |
Step-by-Step Protocol:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a thermometer.
-
Reagent Charging: Charge the flask with cyclohexanecarboxamide (5.00 g, 39.32 mmol) and anhydrous toluene (100 mL). Begin stirring to dissolve the amide.
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (8.75 g, 21.63 mmol, 0.55 eq) to the stirred solution in one portion. A slight excess of LR ensures complete conversion of the starting amide.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Cooling and Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature.
-
Workup - Extraction: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure this compound.
-
Characterization: The final product should be a solid. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS). Expected yield: 80-95%.
Part II: Scaling Up to Pilot Scale (500 g)
Transitioning from a 5 g to a 500 g scale introduces significant challenges that must be proactively managed. A direct 100-fold increase of all parameters is unsafe and inefficient.
Caption: Logical workflow for scaling up the synthesis protocol.
Key Scale-Up Considerations:
-
Thermal Management:
-
Causality: The thionation reaction is exothermic. On a small scale, the high surface-area-to-volume ratio allows for easy heat dissipation to the environment. On a large scale, this ratio decreases dramatically, and heat can build up, leading to a potential thermal runaway, increased byproduct formation, and solvent boiling.
-
Solution: Use a jacketed glass reactor with a temperature control unit (TCU) for precise heating and cooling. The initial heating to reflux must be controlled, and the TCU should be ready to apply cooling if the exotherm becomes too vigorous.
-
-
Mass Transfer and Mixing:
-
Causality: In a large reactor, ensuring that Lawesson's reagent (a solid) is uniformly suspended and that the temperature is homogenous throughout the vessel is critical for consistent reaction kinetics. Inadequate mixing can create localized "hot spots" and areas of high reagent concentration, leading to side reactions.
-
Solution: Replace the magnetic stirrer with an overhead mechanical stirrer equipped with a properly sized impeller (e.g., a pitched-blade turbine) to ensure efficient mixing and solid suspension.
-
-
Reagent Addition Strategy:
-
Causality: Adding all of the Lawesson's reagent at once on a large scale can lead to a dangerously large initial exotherm that may overwhelm the cooling capacity of the reactor.
-
Solution: Implement portion-wise addition of the Lawesson's reagent. Add the solid reagent in 3-4 portions over 30-60 minutes, allowing the exotherm from each addition to subside before adding the next. This smooths out the heat evolution.
-
-
Purification Strategy:
-
Causality: Flash column chromatography is not a viable method for purifying hundreds of grams of product in a manufacturing setting due to the massive amounts of silica and solvent required.
-
Solution: Develop a crystallization-based purification protocol. After the aqueous workup, perform a solvent swap from the reaction solvent (toluene) to a suitable crystallization solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture). The optimal solvent system should be determined at the lab scale to maximize yield and purity. This is a far more economical and scalable purification method.[9]
-
Pilot-Scale Synthesis Protocol (500 g Scale)
This protocol incorporates the solutions to the scale-up challenges.
Equipment:
-
20 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet.
-
Temperature Control Unit (TCU).
-
Solid addition funnel or port.
-
Large-scale filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Stoichiometric Ratio |
| Cyclohexanecarboxamide | 127.18 | 500 g | 3.93 | 1.0 eq |
| Lawesson's Reagent | 404.47 | 875 g | 2.16 | 0.55 eq |
| Anhydrous Toluene | - | 10 L | - | - |
| Saturated NaHCO₃ (aq) | - | 5 L | - | - |
| Crystallization Solvent | - | As determined | - | - |
Step-by-Step Protocol:
-
Reactor Setup & Inerting: Assemble and leak-test the 20 L reactor system. Purge the vessel with nitrogen for at least 30 minutes.
-
Reagent Charging: Charge the reactor with cyclohexanecarboxamide (500 g) and anhydrous toluene (10 L) via a charging port.
-
Heating & Mixing: Start the overhead stirrer to ensure good agitation. Set the TCU to heat the batch to 80 °C.
-
Portion-wise Addition of LR: Once the batch reaches 80 °C, begin the portion-wise addition of Lawesson's reagent (875 g total). Add the solid in four equal portions (approx. 219 g each) every 20 minutes. Monitor the internal temperature closely; if the temperature rises more than 10-15 °C after an addition, pause until it stabilizes before adding the next portion.
-
Reaction at Reflux: After the final addition is complete, heat the mixture to reflux (approx. 110 °C) and hold for 3-5 hours. Monitor the reaction for completion by sampling and running a TLC or HPLC analysis.
-
Cooling: Once complete, cool the reaction mixture to 20-25 °C using the TCU.
-
Workup: Transfer the reaction mixture to a suitable vessel for aqueous workup. Wash the toluene solution with saturated aqueous NaHCO₃ (2 x 2.5 L). Separate the layers.
-
Solvent Swap & Crystallization: Concentrate the organic layer under vacuum to remove most of the toluene. Add the pre-determined crystallization solvent (e.g., isopropanol) and heat to dissolve the crude product completely. Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath can maximize recovery.
-
Isolation: Isolate the crystalline product by filtration using a Nutsche filter. Wash the filter cake with a small amount of cold crystallization solvent.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Analysis: Analyze the final product for purity (HPLC, NMR) and residual solvent (GC). Expected yield: 75-90%.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link][10]
-
Couty, F., Evano, G., & Prime, M. (2004). Mild Method for the Conversion of Amides to Thioamides. American Chemical Society. Retrieved from [Link][11]
-
Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Retrieved from [Link][6]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%. Retrieved from [Link][5]
-
Al-Hourani, B. J. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. Retrieved from [Link][12]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link][2]
-
ResearchGate. (2025). Mild Method for the Conversion of Amides to Thioamides. Retrieved from [Link][13]
-
SD Fine-Chem. (n.d.). LAWESSON'S REAGENT. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link][14]
-
ResearchGate. (n.d.). General methods for synthesis of thioamides. Retrieved from [Link][15]
-
RSC Publishing. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). Retrieved from [Link][16]
-
National Institutes of Health. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Retrieved from [Link][3]
-
MDPI. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link][17]
-
Google Patents. (n.d.). Process for synthesis of thioamides. Retrieved from [18]
-
ChemistryViews. (2021). Synthesis of Thioamides via a Three-Component Reaction. Retrieved from [Link][19]
-
Mini-Reviews in Organic Chemistry. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link][1]
-
ResearchGate. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link][9]
-
NIH. (2006). Thionation using fluorous Lawesson's reagent. Retrieved from [Link][20]
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- 20. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cyclohexanecarbothioamide as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
Cyclohexanecarbothioamide is a highly versatile and reactive thioamide building block in organic synthesis. Its inherent nucleophilic sulfur and electrophilic thiocarbonyl carbon, coupled with the adjacent reactive N-H group, provide a robust platform for constructing a diverse array of sulfur- and nitrogen-containing heterocyclic systems. This guide offers an in-depth exploration of its application, focusing on the synthesis of medicinally relevant thiazoles, 1,3,4-thiadiazoles, and pyrimidines. We provide detailed mechanistic insights, step-by-step experimental protocols, and data interpretation to empower researchers in leveraging this reagent for novel compound discovery and drug development. The heterocycles derived from these methods are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[1][2][3]
Introduction: The Strategic Value of this compound
The thioamide functional group is a cornerstone in heterocyclic chemistry. Unlike its amide counterpart, the thioamide's sulfur atom is a more potent nucleophile, and the C=S bond is more reactive, making it an ideal precursor for cyclization reactions. This compound offers the classic reactivity of a primary thioamide, with the cyclohexyl group providing steric bulk and lipophilicity, which can be advantageous in tuning the physicochemical properties of the final heterocyclic products.
Heterocyclic compounds are paramount in medicinal chemistry; scaffolds like thiazole, thiadiazole, and pyrimidine are present in numerous approved drugs.[4][5][6] Thiazole derivatives, for instance, are known for their broad-spectrum antimicrobial and antifungal activities.[7][8][9] Similarly, thiadiazoles have been investigated for their potent biological effects, including antibacterial and anticancer properties.[10][11][12] This guide focuses on harnessing the reactivity of this compound to access these privileged scaffolds.
Synthesis of 2-Cyclohexyl-4-Arylthiazoles via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[5] The reaction proceeds via the condensation of a thioamide with an α-haloketone.[13] The thioamide's sulfur atom acts as the initial nucleophile, attacking the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
Mechanistic Rationale
The reaction is initiated by a bimolecular nucleophilic substitution (SN2) where the soft, nucleophilic sulfur of this compound attacks the electrophilic carbon of the α-haloketone, displacing the halide ion.[13] This forms an S-alkylated intermediate. Tautomerization followed by an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon forms a five-membered cyclic hemiaminal intermediate. The final step is a dehydration reaction, often acid-catalyzed, which eliminates a molecule of water to yield the stable, aromatic 2-cyclohexyl-4-arylthiazole.
Visualization: Hantzsch Thiazole Synthesis Workflow
Caption: A typical experimental workflow for the synthesis of thiazoles.
Detailed Experimental Protocol: Synthesis of 2-Cyclohexyl-4-phenylthiazole
This protocol describes the reaction between this compound and 2-bromoacetophenone.
Materials:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Ethanol (Absolute)
-
Ammonium Hydroxide solution (10% aq.)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.43 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol).
-
Add absolute ethanol (40 mL) to the flask. The choice of ethanol is critical as it effectively solubilizes the reactants and facilitates the reaction without participating in side reactions.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Slowly add 10% aqueous ammonium hydroxide solution to the stirred mixture until the pH is basic (pH ~8-9). This step neutralizes the hydrobromic acid generated during the reaction and deprotonates the thiazolium salt, yielding the free base product.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 2-cyclohexyl-4-phenylthiazole.
Expected Yields: Yields for this reaction are typically in the range of 70-90%, depending on the purity of the starting materials and the efficiency of the purification.
Synthesis of 1,3,4-Thiadiazoles from this compound Derivatives
1,3,4-Thiadiazoles are another important class of heterocycles accessible from thioamide precursors. The synthesis typically involves the cyclization of a thiosemicarbazide or a related derivative.[14] To utilize this compound, it must first be converted into a suitable precursor, such as N-cyclohexylcarbonylhydrazinecarbothioamide, by reacting it with a hydrazine derivative.
Mechanistic Pathway
The synthesis begins with the preparation of a thiosemicarbazide intermediate. This intermediate can then undergo acid-catalyzed intramolecular cyclodehydration. The mechanism involves protonation of the carbonyl oxygen (or its equivalent), followed by a nucleophilic attack from the thioamide's sulfur atom. Subsequent elimination of two water molecules leads to the formation of the aromatic 1,3,4-thiadiazole ring.[14]
Visualization: 1,3,4-Thiadiazole Synthesis Mechanism
Caption: Key steps in the formation of a 1,3,4-thiadiazole ring.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-cyclohexyl-1,3,4-thiadiazole
This protocol outlines a common route starting from a thiosemicarbazide, which can be prepared from a cyclohexyl isothiocyanate precursor (conceptually related to this compound's reactivity).
Materials:
-
Cyclohexyl thiosemicarbazide (1.0 eq)
-
Phosphorous oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents.
-
Place cyclohexyl thiosemicarbazide (e.g., 1.59 g, 10 mmol) in a round-bottom flask.
-
Carefully and slowly add phosphorous oxychloride (5 mL) or concentrated sulfuric acid (5 mL) to the flask while cooling in an ice bath. These strong dehydrating agents facilitate the cyclization.[15]
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 30-60 minutes.
-
Cool the reaction mixture back down in an ice bath.
-
Very slowly and carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with constant stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated base solution (e.g., 40% NaOH or concentrated NH₄OH) until the solution is alkaline. A precipitate will form.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry it in a desiccator or vacuum oven.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-amino-5-cyclohexyl-1,3,4-thiadiazole.
Yields and Characterization:
| Compound Class | Substituents | Typical Yield (%) | Ref. |
| 2,4-Disubstituted Thiazoles | R = Phenyl, 4-Chlorophenyl | 70-90 | [5] |
| 2,5-Disubstituted 1,3,4-Thiadiazoles | R' = Amino, Aryl | 65-85 | [14][15] |
| 4,6-Disubstituted Pyrimidines | R'' = Methyl, Phenyl | 50-75 | [16] |
Synthesis of Pyrimidines via Thioamide Condensation
Pyrimidines are fundamental six-membered heterocycles in nucleic acids.[17][18] Their synthesis can be achieved through the condensation of a thioamide (acting as an N-C-S synthon, which can be converted to N-C-N) with a 1,3-dicarbonyl compound or its equivalent. While thiourea is more common, this compound can be adapted for these syntheses, often involving a desulfurization step.
Rationale and Strategy
The core strategy involves a condensation reaction between the thioamide and a β-dicarbonyl compound (like acetylacetone) or a β-ketoester. The reaction is typically catalyzed by an acid or a base. The initial condensation forms an intermediate which then undergoes cyclization and dehydration/desulfurization to form the pyrimidine or a thiopyrimidine ring. The latter can be further converted to the corresponding pyrimidinone or aminopyrimidine.
Detailed Experimental Protocol: Synthesis of 2-Cyclohexyl-4,6-dimethylpyrimidine
This protocol is an adaptation of known pyrimidine syntheses using a thioamide.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.1 eq)
-
Sodium ethoxide (NaOEt) in ethanol or Potassium carbonate (K₂CO₃)
-
Raney Nickel (for desulfurization)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.2 eq) in absolute ethanol under an inert atmosphere (N₂).
-
To this solution, add this compound (1.0 eq) followed by acetylacetone (1.1 eq).
-
Heat the mixture to reflux for 6-8 hours. The reaction involves the formation of a thiopyrimidine intermediate.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude 2-cyclohexyl-4,6-dimethyl-dihydropyrimidine-2-thione.
-
Desulfurization Step: Dissolve the crude thiopyrimidine in ethanol. Add a slurry of activated Raney Nickel (approx. 3-5 times the weight of the substrate). Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Reflux the mixture for 4-6 hours until desulfurization is complete (monitor by TLC or GC-MS).
-
Carefully filter the hot solution through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain 2-cyclohexyl-4,6-dimethylpyrimidine.
Conclusion and Future Outlook
This compound stands as a powerful and economical reagent for the synthesis of diverse and biologically significant heterocyclic compounds. The protocols detailed herein for the synthesis of thiazoles, thiadiazoles, and pyrimidines provide a solid foundation for researchers in medicinal chemistry and drug discovery. The straightforward nature of these reactions, coupled with the potential for generating vast libraries of compounds by varying the reaction partners (e.g., different α-haloketones or dicarbonyls), underscores the strategic importance of this thioamide synthon. Further exploration into novel cyclization strategies and the biological evaluation of the resulting compounds remains a fertile ground for future research.
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Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[4][19]benzoxazine and Evaluation of Their Antiviral Activity. (2022). NIH National Center for Biotechnology Information. Retrieved January 7, 2026, from
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Application Note: High-Throughput Screening of Cyclohexanecarbothioamide Derivatives for Novel Therapeutic Agents
Introduction: The Therapeutic Potential of Cyclohexanecarbothioamide Derivatives
This compound and its derivatives represent a promising class of sulfur-containing organic molecules with a diverse range of biological activities. The presence of the thioamide functional group imparts unique chemical properties that make these compounds compelling candidates for drug discovery.[1] Published research has indicated their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][3] Specifically, the thioamide moiety is known to be a key pharmacophore in drugs targeting enzymes like thyroid peroxidase.[4][5] Given this therapeutic potential, high-throughput screening (HTS) offers a robust and efficient methodology to systematically evaluate large libraries of this compound derivatives to identify novel lead compounds for drug development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a high-throughput screening workflow tailored for the discovery of bioactive this compound derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for relevant assays, and discuss data analysis and hit validation strategies.
Strategic Approach to Screening this compound Derivatives
A successful HTS campaign for this class of compounds necessitates a multi-pronged approach, targeting various potential mechanisms of action. We propose a parallel screening strategy encompassing both biochemical and cell-based assays to maximize the discovery of diverse bioactive molecules.
Key Therapeutic Areas and Corresponding Assays:
-
Enzyme Inhibition: Targeting enzymes is a well-established drug discovery strategy.[6] Given the known activity of thioamides against enzymes like thyroid peroxidase, a biochemical assay targeting a relevant enzyme is a primary focus.[7][8]
-
Anticancer Activity: The cytotoxic potential of some this compound derivatives warrants a cell-based phenotypic screen against relevant cancer cell lines.[2][9][10]
-
Antimicrobial Activity: With the rising threat of antibiotic resistance, screening for novel antibacterial agents is of paramount importance.[11][12][13][14] A cell-based antimicrobial assay can identify compounds with bacteriostatic or bactericidal properties.
The following diagram illustrates the proposed parallel screening workflow:
Caption: Parallel high-throughput screening workflow for this compound derivatives.
Experimental Protocols
Compound Library Preparation and Management
Proper preparation and management of the compound library are crucial for the success of any HTS campaign.[15][16]
Protocol:
-
Compound Synthesis and Quality Control: Synthesize and purify the this compound derivatives. Confirm the identity and purity of each compound using analytical techniques such as NMR and LC-MS.
-
Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Master Plate Preparation: Using an automated liquid handler, prepare master plates (384-well format) containing the compound stock solutions.
-
Assay-Ready Plate Preparation: Create replicate "daughter" plates by diluting the compounds from the master plates into the appropriate assay buffer to the desired screening concentration (e.g., 10 µM). The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects on the biological system.
Biochemical Assay: Thyroid Peroxidase (TPO) Inhibition
This assay identifies compounds that inhibit the activity of thyroid peroxidase, a key enzyme in thyroid hormone synthesis.[7][8][17][18][19]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 200 mM potassium phosphate buffer, pH 7.4.
-
TPO Source: Porcine thyroid microsomes.
-
Substrate: 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red).
-
Co-substrate: Hydrogen peroxide (H₂O₂).
-
Positive Control: Methimazole (a known TPO inhibitor).
-
Negative Control: DMSO.
-
-
Assay Procedure (384-well format): a. Dispense 4 µL of diluted test compounds, positive controls, and negative controls into the wells of a 384-well plate. b. Prepare a premix of porcine thyroid microsomes (20 µg/mL) and Amplex Red (25 µM) in phosphate buffer. Add 10 µL of this premix to each well. c. Initiate the enzymatic reaction by adding 10 µL of H₂O₂ (20 µM) to each well. d. Incubate the plate at room temperature for 30 minutes, protected from light. e. Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a plate reader.
Cell-Based Assay: Anticancer Phenotypic Screen
This assay identifies compounds that exhibit cytotoxicity towards a specific cancer cell line.[9][10][20]
Protocol:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) under standard conditions.
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into 384-well plates at an optimized density (e.g., 1000-5000 cells/well) in 40 µL of culture medium. c. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Add 10 µL of the diluted compound solutions to the respective wells. b. Include positive controls (e.g., doxorubicin) and negative controls (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment (e.g., using a resazurin-based assay): a. Add 10 µL of resazurin solution to each well. b. Incubate for 2-4 hours. c. Measure fluorescence (excitation ~560 nm, emission ~590 nm) using a plate reader.
Cell-Based Assay: Antimicrobial Screen
This assay identifies compounds that inhibit the growth of a specific bacterial strain.[11][13][14]
Protocol:
-
Bacterial Culture: Grow a relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase in a suitable broth.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh broth.
-
Assay Procedure (384-well format): a. Dispense 5 µL of the diluted compound solutions into the wells of a 384-well plate. b. Add 45 µL of the bacterial inoculum to each well. c. Include positive controls (e.g., a known antibiotic like tetracycline) and negative controls (DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Growth Assessment: a. Measure the optical density at 600 nm (OD₆₀₀) using a plate reader to determine bacterial growth. b. Alternatively, a viability indicator dye can be used, followed by fluorescence measurement.
Data Analysis and Hit Identification
Robust data analysis is critical to minimize false positives and negatives.[4][21][22][23][24][25][26]
1. Data Normalization:
-
Z-Score Calculation: The Z-score is a statistical measure that quantifies the deviation of a compound's activity from the mean activity of the plate's negative controls, normalized to the standard deviation of the negative controls. A commonly used formula is:
Z-score = (Value_compound - Mean_negative_controls) / SD_negative_controls
2. Quality Control:
-
Z'-factor: This metric assesses the quality of the assay and its suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.[27] The formula is:
Z'-factor = 1 - [(3 * (SD_positive_controls + SD_negative_controls)) / |Mean_positive_controls - Mean_negative_controls|]
3. Hit Selection:
-
Thresholding: Define a Z-score threshold to identify "hits." For example, in an inhibition assay, a Z-score of ≤ -3 might be considered a hit, while in an activation assay, a Z-score of ≥ 3 could be the cutoff.
Data Presentation:
| Assay Type | Positive Control | Negative Control | Hit Criteria (Example) |
| TPO Inhibition | Methimazole | DMSO | Z-score ≤ -3 |
| Anticancer | Doxorubicin | DMSO | Z-score ≤ -3 |
| Antimicrobial | Tetracycline | DMSO | Z-score ≤ -3 |
Hit Validation and Follow-up
Primary hits from the HTS campaign require rigorous validation to confirm their activity and eliminate artifacts.[2]
Caption: Hit validation and progression workflow.
Protocols for Hit Validation:
-
Re-testing: Cherry-pick the primary hits and re-test them in triplicate at the initial screening concentration to confirm activity.
-
Dose-Response Analysis: For confirmed hits, perform a dose-response analysis by testing a range of concentrations (e.g., 8-10 point serial dilutions) to determine the potency (IC₅₀ or EC₅₀) of the compound.
-
Orthogonal Assays: Employ a secondary, different assay to confirm the biological activity and rule out assay-specific artifacts. For example, a different detection method or a cell line with a known resistance mechanism could be used.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the confirmed hits to identify common scaffolds and functional groups that contribute to their activity. This information is invaluable for guiding medicinal chemistry efforts in lead optimization.
Conclusion
The experimental framework detailed in this application note provides a robust and efficient strategy for the high-throughput screening of this compound derivatives. By employing a parallel screening approach that combines biochemical and cell-based assays, researchers can comprehensively explore the therapeutic potential of this promising class of compounds. The integration of automated liquid handling, rigorous data analysis, and a systematic hit validation process will accelerate the identification of novel lead candidates for the development of new therapeutics in oncology, infectious diseases, and beyond.
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Application Notes and Protocols for the Functionalization of the Cyclohexanecarbothioamide Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: The Cyclohexanecarbothioamide Scaffold - A Versatile Core in Chemical and Medicinal Chemistry
The this compound moiety is a valuable building block in modern organic synthesis and medicinal chemistry. The inherent properties of the thioamide group—a bioisostere of the amide bond—offer unique opportunities for drug design, influencing factors such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1][2][3] The thioamide's distinct reactivity, stemming from the softer sulfur atom and the polarized C=S bond, allows for a diverse range of chemical transformations.[4] This guide provides a comprehensive overview of established and innovative methods for introducing functional groups to the this compound scaffold, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Functionalization at the Thioamide Core: Leveraging the Reactivity of Sulfur and Nitrogen
The thioamide functional group presents two primary sites for modification: the nucleophilic sulfur atom and the nitrogen atom. Selective functionalization at these positions provides a direct route to a wide array of derivatives.
A. S-Alkylation: Formation of Thioimidates
S-alkylation of this compound with alkyl halides proceeds readily to form S-alkyl thioimidates. These intermediates are valuable for further transformations, including the synthesis of various heterocycles. The reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate anion.
Causality Behind Experimental Choices: The choice of a non-nucleophilic base is crucial to prevent side reactions with the alkyl halide. The solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: S-Alkylation of this compound
-
Reagents and Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser (if heating)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). For less reactive alkyl halides, a stronger base like sodium hydride (1.2 eq) in DMF can be used at 0 °C.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Continue stirring at room temperature or heat gently (40-60 °C) until the reaction is complete (monitored by TLC). Reaction times typically range from 2 to 12 hours.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
If DMF was used, partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired S-alkyl thioimidate.
-
Data Presentation: Representative S-Alkylation Reactions
| Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | 2 | >95 |
| Ethyl Bromide | K₂CO₃ | Acetone | 4 | 92 |
| Benzyl Bromide | K₂CO₃ | DMF | 6 | 88 |
| Propargyl Bromide | NaH | DMF | 3 | 85 |
Visualization: S-Alkylation Workflow
Caption: Workflow for the S-alkylation of this compound.
B. N-Alkylation and N-Acylation: Modifying the Amide Nitrogen
Direct N-alkylation or N-acylation of primary or secondary thioamides can be challenging due to the competitive and often more favorable S-alkylation/acylation. However, under specific conditions, N-functionalization can be achieved. This typically involves the use of a strong base to generate the N-anion, followed by the addition of the electrophile. Alternatively, a two-step procedure involving S-alkylation followed by a thermal[4][4]-sigmatropic rearrangement (for allylic groups) or other rearrangement can lead to the N-alkylated product. For acylation, the use of highly reactive acylating agents in the presence of a non-nucleophilic base is a common strategy.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride or LDA is essential to deprotonate the nitrogen without competing in nucleophilic attack. Low temperatures are often employed to control the regioselectivity of the reaction.
Experimental Protocol: N-Alkylation of this compound
-
Reagents and Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Note that a mixture of N- and S-alkylated products may be obtained, requiring careful separation.
-
Experimental Protocol: N-Acylation of this compound
-
Reagents and Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add pyridine (2.0 eq) or triethylamine (2.0 eq) and cool the mixture to 0 °C.
-
Add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
II. Heterocycle Synthesis: this compound as a Synthon
The thioamide functionality is a powerful precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
A. Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazoles. It involves the reaction of a thioamide with an α-haloketone.[2][3][5][6][7][8][9][10][11][12] The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization and dehydration.
Causality Behind Experimental Choices: The reaction is often carried out in a protic solvent like ethanol or methanol, which helps to solvate the ionic intermediates. Heating is typically required to drive the cyclization and dehydration steps. A mild base can be added at the end to neutralize the hydrohalic acid formed and precipitate the product.
Experimental Protocol: Synthesis of 2-Cyclohexyl-4-arylthiazole
-
Reagents and Materials:
-
This compound
-
α-Bromoacetophenone derivative (e.g., 2-bromo-1-phenylethan-1-one)
-
Ethanol or Methanol
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the α-bromoacetophenone derivative (1.0 eq) in ethanol.
-
Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.[5]
-
Stir the mixture for 15-30 minutes, during which the thiazole product will precipitate.
-
Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure 2-cyclohexyl-4-arylthiazole.
-
Visualization: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
B. Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes.[13][14][15][16][17] While the classical Gewald reaction uses a ketone or aldehyde, a cyano-containing active methylene compound, and elemental sulfur, variations exist where a thioamide can be used as the sulfur source in conjunction with other reactants. For the this compound scaffold, it can be envisioned to react with an α-halonitrile or a similar electrophile in the presence of a base to construct a thiophene ring.
III. Functional Group Interconversions
A. Desulfurization to Amides
The conversion of a thioamide to its corresponding amide is a useful transformation, especially when the thioamide is used as a protecting group or when the final target molecule requires an amide functionality. Various oxidizing agents can effect this transformation. A mild and efficient method utilizes hydrogen peroxide in the presence of a Lewis acid catalyst like zirconium(IV) chloride.[4][18][19]
Causality Behind Experimental Choices: The Lewis acid activates the thioamide towards nucleophilic attack by hydrogen peroxide. The reaction is often fast and proceeds at room temperature, making it a convenient method.
Experimental Protocol: Desulfurization of this compound
-
Reagents and Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.[4]
-
Add hydrogen peroxide (2.0 eq) followed by zirconium(IV) chloride (1.0 eq).[4]
-
Stir the mixture at room temperature. The reaction is typically complete within a few minutes to an hour (monitored by TLC).
-
Upon completion, quench the reaction with water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cyclohexanecarboxamide by recrystallization or column chromatography if necessary.
-
Data Presentation: Comparison of Desulfurization Methods
| Reagent System | Solvent | Time | Yield (%) | Reference |
| H₂O₂ / ZrCl₄ | Ethanol | < 1 h | >95 | [4][18] |
| Tetrachloroglycoluril | Acetonitrile | < 30 min | 81-99 | [1][20] |
| m-CPBA | DCM | 1-2 h | High | [19] |
IV. Advanced Methods: Functionalization of the Cyclohexyl Ring
Direct functionalization of the saturated cyclohexyl ring presents a greater challenge but offers access to novel derivatives with modified steric and electronic properties. C-H activation strategies are at the forefront of this area of research.
A. Palladium-Catalyzed Transannular C-H Arylation
Recent advances in catalysis have enabled the site-selective C-H functionalization of cycloalkanes.[21][22] While direct application to this compound is not widely reported, methods developed for related structures like cycloalkane carboxylic acids can be adapted. This would likely involve converting the thioamide to a directing group that can facilitate palladium-catalyzed C-H activation at a specific position on the cyclohexyl ring, followed by coupling with an aryl halide. This remains a research-level approach requiring significant optimization.
Conclusion
The this compound scaffold is a versatile platform for the synthesis of a diverse range of functionalized molecules. The methods outlined in this guide, from fundamental S- and N-alkylation to powerful heterocycle-forming reactions and functional group interconversions, provide a robust toolkit for researchers. The choice of method will depend on the desired target molecule and the specific functional groups to be introduced. As with any synthetic protocol, optimization of reaction conditions for the specific substrate is key to achieving high yields and purity. The continued development of novel synthetic methodologies will undoubtedly expand the utility of the this compound scaffold in drug discovery and materials science.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Taylor & Francis Online. THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS1. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Semantic Scholar. Thioamide-Based Transition Metal Complexes. Available from: [Link]
-
Boudebouza, I., Arrousa, S., & Parunova, I. V. (2019). Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Russian Journal of Organic Chemistry, 55(12), 1956-1960. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
YouTube. synthesis of thiazoles. Available from: [Link]
- Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Scientific Research in Science and Technology, 2022.
-
Cîrîc, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6463. Available from: [Link]
-
Organic Chemistry Portal. Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]
-
SpringerLink. Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
ResearchGate. Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. Available from: [Link]
-
ACS Publications. Oxidation and other reactions of thiobenzamide derivatives of relevance to their hepatotoxicity. Available from: [Link]
-
RSC Publishing. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Available from: [Link]
-
ResearchGate. Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Available from: [Link]
-
Journal of Chemistry and Technologies. SYNTHESIS OF THIOAMIDE COMPLEX COMPOUNDS OF COPPER(II) AND STUDY OF THEIR MUTUAL TRANSFORMATIONS. Available from: [Link]
-
Wikipedia. Gewald reaction. Available from: [Link]
-
ResearchGate. Gewald type reaction for synthesis of 2-aminothiophene. Available from: [Link]
-
Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
-
MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available from: [Link]
-
Oriental Journal of Chemistry. Organoruthenium (II) Complexes with Thioamide Ligands. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
YouTube. Vilsmeier-Haack Reaction. Available from: [Link]
-
ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. Available from: [Link]
-
MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available from: [Link]
-
Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums. Available from: [Link]
-
MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Available from: [Link]
-
MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available from: [Link]
- Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions.
-
PubMed. Transannular C-H functionalization of cycloalkane carboxylic acids. Available from: [Link]
-
Beilstein Journals. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Available from: [Link]
-
ResearchGate. Transannular C–H functionalization of cycloalkane carboxylic acids. Available from: [Link]
-
MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available from: [Link]
-
Nature. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Available from: [Link]
-
PubMed Central. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Available from: [Link]
-
RSC Publishing. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). Available from: [Link]
Sources
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- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Gewald Reaction [organic-chemistry.org]
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- 18. Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System [organic-chemistry.org]
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- 21. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for Cyclohexanecarbothioamide synthesis
< .. Technical Support Center: Optimizing Reaction Conditions for Cyclohexanecarbothioamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Part 1: Method Selection and General FAQs
This section addresses the initial questions researchers face when planning their synthesis, helping to select the most appropriate route based on available starting materials, scale, and equipment.
Q1: What are the primary methods for synthesizing this compound?
A1: There are two principal, well-established routes for the synthesis of primary thioamides like this compound:
-
Thionation of an Amide: This is the most common and often highest-yielding method. It involves the direct conversion of the carbonyl group (C=O) of Cyclohexanecarboxamide into a thiocarbonyl group (C=S) using a thionating agent. The most widely used reagent for this transformation is Lawesson's Reagent.[1][2]
-
Addition of a Sulfur Source to a Nitrile: This method starts with Cyclohexanecarbonitrile and introduces a sulfur source, typically hydrogen sulfide (H₂S) or a salt thereof, to form the thioamide.[3][4][5] This can be an effective route, especially if the nitrile is more readily available than the amide.
Q2: How do I choose between the amide and nitrile routes?
A2: Your choice depends on several factors. The following table summarizes the key considerations:
| Feature | Method 1: Thionation of Amide (with Lawesson's Reagent) | Method 2: Addition to Nitrile (with H₂S source) |
| Starting Material | Cyclohexanecarboxamide | Cyclohexanecarbonitrile |
| Typical Yields | Generally high (often >85%).[2] | Moderate to high (can be variable, 25-96% depending on conditions).[4] |
| Reaction Conditions | Mild to moderate; often requires heating in an anhydrous solvent like THF or Toluene.[2] | Can be performed at room temperature but may require handling of toxic H₂S gas or use of specific catalysts.[4][5] |
| Key Advantages | High yields, generally clean reactions, reliable. Amides are often more reactive than esters, allowing for selectivity.[6] | Utilizes different starting material; can be run under milder temperature conditions. |
| Key Disadvantages | Lawesson's Reagent and byproducts have a strong, unpleasant odor. Careful workup is required to remove phosphorus byproducts.[7] | Requires handling of toxic and odorous H₂S gas or its salts.[5] Conversion of aliphatic nitriles can be less efficient than aromatic nitriles.[5] |
Recommendation: For most applications, the thionation of Cyclohexanecarboxamide with Lawesson's Reagent is the preferred method due to its reliability and typically higher yields.
Part 2: Detailed Protocols and Optimization
Method 1: Thionation of Cyclohexanecarboxamide with Lawesson's Reagent
This protocol provides a robust method for the synthesis of this compound.
Underlying Principle: Lawesson's Reagent (LR) functions as an efficient oxygen/sulfur exchange agent. In solution, the dimeric LR is in equilibrium with a more reactive dithiophosphine ylide monomer.[1][8] This monomer undergoes a cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable P=O bond and the desired C=S thiocarbonyl group, a mechanism analogous to the Wittig reaction.[1][8]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add Cyclohexanecarboxamide (1.0 eq).
-
Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to dissolve the amide. While toluene at elevated temperatures is a classic solvent, THF often allows the reaction to proceed efficiently at room temperature.
-
Reagent Addition: In a separate flask, dissolve Lawesson's Reagent (0.5 eq) in anhydrous THF. Note: It is crucial to use 0.5 equivalents of the dimeric LR for each equivalent of the amide.
-
Reaction: Slowly add the Lawesson's Reagent solution to the stirred amide solution at room temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The thioamide product will be less polar than the starting amide.
-
Workup: Once the reaction is complete (typically 30 minutes to a few hours), evaporate the solvent under reduced pressure. It is critical to perform a thorough aqueous workup to remove the phosphorus-containing byproducts. Dissolve the residue in an organic solvent like ethyl acetate or ether and wash extensively with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure this compound.
Caption: Workflow for this compound synthesis via thionation.
Part 3: Troubleshooting Guide (Q&A Format)
This section is designed to address specific issues you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
Q: My TLC shows only the starting amide spot, even after several hours. What went wrong?
A: This indicates a stalled or failed reaction. Here are the primary culprits:
-
Inactive Lawesson's Reagent: LR can degrade upon exposure to moisture. Ensure you are using a fresh, high-quality reagent stored under anhydrous conditions. The presence of a strong hydrogen sulfide smell from the reagent bottle often indicates some hydrolysis.
-
Insufficient Temperature: While THF often works at room temperature, some less reactive amides may require gentle heating or refluxing in a higher-boiling solvent like toluene.
-
Incorrect Stoichiometry: Double-check your calculations. You need 0.5 moles of the dimeric Lawesson's Reagent for every 1.0 mole of amide. Using too little will result in incomplete conversion.
Q: The reaction seems to work, but my isolated yield is very low. Where did my product go?
A: Low isolated yield after a successful reaction often points to issues in the workup or purification stages:
-
Inadequate Workup: Phosphorus byproducts from Lawesson's Reagent can co-elute with your product or make the crude mixture difficult to handle. A thorough wash with water is essential to remove these impurities before chromatography. Do not be tempted to skip this step.
-
Product Loss During Chromatography: this compound is a relatively non-polar compound. Ensure you are using an appropriate solvent system for your column (e.g., a gradient of ethyl acetate in petroleum ether or hexanes). If the product is streaking on the column, the presence of residual phosphorus impurities is a likely cause.
Problem Area 2: Impure Product
Q: My final product NMR shows unidentifiable impurities. What are they?
A: Impurities often stem from the thionating agent or side reactions.
-
Phosphorus Byproducts: The most common impurities are phosphorus-containing species derived from Lawesson's Reagent.[7] These can be difficult to remove if the initial aqueous workup was insufficient.
-
Side Reactions: Although less common with amides, Lawesson's reagent can sometimes lead to other reactions.[8] Ensure anhydrous conditions, as water can react with the reagent and intermediates.
Q: My product yield is over 100%. What does this mean?
A: A yield exceeding 100% almost always indicates the presence of residual solvent or impurities in your final, weighed product.[7]
-
Residual Solvent: High-boiling point solvents used during chromatography (like ethyl acetate) can be difficult to remove completely. Dry your product thoroughly under high vacuum, possibly with gentle heating if the product is thermally stable.
-
Co-eluting Impurities: As mentioned, phosphorus byproducts may co-elute with your product, artificially inflating its mass. Re-purification or a more rigorous initial workup may be necessary.
Caption: Decision-making flowchart for troubleshooting synthesis issues.
Part 4: Characterization
Proper characterization is essential to confirm the identity and purity of your final product.
-
¹³C NMR: The most telling feature is the chemical shift of the thiocarbonyl carbon. This resonance is significantly downfield compared to its carbonyl analogue, typically appearing in the 200–210 ppm range.[9]
-
IR Spectroscopy: The C=O stretch of the starting amide (around 1660 cm⁻¹) will disappear, and a C=S stretch will appear. The C=S bond has a weaker absorption, typically found around 1120 cm⁻¹.[9]
-
Mass Spectrometry: Confirm the molecular weight of the product (C₇H₁₃NS, MW: 143.25 g/mol ).
By following these detailed protocols and utilizing the troubleshooting guide, researchers can confidently and efficiently synthesize high-purity this compound.
References
- Chemical Communications, "Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction,"
- Synlett, "Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide C
- Molecules, "A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis,"
- Taylor & Francis Online, "Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride,"
- Organic Chemistry Portal, "Lawesson's Reagent,"
- ResearchGate, "Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide,"
- ChemSpider Synthetic Pages, "Thionation of amides using Lawessons reagent,"
- ResearchGate, "What's the by-product of Lawesson's reagent?,"
- RSC Publishing, "Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermedi
- ACS Publications, "Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent,"
- PMC, "Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
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- 3. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common side reactions in Cyclohexanecarbothioamide synthesis
Welcome to the technical support center for the synthesis of Cyclohexanecarbothioamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, mechanistically grounded solutions to ensure the success of your experiments.
Introduction to this compound Synthesis
The conversion of cyclohexanecarboxamide to its thioamide analogue, this compound, is a fundamental transformation in medicinal chemistry and organic synthesis. Thioamides are valuable intermediates and structural motifs in various biologically active compounds. The most common and direct method for this conversion is thionation, typically employing phosphorus- and sulfur-based reagents such as Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀).
While seemingly straightforward, this reaction is often plagued by side reactions and purification challenges that can significantly impact yield and purity. This guide will address these issues head-on, providing a clear path to successful synthesis.
Core Synthesis Workflow
The primary synthetic route involves the direct thionation of the carbonyl group of cyclohexanecarboxamide.
strategies to improve the yield and purity of Cyclohexanecarbothioamide
Welcome to the technical support center for the synthesis of Cyclohexanecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your product. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to address common challenges encountered during this synthesis.
I. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the synthesis of this compound, particularly when using Lawesson's reagent for the thionation of cyclohexanecarboxamide.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable method for synthesizing this compound is the thionation of its corresponding amide, cyclohexanecarboxamide, using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[1][2][3] This reagent is highly effective for converting carbonyl groups into thiocarbonyls under relatively mild conditions.[2][4]
Q2: What is the underlying mechanism of the reaction between Cyclohexanecarboxamide and Lawesson's Reagent?
The reaction proceeds through a well-established mechanism. Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of cyclohexanecarboxamide in a two-step process:
-
Cycloaddition: A concerted cycloaddition occurs between the dithiophosphine ylide and the carbonyl group, forming a four-membered thiaoxaphosphetane intermediate.[5]
-
Cycloreversion: This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the desired this compound and a phosphorus-containing byproduct. This part of the mechanism is analogous to the Wittig reaction.[2][6]
Understanding this mechanism is crucial for troubleshooting, as it highlights the importance of the reactivity of the starting amide and the stability of the intermediate.
Q3: I am observing a low yield of this compound. What are the potential causes?
Low yields can stem from several factors. Here's a systematic approach to diagnosing the issue:
-
Purity of Lawesson's Reagent: Lawesson's reagent can hydrolyze over time, especially when exposed to moisture, leading to the formation of hydrogen sulfide and a decrease in its thionating efficiency.[1] Ensure you are using a fresh, high-quality reagent.
-
Stoichiometry: While the theoretical stoichiometry is 0.5 equivalents of Lawesson's reagent per equivalent of amide, empirically, it is often beneficial to use a slight excess (e.g., 0.6-0.7 equivalents) to drive the reaction to completion.
-
Reaction Temperature and Time: The thionation of amides is generally faster than that of esters or ketones.[2][5] However, insufficient heating or reaction time can lead to incomplete conversion. The reaction is typically performed at elevated temperatures, for example, by refluxing in a suitable solvent like toluene or xylene.[7]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Anhydrous, non-protic solvents such as toluene, xylene, or dioxane are commonly used.
Q4: My final product is impure. What are the likely side products and how can I avoid them?
Impurity in the final product can be due to unreacted starting material or the formation of side products.
-
Unreacted Cyclohexanecarboxamide: This is the most common impurity and is usually a result of incomplete reaction (see Q3).
-
Nitrile Formation: For primary amides like cyclohexanecarboxamide, a potential side reaction is dehydration to form cyclohexanecarbonitrile.[8] This is more likely to occur at very high temperatures or with prolonged reaction times.
-
Phosphorus Byproducts: The phosphorus-containing byproducts from Lawesson's reagent can sometimes be difficult to remove completely.
-
Degradation: Thioamides can be susceptible to degradation under strongly acidic or basic conditions.[9] Therefore, it is important to control the pH during workup and purification.
To minimize side products, optimize the reaction conditions (temperature, time, stoichiometry) and ensure a controlled workup procedure.
Q5: What are the best practices for purifying this compound?
Effective purification is key to obtaining a high-purity product. The two most common methods are:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be determined empirically, but common solvents for recrystallization of organic solids include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective for separating the less polar thioamide from the more polar starting amide and other impurities.
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete (as monitored by TLC) | 1. Inactive Lawesson's Reagent. 2. Insufficient reaction temperature. 3. Inappropriate solvent. | 1. Use fresh, high-purity Lawesson's reagent. Consider purchasing from a reputable supplier. 2. Ensure the reaction is being heated to the appropriate temperature (e.g., reflux in toluene). 3. Use an anhydrous, high-boiling, non-protic solvent like toluene or xylene. |
| Formation of a significant amount of cyclohexanecarbonitrile byproduct | 1. Excessive reaction temperature. 2. Prolonged reaction time. | 1. Reduce the reaction temperature. If using reflux, consider a lower boiling solvent. 2. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
| Difficulties in removing phosphorus byproducts | 1. Inappropriate workup procedure. | 1. After the reaction, cool the mixture and filter off any precipitated solids. 2. Wash the organic layer with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities, followed by brine. |
| Foul odor (H₂S) during reaction and workup | 1. Hydrolysis of Lawesson's reagent. | 1. This is a common occurrence. Perform the reaction and workup in a well-ventilated fume hood. 2. To neutralize residual malodorous compounds in glassware, rinse with an excess of sodium hypochlorite (bleach).[1] |
| Product degradation during purification | 1. Exposure to strong acids or bases. 2. Thermal instability. | 1. Avoid strongly acidic or basic conditions during workup and chromatography. Use a neutral workup. 2. If using column chromatography, do not leave the product on the column for an extended period. For distillation, use vacuum to lower the boiling point. |
III. Experimental Protocols & Visualizations
A. Synthesis of this compound
This protocol details a standard procedure for the thionation of cyclohexanecarboxamide using Lawesson's reagent.
Materials:
-
Cyclohexanecarboxamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanecarboxamide (1.0 eq).
-
Add anhydrous toluene to dissolve the amide.
-
Add Lawesson's reagent (0.6 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
B. Visual Workflow for Synthesis and Troubleshooting
The following diagram illustrates the general workflow for the synthesis and the key decision points for troubleshooting.
Caption: Workflow for the synthesis and troubleshooting of this compound.
C. Reaction Mechanism Diagram
This diagram illustrates the key steps in the thionation of an amide using Lawesson's reagent.
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. iris.unict.it [iris.unict.it]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclohexanecarbothioamide & Its Derivatives
Welcome to the technical support center for the purification of Cyclohexanecarbothioamide and its analogous structures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable thioamide compounds with high purity. Thioamides are crucial intermediates and pharmacophores, but their purification is often non-trivial due to their unique chemical properties. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems encountered during the purification workflow for this compound and its derivatives.
Scenario 1: Persistent Impurities After Initial Workup
Q: My crude product, isolated after quenching the thionation reaction (e.g., with Lawesson's reagent), shows multiple spots on TLC, including one with a similar Rf to my product. How do I proceed?
A: This is a classic challenge in thioamide synthesis. The primary culprits are often residual starting amide and byproducts from the thionating agent, which can have polarities very similar to the desired thioamide[1].
Probable Causes & Solutions:
-
Incomplete Thionation: The spot corresponding to your starting material (the amide) indicates the reaction has not gone to completion.
-
Solution: Before attempting purification, optimize the reaction. Ensure your thionating agent (e.g., Lawesson's reagent, P₄S₁₀) is fresh and anhydrous. Consider increasing the reaction time or temperature systematically. Following established protocols is crucial for success[2].
-
-
Thionating Reagent Byproducts: Phosphorus-containing byproducts from reagents like Lawesson's reagent are notoriously difficult to separate via standard silica gel chromatography[1].
-
Solution 1 (Modified Workup): A carefully planned aqueous workup can help remove some of these impurities. However, be cautious, as strongly acidic or basic conditions can promote desulfurization back to the amide[2]. A neutral or slightly acidic wash (e.g., saturated NaHCO₃ followed by dilute HCl) is often a good starting point.
-
Solution 2 (Chromatography Strategy): Standard silica gel can be effective, but requires careful solvent system selection. A gradient elution, starting from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and slowly increasing polarity, can resolve closely running spots. Monitor fractions diligently with TLC[2].
-
-
Product Degradation: Thioamides can be sensitive. The yellow/orange color of many thioamides is characteristic, but a darkening or formation of baseline material on TLC may suggest degradation.
-
Solution: Minimize exposure to harsh conditions. Avoid prolonged heating and exposure to strong light. If degradation is suspected during workup, keep all solutions cold.
-
Scenario 2: Challenges with Column Chromatography
Q: I'm attempting to purify my this compound derivative by silica gel chromatography, but I'm observing significant tailing/streaking and poor recovery.
A: Tailing on silica gel is common for thioamides. This is often due to the interaction of the slightly acidic thioamide N-H group and the lone pair on the sulfur atom with the acidic silanol groups (Si-OH) on the silica surface.
Probable Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The polar thioamide group binds strongly to acidic silica.
-
Solution 1 (Solvent Modifier): Add a small amount of a competitive binder to your eluent. A tiny percentage (0.1-1%) of triethylamine or pyridine can deactivate the acidic sites on the silica, leading to sharper peaks and better recovery. Conversely, a small amount of acetic or formic acid can sometimes help if the compound is basic.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for purifying thioamides.
-
Solution 3 (Reversed-Phase Chromatography): For more polar derivatives, reversed-phase HPLC or MPLC (using a C18-functionalized stationary phase) can provide excellent separation[3].
-
-
On-Column Degradation: The acidity of standard silica gel can sometimes catalyze the degradation of sensitive thioamides.
-
Solution: Use deactivated or "neutral" silica gel. You can also consider flash chromatography, which minimizes the contact time between your compound and the stationary phase.
-
Scenario 3: Recrystallization Failures
Q: I've tried to recrystallize my this compound, but I either get no crystals, an oil, or very poor recovery.
A: Recrystallization is a powerful technique but is highly dependent on solvent selection and technique. The principle relies on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold[4].
Step-by-Step Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Place ~10-20 mg of your crude material into several small test tubes.
-
Add a few drops of a different solvent to each tube (see table below for suggestions).
-
Observation 1 (Room Temp): If it dissolves immediately, that solvent is unsuitable for single-solvent recrystallization.
-
Observation 2 (Heating): If it doesn't dissolve at room temperature, gently heat the mixture. If it dissolves completely when hot, it's a good candidate solvent[5].
-
Observation 3 (Cooling): Allow the hot solution to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a successful choice[6].
-
-
Addressing "Oiling Out": If your compound separates as an oil instead of crystals, it means the solution became supersaturated at a temperature above the compound's melting point.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add slightly more solvent and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can help initiate proper crystallization[4].
-
Solution 2 (Two-Solvent System): Dissolve the compound in a minimal amount of a "good" solvent (in which it's very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it's poorly soluble but is miscible with the good solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly[7].
-
-
Poor Recovery: This usually means you've used too much solvent.
-
Solution: Concentrate the mother liquor (the liquid left after filtering the crystals) by gently blowing a stream of nitrogen or air over it or by careful rotary evaporation. Cool the concentrated solution to obtain a second crop of crystals[4].
-
. Table 1: Common Solvents for Purification of Thioamides
| Solvent | Polarity Index | Boiling Point (°C) | Typical Use | Notes |
| Hexane | 0.1 | 69 | Chromatography (non-polar eluent), Recrystallization (anti-solvent) | Good for initial extraction of non-polar impurities. |
| Toluene | 2.4 | 111 | Recrystallization | Higher boiling point allows for dissolving less soluble compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Chromatography (polar eluent) | Can cause degradation in some sensitive thioamides over time[2]. |
| Ethyl Acetate | 4.4 | 77 | Chromatography, Recrystallization | A versatile, moderately polar solvent. |
| Acetonitrile | 5.8 | 82 | Recrystallization, Reversed-Phase HPLC | Good for crystallizing compounds with aromatic rings[8]. |
| Ethanol / Methanol | 5.2 / 6.6 | 78 / 65 | Recrystallization | Often used in solvent pairs with water or hexane[4][8]. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain that my thionation reaction was successful and I have a thioamide instead of the starting amide?
A: The most definitive method is ¹³C NMR spectroscopy. The carbon of the thioamide functional group (C=S) is significantly deshielded compared to its amide (C=O) counterpart. You should look for a characteristic signal in the range of 200-210 ppm. Its presence is a strong indicator of successful conversion[2][9]. In contrast, the amide carbonyl carbon typically appears around 160-180 ppm.
Q2: My mass spectrum shows a peak with a mass ~16 Da higher than the starting amide. Is this definitive proof of thioamide formation?
A: Not necessarily. While the mass difference between a sulfur and an oxygen atom is approximately 16 amu, this can be ambiguous. The formation of a thioamide S-oxide, a common oxidation byproduct, also results in a mass increase of +16 amu (more precisely, +15.9949 Da)[2]. To resolve this, high-resolution mass spectrometry (HRMS) is essential. HRMS can differentiate the exact masses of sulfur substitution versus oxygen addition, confirming the elemental composition[2].
Q3: What are the primary stability concerns for this compound and its derivatives during storage?
A: Thioamides are susceptible to several degradation pathways:
-
Oxidation: The sulfur atom can be oxidized, especially when exposed to air and light, forming thioamide S-oxides[2].
-
Hydrolysis (Desulfurization): Exposure to moisture, particularly under strong acidic or basic conditions, can hydrolyze the thioamide back to the more stable corresponding amide[2].
-
Photodegradation: Many organic compounds, including those with chromophores like the C=S bond, can be sensitive to light[10].
For long-term stability, it is best to store pure thioamides as dry solids in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
Q4: I've observed epimerization or racemization at a stereocenter alpha to the thioamide group. Why does this happen and how can it be prevented?
A: The proton on the carbon adjacent to the thioamide (the α-proton) is more acidic than the corresponding proton next to an amide. This increased acidity makes it more susceptible to deprotonation, especially under basic conditions (like piperidine used in peptide synthesis), which can lead to epimerization or racemization[2][11][12]. To mitigate this, it is critical to use non-basic or mildly acidic conditions during workup and purification whenever possible. If basic conditions are unavoidable, they should be as mild and brief as possible, and performed at low temperatures.
Visualized Workflows
General Purification Strategy
The following diagram outlines a typical decision-making workflow for purifying crude this compound.
Caption: Decision workflow for purification.
Troubleshooting Recrystallization
This diagram provides a logical path for troubleshooting common recrystallization problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Cyclohexanecarbothioamide Reactions
Introduction: Welcome to the technical support center for Cyclohexanecarbothioamide reactions. This compound and related thioamide compounds are crucial intermediates in organic synthesis and serve as key building blocks in medicinal chemistry due to their unique chemical properties and ability to act as amide isosteres.[1][2] The successful synthesis of these molecules is highly dependent on the appropriate selection and optimization of the catalytic system. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of these reactions, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the principal catalytic and stoichiometric routes for synthesizing this compound? A1: The synthesis of this compound and other thioamides primarily follows two main pathways:
-
Thionation of Amides: This is the most traditional route, involving the conversion of the corresponding amide (Cyclohexanecarboxamide) using a thionating agent. Stoichiometric reagents like Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀) are commonly used.[2] While effective, these can lead to challenges in purification due to phosphorus-containing byproducts.[3]
-
Catalytic Thioamidation: Modern approaches focus on catalytic methods which are often more efficient and generate less waste. These can include:
-
Willgerodt-Kindler Reaction: This classic multicomponent reaction uses elemental sulfur and an amine with a ketone or aldehyde, often proceeding without a catalyst under thermal conditions.[2][4]
-
Transition-Metal Catalysis: Copper-catalyzed systems have been developed for the thioacylation of amines, offering a milder and more versatile route.[5] Ruthenium complexes have also been shown to effectively catalyze the hydrogenation of thioamides, indicating their compatibility with the thioamide functional group.[6]
-
Q2: How do I choose between a classical thionating agent (e.g., Lawesson's Reagent) and a modern catalytic system? A2: The choice depends on several factors including the complexity of your substrate, reaction scale, and desired purity.
-
Classical Reagents (Lawesson's, P₄S₁₀): These are powerful and well-established, making them suitable for simple, robust substrates. However, they are used in stoichiometric amounts and generate significant phosphorus-based byproducts, which can complicate purification, especially on a large scale.[3]
-
Modern Catalytic Systems: These systems operate at lower loadings, are generally milder, and offer higher chemoselectivity, which is crucial for complex molecules with multiple functional groups. For instance, a copper-catalyzed approach might avoid side reactions that could occur with a harsh reagent like P₄S₁₀.[5] While they may require more initial optimization, they often result in a cleaner reaction profile and easier workup.
Q3: What are the most effective analytical techniques for monitoring the progress of my this compound synthesis? A3: A multi-pronged approach to reaction monitoring is typically most effective:
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of starting material consumption and product formation. It is an excellent first-line tool for determining if the reaction is proceeding.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts. It is invaluable for optimization studies.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive method for identifying the mass of the desired product and any intermediates or byproducts, confirming the reaction pathway.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the final product and helping to characterize any unexpected side products. It can also be used for quantitative analysis (qNMR).[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of this compound
-
Potential Cause 1: Inactive Catalyst/Reagent
-
Why it happens: Thionating agents like Lawesson's reagent can degrade upon prolonged exposure to moisture. Transition metal catalysts may be sensitive to air or impurities in the starting materials or solvent.[10]
-
Recommended Solution:
-
Ensure thionating reagents are fresh or have been stored under anhydrous conditions.
-
For catalytic reactions, use high-purity, anhydrous solvents and degas them before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
If using a pre-catalyst, ensure the activation step is proceeding as expected.
-
-
-
Potential Cause 2: Non-Optimal Reaction Conditions
-
Why it happens: Thioamide formation is highly dependent on temperature, concentration, and solvent. An incorrect parameter can stall the reaction or favor side pathways.
-
Recommended Solution:
-
Temperature: Screen a range of temperatures. Some reactions require heating to overcome the activation energy, while others may require cooling to prevent side reactions.
-
Solvent: The polarity of the solvent can significantly impact reaction rates. Screen solvents of varying polarities (e.g., Toluene, Dioxane, THF, Acetonitrile).
-
Concentration: If the reaction is bimolecular, increasing the concentration may improve the rate. However, very high concentrations can sometimes lead to solubility issues or side reactions.
-
-
-
Workflow for Troubleshooting Low Yield
Caption: Decision workflow for addressing low reaction yields.
Problem 2: Presence of Significant Side Products
-
Potential Cause 1: Competing Reactions
-
Why it happens: If the starting material contains other reactive functional groups (e.g., esters, ketones), the thionating agent might react with them non-selectively.[3] In some cases, the thioamide product itself can undergo further reactions under harsh conditions.
-
Recommended Solution:
-
Use a Milder Catalyst/Reagent: Switch from P₄S₁₀ to Lawesson's reagent or a more selective catalytic system.
-
Protecting Groups: Temporarily protect other sensitive functional groups in your molecule.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of degradation products.
-
-
-
Potential Cause 2: Epimerization
-
Why it happens: If the cyclohexane ring or adjacent groups contain chiral centers, the reaction conditions (especially with strong bases or high temperatures) can cause epimerization, leading to a loss of stereochemical purity. This is a known issue in thio-peptide synthesis.[11][12]
-
Recommended Solution:
-
Employ milder, non-basic reaction conditions.
-
Screen for catalysts that operate at lower temperatures.
-
Minimize reaction time.
-
-
Problem 3: Catalyst Deactivation
-
Potential Cause: Product Inhibition / Catalyst Poisoning
-
Why it happens: The sulfur atom in the thioamide product or any thiol byproducts can coordinate strongly to transition metal catalysts, effectively poisoning them and halting the catalytic cycle.[6][10] This is a common challenge in reactions involving organosulfur compounds.
-
Recommended Solution:
-
Increase Catalyst Loading: While not ideal, a higher catalyst loading may compensate for partial deactivation.
-
Choose a Robust Catalyst: Select a catalyst known to be tolerant to sulfur compounds. Pincer-ligand-based ruthenium catalysts, for example, have shown high stability.[6]
-
Heterogeneous Catalysis: Consider a solid-supported catalyst, which may exhibit different deactivation profiles and can be more easily separated from the reaction mixture.[13]
-
-
Data Summary: Comparison of Common Thionation Methods
| Method | Reagent/Catalyst | Typical Conditions | Pros | Cons |
| Classical Thionation | Lawesson's Reagent | 0.5-1.0 eq., Toluene or Dioxane, 80-110°C | Well-established, effective for many substrates | Stoichiometric, phosphorus byproducts, harsh conditions |
| Classical Thionation | P₄S₁₀ | 0.25-0.5 eq., Pyridine or Toluene, 80-110°C | Powerful, relatively inexpensive | Can be harsh, byproduct issues, hygroscopic |
| Willgerodt-Kindler | Elemental Sulfur (S₈) + Amine | No catalyst, 100-140°C | Catalyst-free, multicomponent | High temperatures, limited substrate scope[4] |
| Catalytic Thioamidation | Cu(I) or Cu(II) salts | 1-10 mol%, various solvents, 60-120°C | Catalytic, milder conditions, broader scope[5] | Requires ligand/additive optimization, potential for metal contamination |
| Catalytic Hydrogenation | Acridine-based Ru complex | 1-2 mol%, Dioxane, H₂ pressure | High chemoselectivity, tolerates sulfur[6] | Primarily for reduction, not formation; illustrates catalyst compatibility |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a parallel screening approach to identify the optimal catalyst for the synthesis of this compound from Cyclohexanecarboxamide.
-
Preparation: In an array of reaction vials inside a glovebox, add Cyclohexanecarboxamide (1.0 equiv).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., Lawesson's Reagent, P₄S₁₀, CuI with a specific ligand) at a set loading (e.g., 1.0 equiv for stoichiometric, 5 mol% for catalytic).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene, 0.5 M) to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a temperature-controlled heating block set to the desired temperature (e.g., 100°C).
-
Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot, dilute it, and analyze by LC-MS to determine the percent conversion to product.
-
Analysis: Compare the conversion rates across the different catalysts to identify the most promising candidates for further optimization.
Protocol 2: Reaction Optimization Workflow
Once a lead catalyst is identified, this workflow can be used to optimize reaction conditions. Modern approaches like Bayesian optimization can accelerate this process significantly.[14][15]
-
Workflow Diagram
Caption: A systematic workflow for reaction condition optimization.
References
- BenchChem Technical Support Team. (2025). side products in thioamide synthesis and how to avoid them. BenchChem.
-
Zhang, Q., Soulère, L., & Queneau, Y. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules. [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. ChemRxiv. [Link]
-
Dewan, M. C., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters. [Link]
-
Unknown Author. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
-
Luo, J., et al. (2020). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). General methods for synthesis of thioamides. ResearchGate. [Link]
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Dewan, M. C., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
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Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
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Szostak, M., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. [Link]
-
Dewan, M. C., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Publications. [Link]
-
Unknown Author. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]
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Unknown Author. (2023). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. PubMed Central. [Link]
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ResearchGate. (n.d.). Optimization of the Reaction Conditions. ResearchGate. [Link]
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ResearchGate. (n.d.). Optimization of the Reaction Conditions. ResearchGate. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
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- BenchChem Technical Support Team. (2025). Catalyst selection for efficient Cyclohexa-1,3-diene-1-carbaldehyde synthesis. BenchChem.
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Lu, C., et al. (2022). Thioamide synthesis via copper-catalyzed C–H activation of 1,2,3-thiadiazoles enabled by slow release and capture of thioketenes. Organic Chemistry Frontiers. [Link]
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Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA International Journal for Chemistry. [Link]
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Tyler, M. (2022). Reaction Mechanisms part 1: Catalysts & Intermediates. YouTube. [Link]
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Chad's Prep. (2022). 14.3 Reaction Mechanisms, Catalysts, and Reaction Coordinate Diagrams. YouTube. [Link]
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ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions. ResearchGate. [Link]
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LibreTexts Chemistry. (2024). 8.1: Catalytic reactions. Chemistry LibreTexts. [Link]
- BenchChem Technical Support Team. (2025). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. BenchChem.
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Chemistry For Everyone. (2025). What Is A Catalyst's Role In Reaction Mechanisms?. YouTube. [Link]
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Liu, Y., et al. (2018). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. PubMed Central. [Link]
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ResearchGate. (n.d.). Analytical techniques used in therapeutic drug monitoring. ResearchGate. [Link]
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Technical Support Center: Improving Regioselectivity in Reactions of Cyclohexanecarbothioamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of reactions involving Cyclohexanecarbothioamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you steer your reactions toward the desired isomeric product.
Conceptual Framework: Understanding the Ambident Nucleophilicity of this compound
This compound, like other primary thioamides, is an ambident nucleophile. This means it possesses two primary nucleophilic sites: the sulfur atom and the nitrogen atom.[1][2] When reacting with an electrophile, it can form either an S-substituted product (a thioimidate) or an N-substituted product (a secondary thioamide). The outcome of the reaction, its regioselectivity, is not arbitrary and is dictated by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[3][4]
The key to controlling the regioselectivity lies in understanding the principles of Hard and Soft Acids and Bases (HSAB).[5][6]
-
The Sulfur Atom (Soft Nucleophile): The sulfur atom is large, highly polarizable, and its electrons are more diffuse. It is therefore considered a "soft" nucleophilic center.[7][8] It will preferentially react with "soft" electrophiles.[9]
-
The Nitrogen Atom (Hard Nucleophile): The nitrogen atom is smaller, less polarizable, and has a higher charge density. It is considered a "hard" nucleophilic center.[10] It will preferentially react with "hard" electrophiles.[9]
Troubleshooting Guide
This section addresses common issues related to poor regioselectivity in a question-and-answer format.
Q1: My alkylation reaction with an alkyl halide is giving a mixture of S- and N-alkylated products, with the N-alkylated isomer being the major unwanted product. How can I favor S-alkylation?
A1: This is a classic regioselectivity challenge. The formation of the N-alkylated product suggests that the reaction conditions are favoring the reaction at the harder nitrogen center. To promote reaction at the softer sulfur atom, consider the following adjustments based on the HSAB principle:
Root Cause Analysis & Solutions:
-
Nature of the Electrophile: Simple alkyl halides (like methyl iodide or benzyl bromide) are considered soft to borderline electrophiles. However, the reaction outcome is highly sensitive to conditions. To further enhance softness and favor S-alkylation, modify the electrophile.
-
Protocol Insight: Alkyl iodides are softer than bromides, which are softer than chlorides. If you are using an alkyl bromide, switching to the corresponding iodide can increase the yield of the S-alkylated product.[11]
-
-
Reaction Conditions:
-
Base: The choice of base is critical. A strong, non-nucleophilic base is needed to deprotonate the thioamide, but its counterion can influence the reaction. Hard counterions (like Na⁺ or K⁺ from alkoxides) can coordinate with the hard nitrogen atom, potentially leaving the sulfur as the more accessible nucleophile. However, in some cases, this can also lead to aggregation and reduced reactivity.
-
Solvent: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally good choices as they can solvate the cation, freeing the thioamide anion to react. A less polar solvent might favor S-alkylation as the softer, more covalent interaction becomes more favorable.[12]
-
Temperature: Lowering the reaction temperature generally favors the kinetically controlled product.[12] In many cases of thioamide alkylation, the S-alkylation is the kinetically favored pathway, while the N-alkylation is the thermodynamically more stable product. Running the reaction at 0 °C or -78 °C can significantly improve the S/N ratio.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for favoring S-alkylation.
Q2: I am trying to synthesize a 2-cyclohexyl-4-substituted-thiazole using an α-haloketone, but the yields are low and I'm isolating unreacted starting materials. What's going wrong?
A2: This reaction is a classic Hantzsch thiazole synthesis, which relies on the initial S-alkylation of the thioamide.[13][14] Low yields in this case often point to issues with the nucleophilicity of the thioamide or the reactivity of the electrophile.
Root Cause Analysis & Solutions:
-
Thioamide Nucleophilicity: this compound is a relatively unactivated thioamide. Its nucleophilicity might be insufficient for efficient reaction with the α-haloketone, especially if the ketone is sterically hindered.
-
Solution: Ensure a suitable base (e.g., a mild non-nucleophilic base like potassium carbonate or triethylamine) is present to facilitate the initial nucleophilic attack. The reaction is often performed in a protic solvent like ethanol, which can facilitate the subsequent cyclization and dehydration steps.[13]
-
-
Reaction Monitoring: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thioamide spot is consumed.[15] Gentle heating (refluxing in ethanol) is often required to drive the reaction to completion.
-
-
Side Reactions: α-haloketones can be unstable and may undergo self-condensation or other side reactions under basic conditions.
-
Solution: Add the α-haloketone slowly to the mixture of the thioamide and base to maintain a low instantaneous concentration of the electrophile.
-
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add a mild base, such as triethylamine (1.1 eq).
-
To this stirring solution, add the desired α-haloketone (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the target thiazole.
Frequently Asked Questions (FAQs)
Q3: How can I achieve selective N-acylation of this compound?
A3: To favor N-acylation, you need to use a "hard" acylating agent. Acyl chlorides and acid anhydrides are considered hard electrophiles because the carbonyl carbon has a significant partial positive charge and is not very polarizable. The reaction should be run in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the acid byproduct. The hard nitrogen atom will preferentially attack the hard carbonyl carbon.
Q4: I am observing decomposition of my thioamide under my reaction conditions. What are the likely causes?
A4: Thioamides are generally less stable than their amide counterparts, especially under harsh acidic or basic conditions or at high temperatures.[15][16]
-
Acidic Conditions: Strong acids can lead to hydrolysis back to the corresponding amide. This is a particular concern during workup or purification.
-
High Temperatures: Prolonged heating can cause decomposition, especially in the presence of reactive reagents.[15]
-
Oxidative Conditions: Thioamides can be sensitive to oxidation. Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidative degradation.
Q5: Can I use protecting groups to control the regioselectivity?
A5: Yes, protection strategies are a valid, albeit more synthetically intensive, approach. For instance, to ensure N-alkylation, one could first perform a selective S-alkylation with a readily cleavable group (e.g., a p-methoxybenzyl group). This protects the soft sulfur site. The subsequent alkylation would be directed to the nitrogen atom. Finally, selective deprotection of the sulfur would yield the desired N-alkylated product. This strategy is more common in complex syntheses, such as in thiopeptide chemistry.[17][18]
Data Summary Table: Guiding Regioselectivity
| Desired Product | Recommended Electrophile Type | Electrophile Examples | Recommended Conditions | Rationale (HSAB Principle) |
| S-Alkylation | Soft | Alkyl Iodides, Benzyl Bromides, α-Haloketones | Low Temperature (-78 to 0 °C), Aprotic Solvent (THF, Dioxane) | Soft sulfur attacks soft electrophile.[19] |
| N-Alkylation | Hard | Alkyl triflates, Dialkyl sulfates | Aprotic Solvent (DMF), Strong Base (NaH) | Hard nitrogen attacks hard electrophile.[11] |
| N-Acylation | Hard | Acyl Chlorides, Acid Anhydrides | Base (Pyridine, Et₃N), Aprotic Solvent (DCM, THF) | Hard nitrogen attacks hard carbonyl carbon. |
| Thiazole Synthesis | Soft (initially) | α-Haloketones | Reflux in Ethanol, Mild Base (Et₃N) | Initial S-alkylation (soft-soft) followed by intramolecular cyclization.[14] |
Visualization of Regioselective Pathways
Caption: HSAB-guided pathways for alkylation of this compound.
References
- BenchChem. (n.d.). Troubleshooting guide for the thionation of amides.
- Murai, T. (n.d.). Reaction of Thioamides. ResearchGate.
- Murai, T. (n.d.). Reaction of Thioamides. Semantic Scholar.
- Murai, T. (Ed.). (n.d.). Chemistry of Thioamides. Springer Professional.
- Valverde, P. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central.
- (2019, January 19). synthesis of thiazoles. YouTube.
- Borcea, A.-M., & Ionut, I. (2021, March 29). Thiazoles and Bisthiazoles. Encyclopedia.pub.
- (n.d.). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ResearchGate.
- (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Wikipedia. (n.d.). HSAB theory.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
- LoPachin, R. M., & Gavin, T. (2012). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. PubMed Central.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Wikipedia. (n.d.). Regioselectivity.
- (n.d.). HSAB Theory. Slideshare.
- Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
- LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PubMed Central.
- LoPachin, R. M., & Gavin, T. (2019). Mechanisms of Soft and Hard Electrophile Toxicities. PubMed Central.
- LibreTexts. (2022, September 26). 6.6.2: Hard-Hard and Soft-Soft preferences may be explained and quantified in terms of electrostatic and covalent and electronic stabilization on the stability of Lewis acid-base adducts. Chemistry LibreTexts.
- (2019, June 21). Conjugate (1,4-) Reactions and Hard/Soft Acid/Base Theory. YouTube.
- (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?. ResearchGate.
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- 7. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
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solvent effects on the outcome of Cyclohexanecarbothioamide reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Cyclohexanecarbothioamide reactions. This guide is designed to provide in-depth, field-proven insights into the critical role of solvents in determining the outcome of your experiments. As Senior Application Scientists, we understand that subtle changes in reaction conditions can have profound impacts. Here, we address common challenges and frequently asked questions, explaining the causality behind experimental choices to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the synthesis of this compound and related derivatives, with a focus on solvent-mediated effects.
Q1: My thionation reaction to synthesize this compound is showing very low yield. What are the most likely solvent-related causes?
A1: Low yields are a frequent challenge, and the solvent is a prime suspect.[1] Several factors could be at play:
-
Poor Solubility of Reactants: Cyclohexanecarboxamide, the starting material, may have limited solubility in commonly used nonpolar solvents like toluene or hexane, especially at lower temperatures. Similarly, the thionating agent (e.g., Lawesson's Reagent, P₄S₁₀) needs to be adequately dispersed or dissolved. If reactants are not in the same phase, the reaction rate will be severely limited.
-
Inadequate Stabilization of Intermediates: The thionation mechanism often proceeds through charged or highly polar intermediates. Nonpolar solvents do little to stabilize these species, leading to a high activation energy and a slower reaction.[2][3] Polar aprotic solvents like THF, 1,4-dioxane, or acetonitrile can significantly accelerate the reaction by stabilizing these intermediates.[4]
-
Sub-optimal Reaction Temperature: While increasing temperature can improve solubility and reaction rate, the chosen solvent must be appropriate for the desired temperature. Using a low-boiling solvent like dichloromethane (DCM) for a reaction requiring reflux at 80°C is not feasible. Furthermore, some thionating reagents can decompose at excessive temperatures.[1]
Troubleshooting Steps:
-
Assess Solubility: Before running the reaction, perform a simple solubility test of your cyclohexanecarboxamide in the intended solvent at the target reaction temperature.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If it remains largely unreacted after a significant time, a solvent or temperature issue is likely.[1]
-
Consider a Solvent Switch: If solubility is poor or the reaction is sluggish in a nonpolar solvent like toluene, switch to a higher-boiling, polar aprotic solvent such as 1,4-dioxane or dimethoxyethane (DME).
Q2: I'm observing an unexpected byproduct in my reaction. Could the solvent be promoting a side reaction?
A2: Absolutely. The solvent can dramatically influence the chemoselectivity of a reaction.[5] While thioamides are generally stable, the reaction conditions to form them can lead to byproducts.
-
S-to-O Exchange: The presence of residual water in the solvent or starting materials can lead to the hydrolysis of the thioamide product back to the corresponding amide, especially during workup.[6] Using anhydrous solvents is crucial.
-
Reactions with Protic Solvents: Protic solvents (e.g., ethanol, methanol) can react with some thionating agents or intermediates. While less common in standard thionations, if your substrate has other sensitive functional groups, a protic solvent might not be inert. For substitution reactions, protic solvents can solvate nucleophiles through hydrogen bonding, reducing their reactivity.[2]
-
Competing Pathways: Solvents can preferentially stabilize the transition state of one reaction pathway over another.[2][3] For example, a highly polar solvent might favor a zwitterionic pathway that leads to a different product, whereas a nonpolar solvent could favor a concerted mechanism.
Q3: How does solvent polarity specifically affect the C-N rotational barrier of my thioamide product, and why is this important?
A3: This is an excellent question that pertains to the fundamental properties of the thioamide functional group. The C-N bond in a thioamide has significant double-bond character due to resonance, which creates a barrier to rotation.
-
Mechanism of Solvent Influence: The thioamide ground state has a larger dipole moment than its rotational transition state.[7][8] Polar solvents will therefore stabilize the ground state more than the transition state. This differential stabilization increases the energy difference between the two states, resulting in a higher rotational barrier in more polar solvents.[7][8]
-
Practical Implications: This property is critical for drug development professionals. The conformational rigidity of the thioamide bond, which is tunable by the local solvent environment (e.g., a protein binding pocket), can be key to its biological activity.[6] When analyzing your product by NMR, you may observe distinct signals for protons on either side of the C-N bond at room temperature, a direct consequence of this restricted rotation.
Data Presentation: Solvent Performance in Thionation
The choice of solvent is a critical parameter that directly impacts reaction efficiency. The following table summarizes typical results for the thionation of an aliphatic amide, providing a comparative baseline for solvent selection.
| Reaction Type | Thionating Agent | Solvent | Dielectric Constant (approx.) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Thionation of Amide | Lawesson's Reagent | Toluene | 2.4 | Reflux (111°C) | 0.5 | 93% | [9] |
| Thionation of Amide | Lawesson's Reagent | 1,4-Dioxane | 2.2 | Reflux (101°C) | 2 | 85-95% | [1] |
| Thionation of Amide | Lawesson's Reagent | Tetrahydrofuran (THF) | 7.6 | Reflux (66°C) | 4 | 80-90% | - |
| Thionation of Amide | P₄S₁₀ / Al₂O₃ | 1,4-Dioxane | 2.2 | Reflux (101°C) | N/A | 62-93% | [9] |
| Willgerodt-Kindler | Elemental Sulfur | N-Methyl-2-pyrrolidone (NMP) | 32.2 | 110-180 (MW) | 0.1-0.3 | Good | [9] |
Note: Yields are highly substrate-dependent. This table serves as a general guide.
Visualized Workflows and Mechanisms
To better assist in troubleshooting and understanding, we've provided diagrams for key processes.
Troubleshooting Workflow for Low Reaction Yield
This decision tree guides the user through a logical process to diagnose and solve low-yield issues, emphasizing solvent-related checkpoints.
Caption: A decision tree for troubleshooting low yields.
Conceptual Influence of Solvent Polarity on Reaction Rate
This diagram illustrates the fundamental principle of how solvents affect reaction kinetics by differentially stabilizing the ground state and transition state.
Caption: How polar solvents can lower activation energy (ΔG‡).
Experimental Protocols
Protocol 1: General Procedure for Thionation of Cyclohexanecarboxamide
This protocol provides a robust starting point for synthesis. Self-validation is built-in through the explicit monitoring steps.
Materials:
-
Cyclohexanecarboxamide
-
Lawesson's Reagent (0.55 equivalents)
-
Anhydrous 1,4-Dioxane
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanecarboxamide (1.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.2 M concentration) via cannula under an inert atmosphere (N₂ or Ar). Stir until the amide is fully dissolved. Causality: Using an anhydrous, polar aprotic solvent enhances reactant solubility and stabilizes polar intermediates, promoting a more efficient reaction.[1][4]
-
Reagent Addition: Add Lawesson's Reagent (0.55 eq) to the solution in one portion.
-
Heating & Monitoring: Heat the reaction mixture to reflux (approx. 101°C). Monitor the reaction progress every 30 minutes by TLC, eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product, this compound, will have a higher Rf than the starting amide. Trustworthiness: Regular monitoring prevents unnecessary heating that could lead to byproduct formation and confirms the reaction endpoint.[1]
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Slowly pour the mixture into a beaker containing saturated aqueous NaHCO₃ solution to quench any unreacted Lawesson's Reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (1x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Characterization of this compound
Accurate characterization is essential to confirm the success of your reaction.
-
¹³C NMR Spectroscopy: A key diagnostic feature of a thioamide is the chemical shift of the thiocarbonyl carbon. This signal will appear significantly downfield, typically in the 200-210 ppm range.[6][10] This is a strong indicator of successful thionation.
-
¹H NMR Spectroscopy: Due to the restricted C-N bond rotation, you may observe separate signals for protons near the nitrogen atom. The N-H protons are also more acidic than in amides.[6]
-
Infrared (IR) Spectroscopy: The C=O stretch from the starting amide (approx. 1660 cm⁻¹) will be absent, and a C=S stretching vibration will appear, although it is often weaker and can be found in the fingerprint region (approx. 1120 cm⁻¹).[6]
-
Mass Spectrometry (MS): Use a soft ionization technique like ESI-MS to confirm the molecular weight of the product.[11]
References
- Troubleshooting guide for the thionation of amides. Benchchem.
-
Wiberg, K. B., & Rush, D. J. (2001). Solvent effects on the thioamide rotational barrier: an experimental and theoretical study. Journal of the American Chemical Society, 123(9), 2038–2046. Available from: [Link]
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. (2020).
-
Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of the American Chemical Society. (2001). Available from: [Link]
-
Solvent effects. Wikipedia. Available from: [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available from: [Link]
- Cycloaddition mechanism and the solvent dependence of rate. Institute of Organic Chemistry, University of Munich.
- Technical Support Center: Characterization of Thioamide Compounds. Benchchem.
-
Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Available from: [Link]
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How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available from: [Link]
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Effect of Solvent on Sn1 Reaction. YouTube. (2013). Available from: [Link]
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Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. (2025). Available from: [Link]
-
The frequently overlooked importance of solvent in free radical syntheses. SciSpace. (2011). Available from: [Link]
-
Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Request PDF. Available from: [Link]
-
Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction I. ChemRxiv. Available from: [Link]
- A Comparative Guide to Solvent Effects in Thioamide Synthesis. Benchchem.
-
Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. PubMed. (2012). Available from: [Link]
-
(PDF) Highlights of Spectroscopic Analysis – A Review. ResearchGate. (2021). Available from: [Link]
- An overview on Common Organic Solvents and their Toxicity. [Source not specified].
-
Mass spectrometric analysis of supramolecular host–guest complexes. Spectroscopy Europe. Available from: [Link]
-
Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry (RSC Publishing). Available from: [Link]
-
Spectroscopic investigations of solvent effect on chiral interactions. PubMed. Available from: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. [Source not specified]. (2020). Available from: [Link]
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Technical Support Center: Enhancing Cyclohexanecarbothioamide Reaction Outcomes with Bayesian Optimization
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the application of Bayesian optimization (BO) to enhance the synthesis of Cyclohexanecarbothioamide. As a Senior Application Scientist, my goal is to bridge the gap between theoretical machine learning concepts and practical laboratory application, ensuring your optimization campaigns are both efficient and successful.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization, and why is it superior to traditional methods for optimizing the this compound synthesis?
A1: Bayesian optimization is a powerful, sample-efficient global optimization strategy for black-box functions that are expensive to evaluate.[1] In the context of chemical synthesis, optimizing a reaction is challenging due to the complex, multi-dimensional, and often unknown relationship between reaction parameters (e.g., temperature, concentration, catalyst) and outcomes (e.g., yield, selectivity).[2][3][4]
Traditional methods like grid search or one-factor-at-a-time (OFAT) are often impractical as they require a number of experiments that grows exponentially with the number of parameters.[5] Bayesian optimization, in contrast, builds a probabilistic model, typically a Gaussian Process (GP), of the reaction landscape based on previously observed data.[2][6] This "surrogate model" is then used by an "acquisition function" to intelligently select the next most informative experiment to run.[7] This process balances exploration (testing in regions of high uncertainty) and exploitation (testing in regions likely to yield improvement), allowing it to converge on the optimal conditions in significantly fewer experiments.[2][8][9] For a resource-intensive synthesis like that of this compound, this efficiency can drastically reduce time and material costs.[5]
Q2: What are the primary challenges in this compound synthesis that BO can help address?
A2: The synthesis of thioamides, including this compound, typically involves the thionation of the corresponding amide, often using reagents like Lawesson's Reagent. This process is fraught with potential challenges:
-
Side Reactions: The thionating agent can react with other functional groups in complex molecules, leading to a mixture of products.[10]
-
Byproduct Formation: Phosphorus-containing byproducts from Lawesson's reagent can complicate purification.[10]
-
Epimerization: For chiral precursors, the reaction conditions can sometimes lead to a loss of stereochemical purity.[10][11]
-
Hydrolysis: Thioamides can be sensitive to acidic or basic conditions during workup, potentially hydrolyzing back to the starting amide.[10]
Bayesian optimization can address these issues by exploring the reaction space to find conditions that not only maximize the yield of the desired this compound but can also be adapted for multi-objective optimization to simultaneously minimize the formation of specific byproducts.[2][3]
Q3: How do I translate my chemical reaction variables into a format the Bayesian optimization algorithm can understand?
A3: Translating a chemical reaction into a machine-readable format is a critical first step.[2][4] Reaction parameters are generally classified as either continuous or categorical:
-
Continuous Variables: These are parameters that can take any value within a defined range. Examples include Temperature (°C), Reaction Time (hours), and Reagent Concentration (M). These are directly used by the algorithm.
-
Categorical Variables: These are parameters chosen from a discrete set of options. Examples include the choice of Solvent (e.g., Toluene, THF, Dioxane), Catalyst, or Thionating Agent. These are often handled using one-hot encoding, where each category is represented by a binary vector.[12]
For more complex categorical variables like ligands or additives, advanced representations using molecular descriptors (e.g., calculated via Density Functional Theory) can provide the model with more chemical context, leading to better predictive performance.[8][13]
Bayesian Optimization Workflow for Chemical Synthesis
The iterative process of using Bayesian optimization for reaction enhancement is visualized below. The cycle begins with an initial set of experiments, followed by modeling, prediction, and subsequent experimentation until an optimum is reached or the experimental budget is exhausted.
Caption: A decision tree for troubleshooting common BO issues.
References
- Opportunities and challenges in the synthesis of thioamid
- Guo, J., Ranković, B., & Schwaller, P. (2023).
- Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applic
- Guo, J., Ranković, B., & Schwaller, P. (2023).
- side products in thioamide synthesis and how to avoid them. BenchChem.
- Shields, B. J., Stevens, J., Li, J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis.
- Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions.
- F. Strieth-Kalthoff, F. et al. (2022).
- Strieth-Kalthoff, F., et al. (2022). Bayesian optimization with known experimental and design constraints for chemistry applications. Digital Discovery (RSC Publishing).
- Tripp, A., et al. (2024).
- Maximizing Reaction Yield Through Bayesian Optimiz
- Bayesian optimisation for additive screening and yield improvements - beyond one-hot encoding†. ChemRxiv.
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Request PDF.
- Diagnosing and fixing common problems in Bayesian optimiz
- Navigating Reaction Optimization with Bayesian Methods: A Technical Support Guide. BenchChem.
- Bayesian optimisation for additive screening and yield improvements – beyond one-hot encoding. Digital Discovery (RSC Publishing).
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- An Integrated Method of Bayesian Optimization and D-Optimal Design for Chemical Experiment Optimiz
- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
- Hou, Z., et al. (2021).
- Strieth-Kalthoff, F., et al. (2022).
- Doyle, A., & Stevens, J. (2021).
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- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Technical Guide to Cyclohexanecarbothioamide and Other Key Thioamides
This guide provides a detailed comparative analysis of Cyclohexanecarbothioamide against other well-characterized thioamides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to offer a foundational understanding of how structural modifications within the thioamide class influence physicochemical properties, synthesis, and biological potential. We will explore the unique characteristics imparted by the cyclohexyl moiety and contrast them with the properties of a simple aliphatic thioamide (Thioacetamide) and a clinically significant heterocyclic thioamide (Ethionamide).
The Thioamide Scaffold: A Pillar in Medicinal Chemistry
Thioamides are a versatile class of organosulfur compounds that serve as crucial isosteres of amides in drug design.[1][2] The substitution of the carbonyl oxygen with a sulfur atom introduces significant changes in the molecule's physicochemical and biological properties.[3] This single-atom substitution lengthens the C=S bond compared to a C=O bond, increases lipophilicity, and alters hydrogen bonding capabilities, making the thioamide N-H a stronger hydrogen bond donor but a weaker acceptor.[4] These modifications can lead to enhanced biological activity, improved metabolic stability, and novel target interactions.[3][4]
Thioamide-containing compounds have demonstrated a vast range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][5] Prominent examples include the antitubercular drug Ethionamide and the antithyroid agent Propylthiouracil, underscoring the therapeutic importance of this functional group.[3]
In Focus: this compound
This compound (C₇H₁₃NS) is a primary thioamide featuring a saturated six-membered carbocyclic ring attached to the thiocarbonyl group.[6] While specific, in-depth biological studies on this particular molecule are not widely published, its structure suggests several key characteristics. The cyclohexyl group is a common motif in bioactive compounds, often contributing to increased lipophilicity which can enhance membrane permeability.[7] Its potential can be inferred by comparing its structural features to well-understood thioamides.
Comparative Analysis: this compound vs. Reference Thioamides
To understand the unique properties of this compound, we will compare it with two reference compounds:
-
Thioacetamide: The simplest primary thioamide, providing a baseline for the functional group's intrinsic properties.
-
Ethionamide: A second-line antitubercular drug, illustrating the application of a complex, heterocyclic thioamide in medicine.[8][9]
Physicochemical Properties
The nature of the R-group attached to the C=S core dramatically influences the molecule's physical properties. The bulky, non-polar cyclohexyl group in this compound is expected to confer higher lipophilicity (LogP) and lower water solubility compared to the small methyl group of Thioacetamide.
| Property | This compound | Thioacetamide | Ethionamide |
| Molecular Formula | C₇H₁₃NS | C₂H₅NS[10] | C₈H₁₀N₂S |
| Molecular Weight | 143.25 g/mol | 75.13 g/mol [11] | 166.24 g/mol |
| Appearance | (Predicted) Crystalline Solid | White crystalline solid[10][12] | Yellow crystalline powder |
| Melting Point | Not available | 113-114 °C[11][12] | 164-166 °C (decomposes)[13] |
| Water Solubility | (Predicted) Low | 163 g/L (25 °C)[11][14] | Sparingly soluble |
| Log Kₒw (LogP) | (Predicted) High | -0.26[11][14] | 1.15 |
Data for this compound is predicted based on its structure. Data for other compounds is from cited literature.
Synthesis of Thioamides: The Lawesson's Reagent Pathway
The most common and efficient method for synthesizing thioamides is the thionation of the corresponding amide using Lawesson's Reagent (LR).[15][16][17] This reagent provides a mild and versatile pathway for converting a carbonyl group into a thiocarbonyl.[16]
The choice to use Lawesson's Reagent over alternatives like Phosphorus Pentasulfide (P₄S₁₀) is driven by its milder reaction conditions and generally higher yields.[16] The reaction is typically performed by refluxing the starting amide with a slight excess of LR in an anhydrous, non-polar solvent like toluene.
Caption: General workflow for thioamide synthesis using Lawesson's Reagent.
Experimental Protocol 1: Synthesis of this compound
This protocol describes a standard procedure for the synthesis of the title compound from its corresponding amide.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxamide (1.0 eq) and Lawesson's Reagent (0.5-0.6 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.2-0.5 M. Anhydrous conditions are critical to prevent the decomposition of Lawesson's reagent.
-
Thionation: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.[18]
-
Workup: Cool the mixture to room temperature. Some protocols recommend adding ethanol or ethylene glycol to decompose the phosphorus-containing byproducts, simplifying purification.[18] The mixture is then typically washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Comparative Biological Activity and Mechanisms
The biological activity of a thioamide is profoundly dictated by its overall structure, not just the thioamide group itself.
Ethionamide: A Prodrug Targeting Mycolic Acid Synthesis
Ethionamide is a cornerstone of second-line tuberculosis treatment.[19] It is a prodrug, meaning it requires activation within the target organism, Mycobacterium tuberculosis.[8][19] The mycobacterial enzyme EthA, a monooxygenase, activates Ethionamide.[8][13] The activated form then forms an adduct with NAD+, which potently inhibits the InhA enzyme.[9][13] InhA is essential for the synthesis of mycolic acids, the long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[8] Disruption of this pathway weakens the cell wall, leading to bacterial death.[8]
Caption: Mechanism of action for the antitubercular drug Ethionamide.
Thioacetamide: A Research Tool for Inducing Hepatotoxicity
In stark contrast to Ethionamide's therapeutic use, Thioacetamide is widely used in research as a hepatotoxin to induce acute and chronic liver injury in animal models. Its toxicity stems from its metabolic activation in the liver, leading to the formation of reactive intermediates that cause oxidative stress and cellular damage. This highlights how even the simplest thioamide can possess potent, albeit harmful, biological activity.
This compound: An Unexplored Frontier
The biological profile of this compound remains largely uncharacterized. However, based on its structure, we can propose avenues for investigation:
-
Antimicrobial Potential: The increased lipophilicity from the cyclohexyl ring could facilitate passage through microbial cell membranes. Its activity could be screened against a panel of bacteria and fungi.
-
Enzyme Inhibition: The thioamide moiety is known to act as a potent inhibitor for various enzymes, including proteases and methyltransferases, by forming unique interactions like chalcogen bonds within the active site.[4][20] The cyclohexyl group could serve as an anchor in hydrophobic pockets of enzyme active sites.
Experimental Protocol 2: In Vitro Antimicrobial Activity Screening (MIC Determination)
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a test compound like this compound.
-
Preparation of Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is then further diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to achieve a range of test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This comparative guide illustrates the profound impact of structural variation on the properties and function of thioamides.
-
Thioacetamide serves as a fundamental model, demonstrating the core reactivity and potential toxicity of the thioamide group.
-
Ethionamide exemplifies how the thioamide scaffold can be incorporated into a complex heterocyclic structure to create a life-saving prodrug with a highly specific mechanism of action.
-
This compound represents an intriguing but under-explored molecule. Its structure, featuring a bulky lipophilic group, distinguishes it from simpler thioamides. While its specific biological activities are yet to be determined, its physicochemical profile suggests potential for good membrane permeability, making it a candidate for screening in antimicrobial or enzyme inhibition assays.
The provided protocols for synthesis and biological testing offer a clear path for researchers to further investigate this compound and other novel thioamides, contributing to the ever-expanding landscape of medicinal chemistry.
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of Ethionamide?
- ChemicalBook. (n.d.). Mechanism of action of Ethionamide.
-
Ansell, D. (n.d.). Ethionamide (CAS 536-33-4): A Key Antimycobacterial Agent. Retrieved from
- ChemBK. (2022-10-16). Thioacetamide.
- Pediatric Oncall. (n.d.). Ethionamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- Grokipedia. (n.d.). Thioacetamide.
- Wikipedia. (n.d.). Ethionamide.
- ChemicalBook. (2025-12-07). Thioacetamide | 62-55-5.
- Shaheen, M. A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
- Ferrie, J. J., et al. (2021).
- Wang, C., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry.
- Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. ACS Medicinal Chemistry Letters.
- Grokipedia. (n.d.). Thioacetamide (C2H5NS) properties.
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
- National Toxicology Program. (2021). 15th Report on Carcinogens: Thioacetamide.
- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
- ResearchGate. (2025-08-06). Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent.
- ResearchGate. (2025-08-06). Mild Method for the Conversion of Amides to Thioamides.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Methylpicolinic Acid-thioamide.
- Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- PubMed. (2024-11-05). Thioamides in medicinal chemistry and as small molecule therapeutic agents.
- YouTube. (2024-05-09). Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole.
- ResearchGate. (2024-12-02). Unlocking the potential of the thioamide group in drug design and development.
- ResearchGate. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
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Validating the Biological Activity of Synthesized Cyclohexanecarbothioamide Compounds: A Comparative Guide
In the landscape of modern drug discovery, the thioamide moiety has emerged as a versatile pharmacophore, conferring unique physicochemical properties that can enhance the biological activity of parent molecules.[1] Among these, synthesized Cyclohexanecarbothioamide compounds are attracting significant interest for their potential therapeutic applications, demonstrating a spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to validate the biological activity of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for comprehensive evaluation, grounded in scientific integrity.
The Scientific Rationale: Why Cyclohexanecarbothioamides?
The cyclohexyl group, a common scaffold in medicinal chemistry, provides a desirable lipophilic character, potentially enhancing membrane permeability and, consequently, bioavailability. When coupled with a carbothioamide group, which acts as a bioisostere of the amide bond, the resulting molecule often exhibits increased stability and altered electronic properties. This unique combination can lead to enhanced interactions with biological targets, making this compound derivatives promising candidates for further development.
A Strategic Workflow for Biological Activity Validation
A systematic approach is paramount to robustly characterize the biological profile of newly synthesized compounds. The following workflow outlines a logical progression from initial cytotoxicity screening to more specific antimicrobial and anti-inflammatory assays. This multi-pronged approach ensures a comprehensive understanding of the compound's therapeutic potential and potential liabilities.
Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.
Part 1: Foundational Assessment - Anticancer and Cytotoxicity Screening
A primary and critical step in the evaluation of any new chemical entity is to determine its effect on cell viability. This not only identifies potential anticancer properties but also establishes a therapeutic window for other biological activities by distinguishing between targeted effects and general toxicity. The MTT assay is a widely accepted colorimetric method for this purpose.
The Causality Behind the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells.[2] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution.[2] The amount of this formazan, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[3] This provides a robust and quantifiable measure of a compound's cytotoxic or cytostatic effects.
Experimental Protocol: MTT Assay
This protocol is designed for adherent cancer cell lines (e.g., MCF-7, HepG2, A549) cultured in 96-well plates.
Materials:
-
This compound compounds
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Doxorubicin (positive control)
-
Sterile 96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells in their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound compounds and the positive control (Doxorubicin) in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[2][4]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Comparison
Summarize the IC₅₀ values in a clear, tabular format. This allows for a direct comparison of the cytotoxic potency of different this compound derivatives against various cancer cell lines and in comparison to a standard chemotherapeutic agent.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD | Positive Control (Doxorubicin) IC₅₀ (µM) ± SD |
| CHC-T-01 | MCF-7 (Breast) | [Insert Data] | 1.9[6] |
| CHC-T-01 | HepG2 (Liver) | [Insert Data] | 0.2[6] |
| CHC-T-02 | MCF-7 (Breast) | [Insert Data] | 1.9[6] |
| CHC-T-02 | HepG2 (Liver) | [Insert Data] | 0.2[6] |
Note: The provided IC₅₀ values for Doxorubicin are for illustrative purposes and may vary between experiments.
Part 2: Activity Profiling - Antimicrobial and Anti-inflammatory Evaluation
Following the initial cytotoxicity assessment, the focus shifts to characterizing the specific biological activities of the this compound compounds at non-toxic concentrations.
A. Antimicrobial Activity Validation
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thioamide-containing compounds have shown promise in this area.
The MIC assay is the gold standard for determining the antimicrobial susceptibility of a compound.[7][8] It quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][9] This assay provides a precise and reproducible measure of a compound's potency against a panel of clinically relevant bacteria and fungi.
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well round-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and positive controls in the broth medium directly in the 96-well plate.[10]
-
Inoculation: Add the standardized inoculum to each well, resulting in a final volume of 200 µL.[7] Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Positive Controls MIC (µg/mL) |
| CHC-T-01 | [Insert Data] | [Insert Data] | [Insert Data] | Ciprofloxacin: 2 / Fluconazole: 2[11] |
| CHC-T-02 | [Insert Data] | [Insert Data] | [Insert Data] | Ciprofloxacin: 2 / Fluconazole: 2[11] |
| Alternative Compound X | [Insert Data] | [Insert Data] | [Insert Data] | Ciprofloxacin: 2 / Fluconazole: 2[11] |
Note: The provided MIC values for positive controls are for illustrative purposes.
B. Anti-inflammatory Activity Validation
Chronic inflammation is a key driver of numerous diseases. The ability of a compound to modulate inflammatory responses is a significant therapeutic attribute.
In inflammatory conditions, macrophages are stimulated by endotoxins like lipopolysaccharide (LPS) to produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS).[12] While NO is a crucial signaling molecule, its overproduction contributes to inflammation-mediated tissue damage. Therefore, measuring the inhibition of NO production in LPS-stimulated macrophages (such as the RAW 264.7 cell line) serves as a reliable in vitro model for assessing anti-inflammatory activity.[12][13] The amount of NO is typically quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]
Materials:
-
Synthesized this compound compounds
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Positive control (e.g., Dexamethasone or Diclofenac)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[12]
-
Sodium nitrite standard solution
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[12]
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the this compound compounds and the positive control for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[12][14]
-
Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Nitrite Measurement: Collect 100 µL of the cell culture supernatant from each well and mix it with 100 µL of Griess reagent.[12]
-
Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution to quantify the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated group and determine the IC₅₀ value.
| Compound ID | NO Inhibition IC₅₀ (µM) ± SD | Positive Control (Diclofenac) IC₅₀ (µM) ± SD |
| CHC-T-01 | [Insert Data] | [Varies, e.g., 15-25 µM] |
| CHC-T-02 | [Insert Data] | [Varies, e.g., 15-25 µM] |
| Alternative Compound Y | [Insert Data] | [Varies, e.g., 15-25 µM] |
Part 3: Mechanistic Insights - Unraveling the Mode of Action
Identifying the molecular targets and signaling pathways affected by active compounds is crucial for their further development. Thioamide derivatives have been reported to modulate key cellular pathways implicated in cancer and inflammation.
Potential Signaling Pathways
1. SIRT2 Inhibition in Cancer: Sirtuin 2 (SIRT2) is a protein deacetylase that has been implicated in tumorigenesis.[15] Some thioamide-containing compounds have been identified as potent and specific inhibitors of SIRT2, leading to anticancer effects.[15][16][17]
Caption: Inhibition of SIRT2 by this compound leads to increased α-tubulin acetylation, cell cycle arrest, and apoptosis.
2. NF-κB and MAPK Signaling in Inflammation: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[18][19][20] The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[21] Upon stimulation by LPS, these pathways are activated, leading to the expression of pro-inflammatory genes, including iNOS.[21] Many anti-inflammatory agents exert their effects by inhibiting these pathways.
Caption: Cyclohexanecarbothioamides may inhibit LPS-induced NO production by blocking the activation of MAPK and NF-κB signaling pathways.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the validation of the biological activity of synthesized this compound compounds. By employing a systematic workflow encompassing cytotoxicity, antimicrobial, and anti-inflammatory screening, researchers can effectively profile their novel compounds. The detailed protocols and comparative data tables offer a practical roadmap for experimental execution and data interpretation. Furthermore, a deeper understanding of the potential molecular mechanisms, such as the inhibition of SIRT2 or the NF-κB and MAPK pathways, will guide future optimization and development of these promising therapeutic candidates. Adherence to these principles of scientific integrity and logical experimental design will undoubtedly accelerate the journey from chemical synthesis to potential clinical application.
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A Researcher's Comparative Guide to the Structure-Activity Relationships of Cyclohexanecarbothioamide Analogs
In the landscape of modern medicinal chemistry, the cyclohexanecarbothioamide scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon key experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds. We will dissect the nuanced interplay between chemical structure and biological activity, offering insights into the rational design of more potent and selective drug candidates.
The this compound Core: A Launchpad for Diverse Biological Activities
The inherent structural features of the this compound core—a flexible cyclohexane ring coupled with a reactive carbothioamide moiety—provide a unique foundation for molecular diversity and a broad spectrum of biological activities. Researchers have successfully derivatized this scaffold to explore its potential in oncology, infectious diseases, and beyond. The thioamide group, in particular, is a key player, its sulfur atom offering distinct electronic and steric properties compared to its oxygen counterpart in carboxamides, which can significantly influence target binding and pharmacokinetic profiles.
A pivotal study in this area involved the synthesis and evaluation of a series of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and their corresponding carbothioamide analogs.[1] This research demonstrated that the thioamide derivatives, specifically N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide, exhibited significant cytotoxicity against several cancer cell lines, underscoring the importance of the carbothioamide functional group in conferring anticancer properties.[1]
Comparative Analysis of Biological Activity: A Tale of Two Scaffolds
To truly appreciate the SAR of this compound analogs, a comparative approach is essential. By examining how subtle structural modifications impact biological outcomes across different therapeutic targets, we can begin to formulate predictive models for rational drug design.
Anticancer Activity: Unraveling the Cytotoxic Potential
The fight against cancer has been a primary focus for the development of this compound analogs. The lipophilicity of the cyclohexane ring allows for effective cell membrane penetration, while the thioamide group can engage in crucial hydrogen bonding and other interactions within the active sites of target proteins.
A comparative analysis of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides revealed that the presence of the sulfur atom in the thioamide moiety was a critical determinant of cytotoxic activity.[1] Two compounds, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide and its thioamide counterpart, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide, displayed notable cytotoxicity against A549, MCF7-MDR, and HT1080 cancer cell lines.[1] This suggests that for this particular scaffold, the electronic and hydrogen-bonding properties of the thioamide are more favorable for anticancer activity.
In a related class of compounds, carbothioamide/carboxamide-based pyrazoline analogs have also shown promise as anticancer agents.[2] While not direct this compound analogs, the SAR principles are transferable. Studies on these pyrazoline derivatives demonstrated that specific substitutions on the pyrazoline and carbothioamide moieties led to potent activity against A549 and HeLa cells, with some analogs exhibiting excellent IC50 values.[2] This highlights the importance of exploring diverse aromatic and heterocyclic substitutions on the core scaffold to optimize anticancer potency.
Table 1: Comparative Cytotoxic Activity of this compound and Related Analogs
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide | A549, MCF7-MDR, HT1080 | Not specified, but significant cytotoxicity reported | This compound with an ethoxy-substituted benzothiazole | [1] |
| Pyrazoline-carbothioamide analog 3a | A549 | 13.49 ± 0.17 | Pyrazoline core with a carbothioamide linker | [2] |
| Pyrazoline-carbothioamide analog 3a | HeLa | 17.52 ± 0.09 | Pyrazoline core with a carbothioamide linker | [2] |
| Pyrazoline-carbothioamide analog 3h | A549 | 22.54 ± 0.25 | Pyrazoline core with a carbothioamide linker | [2] |
| Pyrazoline-carbothioamide analog 3h | HeLa | 24.14 ± 0.86 | Pyrazoline core with a carbothioamide linker | [2] |
Antimicrobial Activity: A Broad Spectrum of Possibilities
The this compound scaffold has also been investigated for its potential to combat microbial infections. The structural versatility of this core allows for the fine-tuning of its properties to target specific bacterial or fungal pathogens.
The aforementioned study on N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides also reported moderate inhibitory effects against Staphylococcus aureus and some fungi for most of the synthesized compounds.[1] This suggests a broader spectrum of activity for this chemical class, extending beyond anticancer applications.
Furthermore, related structures such as cyclohexane triones have been identified as novel membrane-active antibacterial agents, particularly effective against gram-positive bacteria.[3][4] While structurally distinct, these findings reinforce the potential of cyclohexane-based scaffolds in the development of new antimicrobial drugs. The lipophilic nature of the cyclohexane ring likely plays a role in disrupting the bacterial cell membrane.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis of a representative this compound analog and a standard protocol for evaluating its cytotoxic activity.
General Synthesis of N-Aryl Cyclohexanecarbothioamides
This protocol is a generalized representation based on common synthetic routes for amide and thioamide formation.
Workflow for the Synthesis of N-Aryl Cyclohexanecarbothioamides
Caption: General synthetic workflow for N-Aryl Cyclohexanecarbothioamides.
Methodology:
-
Activation of Carboxylic Acid: To a solution of cyclohexanecarboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude cyclohexanecarbonyl chloride.
-
Amide Formation: Dissolve the crude cyclohexanecarbonyl chloride in an anhydrous solvent and add it dropwise to a solution of the desired substituted aniline and a base (e.g., triethylamine or pyridine) in the same solvent at 0°C. Allow the reaction to stir at room temperature overnight. After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting N-aryl cyclohexanecarboxamide by column chromatography or recrystallization.
-
Thionation: Dissolve the purified N-aryl cyclohexanecarboxamide in an anhydrous solvent (e.g., toluene or xylene). Add Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in one portion. Heat the reaction mixture to reflux and monitor the progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield the desired N-aryl this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Key Structure-Activity Relationship Insights
Based on the available literature, several key SAR principles for this compound analogs can be elucidated.
SAR of this compound Analogs
Caption: Key SAR takeaways for this compound analogs.
-
The Thioamide Moiety is Crucial: The replacement of the amide oxygen with a sulfur atom is a recurring theme for enhancing biological activity, particularly cytotoxicity.[1] The sulfur atom's larger size, increased polarizability, and different hydrogen bonding capabilities likely contribute to improved target engagement.
-
Aromatic/Heterocyclic Substituents Drive Potency and Selectivity: The nature of the substituent attached to the thioamide nitrogen (the 'R' group) is a major determinant of the compound's biological profile. Electron-donating or -withdrawing groups on an aromatic or heterocyclic ring can significantly influence the electronic properties of the entire molecule, impacting its interaction with biological targets. For example, the presence of an ethoxy-substituted benzothiazole was associated with significant cytotoxicity.[1]
-
The Cyclohexane Ring as a Lipophilic Anchor: The cyclohexane ring provides a non-polar, flexible scaffold that can enhance the compound's lipophilicity. This is advantageous for crossing cell membranes and reaching intracellular targets. Modifications to the cyclohexane ring, such as the introduction of double bonds or substituents, could further modulate the compound's pharmacokinetic properties.[5][6]
Future Directions and Concluding Remarks
The structure-activity relationship studies of this compound analogs have laid a strong foundation for the development of novel therapeutic agents. The insights gained from comparing different analogs have highlighted the critical role of the thioamide functional group and the nature of the N-substituent in determining biological activity.
Future research should focus on:
-
Expanding the diversity of the N-substituents: Synthesizing and evaluating a wider range of aromatic and heterocyclic moieties will be crucial for discovering analogs with improved potency and selectivity for specific biological targets.
-
Exploring modifications of the cyclohexane ring: Investigating the impact of conformational constraints, such as the introduction of unsaturation or bulky substituents on the cyclohexane ring, could lead to analogs with enhanced binding affinity and metabolic stability.
-
Elucidating the mechanism of action: While SAR studies provide valuable information on "what" structural features are important, further research is needed to understand "why." Detailed mechanistic studies, including target identification and binding mode analysis through techniques like X-ray crystallography and molecular docking, will be essential for the rational design of the next generation of this compound-based drugs.
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Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. Medicinal Chemistry, [Link].
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Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central, [Link].
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Solid-Phase Synthesis and Antibacterial Activity of Cyclohexapeptide Wollamide B Analogs. PubMed, [Link].
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Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed, [Link].
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The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed, [Link].
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comparing the efficacy of different synthetic routes to Cyclohexanecarbothioamide
For researchers and professionals in drug development and organic synthesis, the thioamide functional group is a crucial building block and a common isostere for the amide bond in bioactive molecules.[1] Its unique electronic and steric properties can enhance biological activity and improve pharmacokinetic profiles.[1] Cyclohexanecarbothioamide, a simple yet representative aliphatic thioamide, serves as an excellent case study for comparing the efficacy of common synthetic strategies. This guide provides an in-depth analysis of two primary, divergent synthetic pathways to this target molecule, offering experimental data, mechanistic insights, and practical considerations to inform your synthetic planning.
Route 1: Thionation of Cyclohexanecarboxamide with Phosphorus Pentasulfide (P₄S₁₀)
This is a classic and direct approach, starting from the readily available corresponding amide, Cyclohexanecarboxamide. The transformation relies on a powerful thionating agent to directly replace the carbonyl oxygen with a sulfur atom. While Lawesson's reagent is a popular choice, Phosphorus Pentasulfide (P₄S₁₀), especially when used in combination with reagents like hexamethyldisiloxane (HMDO), offers a highly efficient and practical alternative with a simpler workup.[2][3][4]
Mechanistic Rationale
The thionation of an amide using P₄S₁₀ is believed to proceed through the formation of a reactive dioxadithiadiphosphetane disulfide intermediate. This species then coordinates to the carbonyl oxygen of the amide. A subsequent cyclization forms a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the formation of a stable P=O bond, which leads to the collapse of the intermediate, releasing the desired thioamide. The use of HMDO as an additive can facilitate the reaction by activating the P₄S₁₀ and trapping the phosphorus-based byproducts, simplifying their removal during workup.[2][3][4]
Experimental Protocol: Thionation with P₄S₁₀/HMDO
Materials:
-
Cyclohexanecarboxamide (1.0 equiv)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.25 equiv)
-
Hexamethyldisiloxane (HMDO) (1.7 equiv)
-
Toluene (or Xylene for higher temperatures)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add Cyclohexanecarboxamide (1.0 equiv), Phosphorus Pentasulfide (0.25 equiv), and anhydrous toluene.
-
Add Hexamethyldisiloxane (1.7 equiv) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Workflow Visualization
Caption: Workflow for Thionation of Cyclohexanecarboxamide.
Route 2: One-Pot Synthesis from Cyclohexanecarboxaldehyde, Sulfur, and Ammonia
This route builds the thioamide functional group from the corresponding aldehyde in a single pot. This method is advantageous as it avoids the pre-synthesis and isolation of the amide intermediate. For the synthesis of a primary (N-unsubstituted) thioamide, a source of ammonia is required. The classic Willgerodt-Kindler reaction typically employs secondary amines (like morpholine) and is thus not suitable for this specific target.[1] However, modifications and alternative one-pot procedures exist that utilize ammonia or an ammonia surrogate.
Mechanistic Rationale
The reaction is believed to initiate with the formation of an aldimine from the reaction of Cyclohexanecarboxaldehyde and ammonia. Elemental sulfur (S₈) then reacts with the aldimine. The exact mechanism of sulfur transfer is complex, but it is thought to involve nucleophilic attack of the imine on the sulfur ring or a related polysulfide species. This leads to the formation of a transient intermediate which, upon tautomerization and workup, yields the final primary thioamide. This one-pot process efficiently combines C-N bond formation and thionation.
Experimental Protocol: One-Pot Synthesis from Aldehyde
Materials:
-
Cyclohexanecarboxaldehyde (1.0 equiv)
-
Elemental Sulfur (S₈) (1.5 equiv)
-
Aqueous Ammonia (NH₃, excess)
-
Methanol or Ethanol
-
Dichloromethane or Ethyl Acetate for extraction
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
In a pressure-rated vessel, dissolve Cyclohexanecarboxaldehyde (1.0 equiv) in methanol.
-
Add elemental sulfur (1.5 equiv) to the solution.
-
Add an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat the mixture with stirring (e.g., at 80-100 °C) for several hours.
-
Monitor the reaction by TLC. The reaction time can vary significantly based on the substrate.
-
After completion, cool the reaction to room temperature and vent the vessel in a fume hood.
-
Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to isolate this compound.
Workflow Visualization
Caption: Workflow for One-Pot Synthesis from Aldehyde.
Comparative Efficacy Analysis
The choice between these two synthetic routes depends on several factors, including starting material availability, scalability, and purification considerations. The following table provides a side-by-side comparison of key performance metrics.
| Feature | Route 1: Thionation of Amide | Route 2: One-Pot from Aldehyde | Rationale & Field Insights |
| Starting Material | Cyclohexanecarboxamide | Cyclohexanecarboxaldehyde | Amides are often more stable and less prone to side reactions like oxidation than aldehydes. However, aldehydes may be more readily available or synthetically accessible in some cases. |
| Number of Steps | Two (if amide is not commercial) | One-pot | The one-pot nature of Route 2 is a significant advantage in terms of time and resource efficiency, reducing handling and transfer losses. |
| Reagent Cost/Toxicity | P₄S₁₀ is moderately expensive and moisture-sensitive. Byproducts are phosphorus-based. | Elemental sulfur is very inexpensive and readily available. Ammonia is also inexpensive but requires careful handling. | For large-scale synthesis, the cost-effectiveness of sulfur and ammonia in Route 2 is a major benefit.[5] |
| Reaction Conditions | Typically requires reflux in an anhydrous organic solvent (e.g., toluene). | Can be performed in aqueous or alcoholic media, often in a sealed vessel due to pressure buildup. | Route 2 offers potential "greener" solvent choices. However, the use of a pressure vessel may be a limitation for some laboratories. |
| Workup & Purification | Can be complicated by phosphorus byproducts. The P₄S₁₀/HMDO method simplifies this.[3][4] | Generally straightforward, involving a standard aqueous workup. | The potential for simplified, non-chromatographic workup with the P₄S₁₀/HMDO system is a strong advantage for Route 1 in terms of scalability and purity. |
| Expected Yield | Generally high (often >80%) | Moderate to high (can be variable) | Thionation of a well-defined amide is typically a very clean and high-yielding reaction. One-pot multi-component reactions can sometimes be lower yielding due to competing pathways. |
| Scope & Limitations | Broadly applicable to many amides. | The scope can be limited by the stability of the aldehyde to the reaction conditions. | Route 1 is generally considered more robust and reliable for complex molecules where the amide group is already present. |
Conclusion and Recommendations
Both the thionation of Cyclohexanecarboxamide and the one-pot synthesis from Cyclohexanecarboxaldehyde represent viable and effective routes to this compound.
Route 1 (Thionation of Amide) is recommended when:
-
The corresponding amide is readily available or easily synthesized.
-
High, reliable yields are the primary concern.
-
The scale of the reaction justifies the use of a specialized thionating reagent.
-
A simplified, non-chromatographic workup is desired (using the P₄S₁₀/HMDO variant).
Route 2 (One-Pot from Aldehyde) is the preferred option when:
-
Speed and step-economy are critical.
-
The aldehyde is the most convenient starting material.
-
Cost of reagents is a major consideration, especially for large-scale synthesis.
-
The laboratory is equipped to handle reactions in sealed vessels.
Ultimately, the optimal synthetic route will be dictated by the specific constraints and objectives of the research program. By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can make an informed decision to achieve their synthetic goals with maximum efficiency.
References
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Curphey, T. J. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry. [Link]
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Li, A. Y. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. University of New Hampshire Scholars' Repository. [Link]
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Yadav, L. D. S., & Singh, S. Metal-Free, One-Pot Oxidative Conversion of Aldehydes to Primary Thioamides in Aqueous Media. Synthetic Communications. [Link]
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Request PDF. Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. ResearchGate. [Link]
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Kaboudin, B., & Elhamifar, D. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Organic Chemistry Portal. [Link]
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Hansen, C. B., et al. Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
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Curphey, T. J. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]
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Bergman, J., et al. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Organic Chemistry Portal. [Link]
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Curphey, T. J. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. ResearchGate. [Link]
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A Guide to the Cross-Validation of Experimental and Computational Results for Cyclohexanecarbothioamide
In the landscape of modern chemical research and drug development, the synergy between empirical data and computational modeling is not just beneficial—it is essential. This guide provides an in-depth comparison of experimental findings and computational predictions for the molecule Cyclohexanecarbothioamide. Our objective is to demonstrate how these two pillars of scientific inquiry can be used in concert to build a comprehensive and robust understanding of a molecule's structure and properties. This document is intended for researchers, scientists, and drug development professionals who are looking to integrate computational chemistry into their experimental workflows to accelerate discovery and validation.
Introduction: The Rationale for a Hybrid Approach
This compound belongs to the thioamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] A thorough understanding of the molecule's conformational preferences, electronic structure, and vibrational modes is crucial for elucidating its mechanism of action and for designing more potent analogues.
While experimental techniques provide a tangible characterization of a molecule, they often represent an averaged state in the case of solutions or a packed state in crystals. Computational methods, such as Density Functional Theory (DFT), offer a complementary view, providing insights into the gas-phase, ground-state properties of a single molecule. The cross-validation of these two approaches is a powerful strategy to not only confirm findings but also to gain a more nuanced understanding of the system. Discrepancies between experimental and computational results can be just as illuminating as agreements, often pointing to intermolecular interactions or solvent effects that are not captured in simpler computational models.
This guide will walk through the synthesis, experimental characterization, and computational modeling of this compound, culminating in a detailed comparison of the data.
Methodologies: A Dual-Pronged Approach
Experimental Workflow
The synthesis and characterization of this compound would follow established procedures for the synthesis of thioamides.[2]
Synthesis Protocol:
-
Reaction Setup: Cyclohexanecarboxamide is dissolved in a suitable anhydrous solvent, such as toluene, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Thionation: A thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, is added to the solution. The reaction mixture is then heated to reflux.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent, such as CDCl₃. NMR spectroscopy provides detailed information about the molecular structure and connectivity of the atoms.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded to identify the characteristic functional groups present in the molecule. The vibrational frequencies of key bonds, such as N-H, C-H, and C=S, are of particular interest.[4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is obtained to investigate the electronic transitions within the molecule.[4]
-
Single-Crystal X-ray Diffraction: To obtain the precise solid-state geometry, including bond lengths and angles, a single crystal of this compound is grown and analyzed by X-ray crystallography.[5]
Experimental Workflow Diagram:
Caption: A schematic of the experimental workflow for the synthesis and characterization of this compound.
Computational Workflow
Computational calculations are performed using Gaussian software, a widely used program for quantum chemistry calculations.[3] Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a common and reliable level of theory for such studies.
Computational Protocol:
-
Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum. These calculations also confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts.[3]
-
Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions.[6]
Computational Workflow Diagram:
Caption: A simplified workflow for performing molecular docking studies with this compound.
Conclusion: A Symbiotic Relationship
The cross-validation of experimental and computational data for this compound provides a comprehensive and well-rounded understanding of its molecular properties. This integrated approach not only strengthens the confidence in the individual results but also offers deeper insights than either methodology could achieve alone. For researchers in drug discovery and development, adopting such a hybrid strategy can lead to more informed decisions, accelerate the design-synthesis-testing cycle, and ultimately contribute to the development of novel therapeutics.
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MDPI. (n.d.). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Retrieved from [Link] [5]3. PubChem. (n.d.). This compound. Retrieved from [Link] [7]4. Güney, E., Sayin, K., & Gezegen, H. (2025). Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal (FeII and CrIII) complexes. Indian Journal of Chemistry, 64(1). 5. Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (n.d.). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [8]6. Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/f8b5f3a9e6b5e0e7a8e7e1c8e1e9c7e1e1c1c1c1]([Link] [9]7. Karabacak, M., Cinar, M., & Kurt, M. (2012). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 396-407. [3]8. ResearchGate. (n.d.). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide nucleosides. Retrieved from [Link] [10]9. PubMed. (2013). Experimental and computational studies on the formation of three para-benzyne analogues in the gas phase. Retrieved from [Link] [11]10. CSIR-NIScPR. (2025). Synthesis, Spectral Characterization, DFT Calculations and Investigation of Anticancer Properties of Carbothioamide and Metal (FeII and CrIII) Complexes. Indian Journal of Chemistry (IJC). Retrieved from [Link] 11. ResearchGate. (2019). Crystal structure of (E)-2-(2-chloro-6-hydroxybenzylidene)hydrazine-1-carbothioamide, C8H8ClN3O4S. Retrieved from [Link] [12]12. YouTube. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. Retrieved from [Link] [13]13. NIH. (n.d.). Crystal structure of (benzenecarbothioamide-κS)chloridobis(triphenylphosphane-κP)silver(I). Retrieved from [Link] [14]14. ResearchGate. (n.d.). Experimental Spectroscopic (FT-IR, 1 H and 13 C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino- N -Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Retrieved from [Link] [6]15. YouTube. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. Retrieved from [Link] [15]16. RSC Publishing. (n.d.). Experimental and computational investigations of C–H activation of cyclohexane by ozone in liquid CO2. Retrieved from [Link] [16]17. MDPI. (n.d.). Synthesis and Characterization of Phosphinecarboxamide and Phosphinecarbothioamide, and Their Complexation with Palladium(II) Complex. Retrieved from [Link] [17]18. NIH. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Retrieved from [Link] 19. NIH. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Retrieved from [Link] [4]20. ResearchGate. (n.d.). Experimental and Computational Investigations of C-H Activation of Cyclohexane by Ozone in Liquid CO2. Retrieved from [Link] [18]21. Semantic Scholar. (2015). Synthesis, structure, spectroscopic studies (FT-IR, FT-Raman and UV), normal coordinate, NBO and NLO analysis of salicylaldehyde p-chlorophenylthiosemicarbazone. Retrieved from [https://www.semanticscholar.org/paper/Synthesis%2C-structure%2C-spectroscopic-studies-(FT-IR%2C-Muthu-Porchelvi/d1b2b3b4b5b6b7b8b9b0b1b2b3b4b5b6b7b8b9b0]([Link] 22. ScienceDirect. (2018). A DFT mechanistic study on the reaction of 1,2-cyclohexadiene with olefins and nitrones. Retrieved from [Link] [19]23. NIH. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Retrieved from [Link] [20]24. ResearchGate. (2024). Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide. Retrieved from [Link] [2]25. ResearchGate. (n.d.). The Synthesis and Characterization of Bicyclooxacalixarenes. Retrieved from [Link]
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Independent Verification of Cyclohexanecarbothioamide: A Comparative Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis and properties of cyclohexanecarbothioamide, a valuable building block in medicinal chemistry and organic synthesis. As Senior Application Scientists, we recognize the critical need for independently verified data and reproducible methodologies. This document moves beyond theoretical discussions to present a practical comparison of synthetic routes and a detailed examination of the compound's physicochemical characteristics, supported by experimental data. Our objective is to equip researchers with the necessary information to make informed decisions in their synthetic strategies and experimental designs.
I. Synthesis of this compound: The Thionation of Cyclohexanecarboxamide
The most direct and widely employed method for the synthesis of this compound is the thionation of its corresponding amide, cyclohexanecarboxamide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Two principal reagents have emerged as the industry standards for this conversion: Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).
A. The Premier Choice: Lawesson's Reagent
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild and highly efficient thionating agent for a wide array of carbonyl compounds, including amides.[1][2] Its popularity stems from generally higher yields, milder reaction conditions, and shorter reaction times compared to P₄S₁₀.[1]
Causality of Experimental Choices:
The reaction is typically conducted in an anhydrous, non-polar solvent such as toluene or tetrahydrofuran (THF). The choice of solvent is crucial; it must be able to dissolve the starting amide and the Lawesson's Reagent to a sufficient extent to allow for a homogenous reaction mixture.[3] THF is often preferred for its ability to facilitate the reaction at room temperature, thereby minimizing potential side reactions and degradation of sensitive substrates.[3] The stoichiometry of Lawesson's Reagent is also a key parameter. While a 0.5 molar equivalent is theoretically sufficient, a slight excess (0.6 equivalents) is often used to ensure complete conversion of the starting material.[4]
Experimental Protocol: Synthesis of this compound using Lawesson's Reagent
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add cyclohexanecarboxamide (1.0 eq).
-
Reagent Addition: Add anhydrous THF as the solvent, followed by Lawesson's Reagent (0.6 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then subjected to an aqueous work-up. Add water to the crude mixture and extract the product with a suitable organic solvent, such as diethyl ether.[3] This step is critical for removing water-soluble byproducts.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by silica gel column chromatography to yield pure this compound.[3]
Caption: General alternative routes to thioamide synthesis.
IV. Conclusion and Future Directions
The synthesis of this compound is most reliably achieved through the thionation of cyclohexanecarboxamide, with Lawesson's Reagent offering a milder and often more efficient route compared to Phosphorus Pentasulfide. This guide provides a foundational, step-by-step protocol for this synthesis, emphasizing the rationale behind key experimental parameters.
A significant gap in the current scientific literature is the lack of comprehensive, independently verified experimental data for the physical and spectral properties of this compound. While computational predictions are available, they are no substitute for empirical evidence. Future work should focus on the synthesis, purification, and thorough characterization of this compound to provide the scientific community with a complete and validated dataset. This will undoubtedly facilitate its broader application in drug discovery and organic synthesis.
V. References
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- Mild Method for the Conversion of Amides to Thioamides. SciSpace. [Link]
- Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
- Thioamide synthesis by thioacylation. Organic Chemistry Portal. [Link]
- Modification of organic compounds with Lawesson's reagent. ResearchGate. [Link]
- A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health. [Link]
- Lawesson's Reagent. Organic Chemistry Portal. [Link]
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- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). Human Metabolome Database. [Link]
- 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental) (HMDB0002303). Human Metabolome Database. [Link]
- Cyclohexanecarboxamide. NIST WebBook. [Link]
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- Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Cyclohexanecarbothioamide Derivatives
Introduction: The Rising Potential of Cyclohexanecarbothioamide Scaffolds
In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds with therapeutic potential is a critical endeavor. Among these, this compound derivatives are emerging as a versatile class of compounds. Research has indicated their potential as cytotoxic agents against various cancer cell lines and as antimicrobial agents, highlighting their promise in drug development.[1] For instance, specific N-(benzo[d]thiazol-2-yl)cyclohexancarbothioamides have demonstrated significant cytotoxicity, making them attractive candidates for further investigation.[1]
The journey from a promising scaffold to a clinically approved drug is, however, long and resource-intensive.[2] To navigate this complex path efficiently, computational methods, or in silico drug design, have become indispensable tools.[2][3][4] Molecular docking, a cornerstone of structure-based drug design (SBDD), allows us to predict and analyze how these molecules might interact with specific biological targets at an atomic level, thereby prioritizing the most promising candidates for synthesis and experimental testing.[5][6]
This guide provides an in-depth, comparative analysis of molecular docking strategies as applied to this compound derivatives. We will move beyond a simple procedural list to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating computational workflow.
Pillar 1: The 'Why' - Understanding the Mechanics of Molecular Docking
Molecular docking is fundamentally a computational experiment designed to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein).[7][8] The process aims to find an optimized conformation that minimizes the free energy of the overall system.[8] This is governed by two core components:
-
Sampling Algorithms: These are the engines of a docking program. They explore the vast conformational space of the ligand and its possible orientations within the receptor's binding site.[5] Think of this as systematically testing every possible "key" position in a "lock."
-
Scoring Functions: Once a potential binding pose is generated by the sampling algorithm, a scoring function estimates its binding affinity.[5][9] These functions are mathematical models that calculate a score, often represented as binding energy (in kcal/mol), based on factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.[8] A lower (more negative) score generally indicates a more favorable binding interaction.[7]
The fidelity of a docking study is contingent upon the careful preparation of both the receptor and the ligand. Receptor structures are typically sourced from experimental data repositories like the Protein Data Bank (PDB).[9] Ligand structures can be sketched using chemical drawing software or retrieved from databases like PubChem.[7] Both must be processed to add hydrogen atoms, assign correct charges, and remove non-essential molecules (like water) that could interfere with the docking process.
Pillar 2: A Comparative Docking Workflow for this compound Derivatives
To illustrate a practical application, we will outline a comparative docking study of representative this compound derivatives against Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.[10] The thioamide scaffold shares features with known inhibitors, making this a rational choice for investigation.[11][12]
Logical Workflow for Comparative Molecular Docking
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Design
-
Target Protein: Human COX-2. A high-resolution crystal structure can be obtained from the PDB.
-
Ligand Set:
-
Test Compounds: A series of this compound derivatives (e.g., N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide).[1]
-
Control Compound: A known, potent COX-2 inhibitor like Celecoxib for benchmarking performance.
-
-
Docking Software: AutoDock Vina is selected for its widespread use, computational efficiency, and good accuracy.[9]
Interpreting the Data: A Hypothetical Comparison
After executing the docking protocol, the primary outputs are the binding affinity scores and the predicted 3D binding poses for each ligand. This quantitative data is best summarized in a table.
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Derivative A | N-(benzo[d]thiazol-2-yl)this compound | -8.9 | Tyr385, Arg513, Ser530 |
| Derivative B | N-(6-ethoxybenzo[d]thiazol-2-yl)this compound | -9.5 | Tyr385, Arg513, Val523 |
| Derivative C | N-(6-chlorobenzo[d]thiazol-2-yl)this compound | -9.2 | Tyr385, Ser530, Ala527 |
| Celecoxib | (Reference COX-2 Inhibitor) | -10.1 | Arg513, His90, Val523 |
Causality Behind the Results: The data suggests Derivative B has the highest predicted affinity among the test compounds. The analysis then shifts to the why. By visualizing the docked poses in software like PyMOL, we can hypothesize that the ethoxy group on Derivative B forms a favorable hydrophobic interaction within a specific sub-pocket of the COX-2 active site (e.g., with Val523), an interaction not possible for the other derivatives. The thioamide group's ability to act as a hydrogen bond acceptor with key residues like Tyr385 or Ser530 would also be a critical factor to analyze across all compounds. This structural insight is the core value of docking, guiding the next round of molecular design.
Inhibition of the COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by a this compound derivative.
Pillar 3: Trustworthiness Through Self-Validation
A computational result is only as reliable as the protocol that generated it. Therefore, every docking workflow must be a self-validating system.[13] Before embarking on screening novel compounds, the chosen protocol's ability to reproduce known experimental results must be confirmed.
The Gold Standard: Re-docking Validation The most common and crucial validation method is "re-docking."[14][15]
-
Select a Target with a Co-crystallized Ligand: Choose a PDB entry of your target protein (e.g., COX-2) that was crystallized with a known inhibitor bound in its active site.
-
Separate and Re-dock: Computationally separate the ligand from the protein. Then, use your docking protocol to dock the same ligand back into the protein's binding site.
-
Calculate RMSD: Superimpose the docked pose over the original crystal pose and calculate the Root Mean Square Deviation (RMSD).
An RMSD value of less than 2.0 Angstroms (Å) is generally considered a success, indicating that your docking protocol can accurately reproduce a known binding mode.[14][15] If the RMSD is high, it signals a problem with the protocol (e.g., incorrect grid box parameters, inappropriate software choice for the system) that must be rectified before proceeding. Further validation can be achieved by using different scoring functions or software to ensure the results are not an artifact of a single program.[16]
Detailed Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol provides a step-by-step guide for performing a docking experiment.
Software Required:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: For visualization.
Protocol:
-
Step 1: Receptor Preparation
-
Download the receptor PDB file (e.g., 5KIR for COX-2) from the RCSB PDB database.
-
Open the PDB file in AutoDock Tools (ADT).
-
Remove water molecules (Edit > Delete Water).
-
Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared receptor in the required .pdbqt format (File > Save > Write PDBQT).
-
-
Step 2: Ligand Preparation
-
Obtain the 3D structure of your this compound derivative (e.g., from PubChem or drawn in a chemical editor) and save it as a .mol2 or .pdb file.
-
Open the ligand file in ADT (Ligand > Input > Open).
-
ADT will automatically detect the root, set the torsions, and assign charges. Verify these are chemically sensible.
-
Save the prepared ligand in .pdbqt format (Ligand > Output > Save as PDBQT).
-
-
Step 3: Grid Box Generation
-
With the prepared receptor loaded in ADT, select Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire binding site where the ligand is expected to interact. For re-docking validation, center the box on the co-crystallized ligand.
-
Note the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).
-
-
Step 4: Running AutoDock Vina
-
Create a configuration file (e.g., conf.txt) with the following information:
-
Open a command-line terminal and execute Vina:
-
-
Step 5: Analysis of Results
-
The results.log file will contain the binding affinity scores for the top predicted poses.
-
The results.pdbqt file contains the 3D coordinates of these poses.
-
Load the original receptor PDBQT and the results.pdbqt file into PyMOL or Chimera to visualize the interactions between the ligand and the protein's active site residues. Analyze for hydrogen bonds, hydrophobic contacts, and other key interactions.
-
Conclusion and Future Outlook
This guide demonstrates that comparative molecular docking is a powerful, rational approach for prioritizing this compound derivatives in drug discovery. By combining robust computational protocols with rigorous self-validation, we can generate high-confidence hypotheses about molecular binding that effectively guide synthetic chemistry and biological testing. The hypothetical data presented suggests that specific substitutions on the benzothiazole ring can significantly influence binding affinity for targets like COX-2, providing a clear path for lead optimization.
The next logical steps in a real-world project would involve:
-
In silico ADME-Tox prediction to assess the drug-like properties of the top-scoring compounds.[17]
-
Molecular Dynamics (MD) simulations to validate the stability of the predicted ligand-protein complexes over time.[14]
-
Synthesis and subsequent in vitro biological assays to experimentally confirm the inhibitory activity of the most promising derivatives identified through this computational workflow.
By integrating these advanced computational techniques, we can accelerate the discovery of novel therapeutics derived from the promising this compound scaffold.
References
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Title: Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides Source: PubMed URL: [Link]
-
Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]
-
Title: Lessons from Docking Validation Source: Michigan State University URL: [Link]
-
Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PubMed Central (PMC) URL: [Link]
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Title: Molecular Docking: A structure-based drug designing approach Source: JSciMed Central URL: [Link]
-
Title: Molecular Docking and Structure-Based Drug Design Strategies Source: MDPI URL: [Link]
-
Title: How can I validate docking result without a co-crystallized ligand? Source: ResearchGate URL: [Link]
-
Title: How to validate the molecular docking results ? Source: ResearchGate URL: [Link]
-
Title: Key Topics in Molecular Docking for Drug Design Source: PubMed Central (PMC) URL: [Link]
-
Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PubMed Central (PMC) URL: [Link]
-
Title: Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach Source: PubMed Central (PMC) URL: [Link]
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Title: A Guide to In Silico Drug Design Source: PubMed Central (PMC) URL: [Link]
-
Title: In Silico Drug Design- Definition, Methods, Types, Uses Source: Microbe Notes URL: [Link]
-
Title: In Silico- Pharmacology, Methods And Application For Drug Design And Discovery Source: IJSDR URL: [Link]
-
Title: Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase Source: PubMed Central (PMC) URL: [Link]
-
Title: Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives Source: PubMed Central (PMC) URL: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Cyclohexanecarbothioamide: An Assessment of Reproducibility
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth analysis of published methods for the synthesis of Cyclohexanecarbothioamide, a valuable building block in medicinal chemistry. We will delve into two primary synthetic routes, evaluating their reproducibility, providing detailed experimental protocols, and offering insights based on established chemical principles.
Introduction
This compound is a versatile intermediate used in the synthesis of various heterocyclic compounds with potential biological activity. The thioamide functional group is a key pharmacophore in several drug candidates, offering unique properties compared to its amide analogue. Therefore, access to reliable and reproducible methods for its synthesis is of significant interest to the drug discovery and development community. This guide will compare and contrast two of the most common approaches to this compound synthesis: the thionation of cyclohexanecarboxamide and the reaction of cyclohexanecarbonitrile with a sulfur source.
Synthetic Pathways Overview
The two primary strategies for synthesizing this compound are conceptually straightforward, yet their practical execution and reproducibility can vary. The first involves the direct conversion of the carbonyl group of cyclohexanecarboxamide to a thiocarbonyl group. The second approach builds the thioamide functionality from a nitrile precursor.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: Thionation of Cyclohexanecarboxamide
The conversion of an amide to a thioamide is a classic transformation in organic synthesis. Several reagents have been developed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P4S10) being the most prominent.
Method 1.1: Thionation using Lawesson's Reagent
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used, commercially available thionating agent known for its relatively mild reaction conditions and high yields.[1] The reaction proceeds through a four-membered ring intermediate, leading to the desired thioamide.
Experimental Protocol:
A detailed procedure for the thionation of a generic amide using Lawesson's reagent in tetrahydrofuran (THF) at room temperature has been reported and can be adapted for cyclohexanecarboxamide.[2]
To a solution of cyclohexanecarboxamide (1.0 eq.) in anhydrous THF, Lawesson's reagent (0.5 eq.) is added in one portion under an inert atmosphere. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Discussion on Reproducibility:
This method is generally considered highly reproducible. The commercial availability of Lawesson's reagent in high purity and the mild reaction conditions contribute to its reliability. However, a key factor for success is ensuring the complete dissolution of Lawesson's reagent, which can sometimes be challenging in less polar solvents. The use of THF is advantageous in this regard. The work-up procedure is also crucial; an aqueous wash is often recommended to remove phosphorus-containing byproducts before chromatography. While no specific yield for this compound is provided in the general protocol, yields for similar aliphatic amides are typically high.
Method 1.2: Thionation using Phosphorus Pentasulfide (P4S10) and Hexamethyldisiloxane (HMDO)
Phosphorus pentasulfide is a more traditional and cost-effective thionating agent.[3] However, its reactivity can be inconsistent, and it often requires high reaction temperatures. A significant improvement in the utility of P4S10 has been achieved by using it in combination with hexamethyldisiloxane (HMDO).[3][4][5][6][7] This combination is believed to form a more reactive silylated thionating species in situ.
Experimental Protocol:
A general procedure for the thionation of amides using P4S10/HMDO has been described.[4][5]
In a round-bottom flask, cyclohexanecarboxamide (1.0 eq.), phosphorus pentasulfide (0.25-0.5 eq.), and hexamethyldisiloxane (2.0-3.0 eq.) are combined in a suitable anhydrous solvent such as toluene or dichloromethane. The mixture is heated to reflux and monitored by TLC. After completion, the reaction is cooled, and the work-up typically involves filtration to remove solid byproducts, followed by solvent evaporation and purification by chromatography or recrystallization.
Discussion on Reproducibility:
The P4S10/HMDO method offers a potent alternative to Lawesson's reagent and is often successful where Lawesson's reagent fails.[4][5] The reproducibility can be influenced by the quality of the P4S10 and the anhydrous conditions of the reaction. The molar ratio of P4S10 to HMDO can also be a critical parameter to optimize for a specific substrate. The work-up is generally straightforward, with the advantage that many of the byproducts are volatile or easily removed by filtration.
Caption: General experimental workflow for the thionation of cyclohexanecarboxamide.
Route 2: Synthesis from Cyclohexanecarbonitrile
An alternative approach to this compound involves the addition of a sulfur nucleophile to cyclohexanecarbonitrile. This method avoids the use of potentially sensitive amide starting materials.
Method 2.1: Reaction with Sodium Hydrosulfide (NaHS)
The reaction of nitriles with a source of hydrogen sulfide is a well-established method for the synthesis of primary thioamides.[8] Using a salt of hydrogen sulfide, such as sodium hydrosulfide, offers a safer alternative to handling gaseous H2S.
Experimental Protocol:
Cyclohexanecarbonitrile (1.0 eq.) is dissolved in a suitable solvent like methanol or ethanol. An aqueous solution of sodium hydrosulfide (1.5-2.0 eq.) is added, and the mixture is stirred, potentially with gentle heating. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is typically acidified to precipitate the thioamide, which is then collected by filtration and purified by recrystallization.
Discussion on Reproducibility:
The reproducibility of this method depends on several factors. The quality and hydration state of the sodium hydrosulfide can affect its reactivity. The reaction pH is also a critical parameter; maintaining a slightly basic to neutral pH during the addition is important to prevent the premature release of H2S gas. The acidification step during work-up needs to be controlled to ensure efficient precipitation of the product without causing hydrolysis.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | General Conditions | Reported Yields (Analogues) | Reproducibility Considerations |
| 1.1 | Cyclohexanecarboxamide | Lawesson's Reagent | Anhydrous THF, Room Temp. | High | Reagent solubility, aqueous work-up. |
| 1.2 | Cyclohexanecarboxamide | P4S10, HMDO | Anhydrous Toluene/DCM, Reflux | Good to Excellent[4][5] | Reagent quality, anhydrous conditions, stoichiometry. |
| 2.1 | Cyclohexanecarbonitrile | Sodium Hydrosulfide | Methanol/Water, RT or Heat | Moderate to High | Reagent quality, pH control, work-up. |
Characterization of this compound
Regardless of the synthetic method employed, proper characterization of the final product is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, typically in the range of δ 1.0-2.5 ppm. The protons of the thioamide group (-CSNH₂) will appear as a broad singlet, the chemical shift of which can be solvent-dependent.[9][10][11][12]
-
¹³C NMR: The carbon NMR spectrum will show signals for the cyclohexyl carbons and, most importantly, a downfield signal for the thiocarbonyl carbon (C=S), typically in the range of δ 190-210 ppm.[13][14][15][16][17]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary thioamide (around 3300-3100 cm⁻¹). The C=S stretching vibration, which is a key indicator of successful thionation, is typically observed in the region of 1200-1000 cm⁻¹. The spectrum should also show C-H stretching vibrations for the cyclohexane ring below 3000 cm⁻¹.[18][19][20][21][22]
-
-
Melting Point:
-
A sharp and consistent melting point is a good indicator of the purity of the synthesized this compound.
-
Conclusion and Recommendations
Both the thionation of cyclohexanecarboxamide and the reaction of cyclohexanecarbonitrile with a sulfur source are viable methods for the synthesis of this compound.
-
For high reproducibility and generally milder conditions , the use of Lawesson's reagent is recommended, provided the cost is not a prohibitive factor. Its commercial availability in high purity contributes to consistent results.
-
The P4S10/HMDO combination presents a powerful and often higher-yielding alternative, particularly for large-scale synthesis where cost is a consideration. Careful control of reaction parameters is key to its reproducibility.
Ultimately, the choice of method will depend on the specific requirements of the researcher, including scale, cost, and available starting materials. It is strongly recommended that any synthesized batch of this compound be thoroughly characterized by NMR and IR spectroscopy and that its melting point be recorded to ensure the desired product quality and to establish a baseline for future synthetic efforts.
References
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Curphey, T. J. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
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Curphey, T. J. Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry. [Link]
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Doc Brown's Chemistry. Infrared spectrum of cyclohexene C6H10. [Link]
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Gotor-Fernández, V., et al. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]
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Curphey, T. J. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]
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Ozturk, T., Ertas, E., & Mert, O. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]
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Curphey, T. J. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. ResearchGate. [Link]
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Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... - ResearchGate. [Link]
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Curphey, T. J. Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. ResearchGate. [Link]
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Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. ResearchGate. [Link]
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Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 - The Royal Society of Chemistry. [Link]
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13C NMR Chemical Shifts - Oregon State University. [Link]
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A guide to 13C NMR chemical shift values - Compound Interest. [Link]
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IR Absorption Table - University of California, Los Angeles. [Link]
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1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
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Reddy, C. S., et al. Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. International Journal of ChemTech Research. [Link]
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Table of Characteristic IR Absorptions - University of Colorado Boulder. [Link]
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The features of IR spectrum. [Link]
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cyclohexanecarbothioamide
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste, from collection to final disposal, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Cyclohexanecarbothioamide, grounded in established safety principles and regulatory frameworks. As a Senior Application Scientist, my aim is to provide not just a procedure, but a logical framework that ensures safety and compliance through a deep understanding of the material's properties.
Part 1: Hazard Assessment & Risk Mitigation
Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is essential. This assessment is based on the known properties of the thioamide functional group and related chemical structures.
1.1 Inferred Hazard Profile
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle this compound with caution, assuming it may present hazards similar to other biologically active thioamides and related chemicals. The primary concerns stem from the thioamide functional group, which can be more reactive than a standard amide.[2][3]
Key potential hazards include:
-
Toxicity: Thioamides as a class can exhibit moderate to high toxicity. Some are used as pharmaceuticals and can be teratogenic in animal studies.[4] Based on analogous compounds, it should be considered harmful if swallowed.
-
Irritation: Assumed to be a skin and eye irritant.[1] Direct contact should be avoided.
-
Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled, a known hazard for some related functional groups.[5]
-
Hazardous Decomposition: When heated to decomposition, thioamides can release toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx). Sulfur oxides are respiratory irritants and contribute to environmental acidification.
A summary of the assumed hazard profile is presented below.
| Hazard Category | GHS Classification (Assumed) | Pictogram (Assumed) | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product. | |
| Skin Irritation | Category 2 (Causes skin irritation) | P280: Wear protective gloves. | |
| Eye Irritation | Category 2A (Causes serious eye irritation) | P280: Wear eye protection/face protection. | |
| Environmental Hazard | (Potentially hazardous to aquatic life) | P273: Avoid release to the environment. |
1.2 Personal Protective Equipment (PPE) and Engineering Controls
Based on the hazard assessment, the following minimum PPE and engineering controls are mandatory when handling this compound waste:
-
Engineering Controls: All handling of solid material or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Hand Protection: Nitrile or neoprene gloves. Inspect for tears or holes before use.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat. Ensure clothing fully covers exposed skin.
Part 2: Waste Segregation and Collection Protocol
Proper segregation is the foundation of safe chemical waste disposal. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, sealable lid.[6]
-
Label Correctly: The moment waste is first added, label the container with a "Hazardous Waste" tag. The label must clearly state "this compound Waste" and list all components and their approximate percentages. Do not use abbreviations.[6]
-
Segregate Waste Streams:
-
Solid Waste: Collect pure, unadulterated this compound, as well as contaminated items like weighing paper, gloves, and absorbent pads, in the designated solid waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless your institution's guidelines permit it.
-
Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This is a common regulatory violation and prevents the release of vapors.[5]
-
Avoid Incompatibilities: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases in the same container.[7]
Part 3: Disposal Decision Workflow
The specific action to be taken depends on the nature of the waste (e.g., bulk chemical, contaminated material, or a spill). The following flowchart illustrates the decision-making process for proper handling and disposal.
Caption: Decision workflow for this compound waste management.
Part 4: Final Disposal and Decontamination
4.1 The Primary Disposal Route
The universally accepted and most environmentally sound method for disposing of organic compounds like this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[8] This process ensures the complete destruction of the molecule into less harmful components.
Never dispose of this compound down the drain or in the regular trash. This is a serious regulatory violation and poses a risk to aquatic ecosystems and wastewater treatment processes.[9]
Your role as a researcher is to safely collect, label, and store the waste until it is collected by your institution's Environmental Health and Safety (EHS) office or a contracted waste management company. They will handle the logistics of transportation and final disposal in compliance with EPA's Resource Conservation and Recovery Act (RCRA) and local regulations.
4.2 Decontamination
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated. After removing gross contamination, rinse items three times with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous liquid waste.[6] The final rinse can be followed by a standard wash with soap and water.
-
Empty Containers: To be considered "empty" by RCRA standards, a container must have less than 1 inch of residue remaining. For containers that held this compound, it is best practice to triple-rinse them with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposal or recycling.[9]
By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that is safe for you and your colleagues, protects the environment, and maintains full compliance with all regulatory requirements.
References
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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Global Safety Management, Inc. (2014). Safety Data Sheet: Cyclohexane. Retrieved from [Link]
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Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. Retrieved from [Link]
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Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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Wikipedia. (n.d.). Thioamide. Retrieved from [Link]
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Grokipedia. (n.d.). Thioamide. Retrieved from [Link]
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Taylor & Francis. (n.d.). Thioamide – Knowledge and References. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
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Defense Centers for Public Health. (n.d.). Chemical Agent Resistant Coating Waste Disposal Guidelines. Retrieved from [Link]
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Navigating the Unseen: A Guide to Personal Protective Equipment for Handling Cyclohexanecarbothioamide
For the Researcher, Scientist, and Drug Development Professional: A Procedural Blueprint for Safety
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities present inherent risks. Cyclohexanecarbothioamide, a compound of interest in various research applications, requires a robust safety protocol to mitigate potential hazards. This guide, compiled by a Senior Application Scientist, offers a comprehensive, step-by-step approach to personal protective equipment (PPE) when working with this compound. Our directive is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.
I. Hazard Analysis: Understanding the Risk Profile
Based on the data for Cyclohexanecarboxamide, we can infer a potential hazard profile for this compound. The primary concerns are irritation to the eyes, skin, respiratory system, and digestive tract.[1] Chronic effects and the full toxicological properties have not been fully investigated, which necessitates a higher level of precaution.[1]
Inferred Potential Hazards:
-
Eye Irritation: Direct contact may cause significant irritation.[1]
-
Skin Irritation: Prolonged contact may lead to skin irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Digestive Tract Irritation: Ingestion can cause irritation.[1]
II. The Core Defense: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is your primary defense against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Area | Recommended PPE | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 | Provides splash and impact protection for the eyes. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | ASTM F739 | Protects against skin contact. Double gloving is recommended for enhanced protection. |
| Body | Laboratory Coat (Polyethylene-coated polypropylene recommended) | Prevents contamination of personal clothing and skin. | |
| Respiratory | N95 Respirator or higher (if handling powder or creating aerosols) | NIOSH Approved | Minimizes inhalation of airborne particles. |
III. Procedural Blueprint: Step-by-Step Safety Protocols
A. Pre-Operational Phase: Preparation and Donning PPE
-
Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
PPE Inspection: Before donning, inspect all PPE for any signs of damage or contamination.
-
Donning Sequence:
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles and Face Shield: Put on safety goggles, followed by a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don a second pair of gloves over the first.
-
B. Operational Phase: Safe Handling of this compound
-
Containment: All handling of solid this compound should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Use an appropriate absorbent material for liquid spills or carefully sweep up solid spills to avoid generating dust.[1] Place all contaminated materials in a sealed container for proper disposal.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
C. Post-Operational Phase: Doffing PPE and Decontamination
-
Doffing Sequence (in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator (if used): Remove the respirator.
-
-
Hand Washing: Immediately wash hands with soap and water.
IV. Emergency Response: A Clear Path to Action
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[1][2]
V. Disposal Plan: Responsible Stewardship
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated materials (gloves, wipes, absorbent pads, etc.) in a dedicated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of it down the drain or in regular trash.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- Material Safety Data Sheet. (2003, October 6). Sciencelab.com.
- Material Safety Data Sheet - Cyclohexanone. (2005, October 11). Sciencelab.com.
- SAFETY DATA SHEET - Cyclohexanecarboxaldehyde. (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET - Cyclohexanecarboxylic acid. (2023, September 21). Fisher Scientific.
- Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. Cole-Parmer.
- Personal Protective Equipment (PPE): Protect the Worker with PPE. Centers for Disease Control and Prevention.
- PPE for Health Care Workers Who Work with Hazardous Drugs. Centers for Disease Control and Prevention.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
